AG-1478 hydrochloride
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJDYIUSDDVWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
170449-18-0 (Parent), 170449-18-0 (mono-hydrochloride), 153436-53-4 (Parent) | |
| Record name | Tyrphostin AG 1478 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4057891 | |
| Record name | Tyrphostin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170449-18-0, 153436-53-4 | |
| Record name | 6,7-Dimethoxy-4-[N-(3-chlorophenyl)amino]quinazoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170449-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyrphostin AG 1478 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrphostin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AG-1478 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP952C4RUW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AG-1478 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-1478 hydrochloride, a member of the tyrphostin family of protein kinase inhibitors, is a potent and selective antagonist of the Epidermal Growth Factor Receptor (EGFR). This technical guide provides an in-depth analysis of the core mechanism of action of AG-1478, detailing its molecular interactions, downstream signaling consequences, and cellular effects. Quantitative data from key studies are summarized, and detailed experimental protocols for the characterization of this and similar inhibitors are provided. Visualizations of the primary signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of its biochemical and cellular activity.
Core Mechanism of Action: Selective EGFR Tyrosine Kinase Inhibition
AG-1478 is a small molecule inhibitor that specifically targets the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1.[1] Its primary mechanism involves the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the kinase domain, which is essential for the autophosphorylation of the receptor upon ligand binding.[2][3] This blockade of autophosphorylation prevents the recruitment and activation of downstream signaling proteins, thereby abrogating EGFR-mediated cellular processes.[4][5]
The high potency and selectivity of AG-1478 for EGFR are critical aspects of its activity. In cell-free assays, AG-1478 exhibits an IC50 value of 3 nM for EGFR.[1][6] This potency is significantly higher than its activity against other related kinases such as HER2/neu (ErbB2) and Platelet-Derived Growth Factor Receptor (PDGFR), for which the IC50 values are greater than 100 µM.[1] This selectivity minimizes off-target effects, making it a valuable tool for studying EGFR-specific signaling.
Interestingly, AG-1478 has shown preferential inhibition of certain mutated forms of EGFR. It is significantly more potent in inhibiting glioma cells expressing a truncated, constitutively active form of the EGFR (ΔEGFR or EGFRvIII) compared to cells expressing the wild-type receptor.[7][8] This suggests a potential therapeutic advantage in cancers harboring this specific mutation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of AG-1478 from various studies.
Table 1: In Vitro Inhibitory Potency of AG-1478
| Target | Assay Type | IC50 Value | Reference |
| EGFR | Cell-free kinase assay | 3 nM | [1][6] |
| HER2/neu (ErbB2) | Cell-free kinase assay | > 100 µM | [1] |
| PDGFR | Cell-free kinase assay | > 100 µM | [1] |
| Trk | Cell-free kinase assay | No significant activity | [1] |
| Bcr-Abl | Cell-free kinase assay | No significant activity | [1] |
| InsR | Cell-free kinase assay | No significant activity | [1] |
| EGF-stimulated Erk1/2 phosphorylation | Ovarian cancer cell line (Ishikawa) | 10 µM | [9] |
| NCI-H2170 NSCLC cell proliferation | In vitro | 1 µM |
Table 2: Cellular IC50 Values of AG-1478 in Different Cell Lines
| Cell Line | EGFR Status | IC50 (Growth Inhibition) | Reference |
| U87MG.ΔEGFR (glioma) | Truncated (constitutively active) | 8.7 µM | [1] |
| U87MG (glioma) | Endogenous wild-type | 34.6 µM | [1] |
| U87MG.wtEGFR (glioma) | Overexpressed wild-type | 48.4 µM | [1] |
| BaF/ERX | EGF-induced mitogenesis | 0.07 µM | [1] |
| LIM1215 | EGF-induced mitogenesis | 0.2 µM | [1] |
Impact on Downstream Signaling Pathways
By inhibiting EGFR autophosphorylation, AG-1478 effectively blocks the initiation of multiple downstream signaling cascades that are crucial for cell proliferation, survival, and invasion. The two primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.
-
MAPK Pathway: Inhibition of EGFR by AG-1478 leads to a dose-dependent decrease in the phosphorylation of ERK1/2 (extracellular signal-regulated kinases 1 and 2), key components of the MAPK pathway.[4][10] This pathway is central to regulating cell proliferation and differentiation.
-
PI3K/Akt Pathway: AG-1478 also suppresses the phosphorylation of Akt (also known as protein kinase B), a critical node in the PI3K/Akt pathway.[4][10] This pathway is a major regulator of cell survival, growth, and apoptosis.
The inhibition of these pathways culminates in several observable cellular effects:
-
Inhibition of Cell Proliferation: AG-1478 has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner, including breast cancer, nasopharyngeal carcinoma, and glioma cells.[4][7][10]
-
Induction of Apoptosis: By blocking the pro-survival signals from the PI3K/Akt pathway, AG-1478 can induce programmed cell death, or apoptosis, in cancer cells.[10]
-
Cell Cycle Arrest: Treatment with AG-1478 can lead to cell cycle arrest, primarily in the G1 phase.[4] This is often associated with the upregulation of cell cycle inhibitors like p27.[4][11]
-
Inhibition of Invasion and Metastasis: AG-1478 can down-regulate the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, thereby inhibiting cancer cell invasion.[10]
Caption: AG-1478 inhibits EGFR signaling by blocking ATP binding.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of EGFR inhibitors like AG-1478.
EGFR Kinase Assay (Biochemical)
This assay directly measures the inhibitory effect of AG-1478 on the enzymatic activity of purified EGFR.
Materials:
-
Purified recombinant EGFR kinase domain
-
Biotinylated peptide substrate (e.g., poly-Glu-Tyr)
-
ATP
-
This compound
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
DMSO (for dissolving AG-1478)
-
384-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of AG-1478 in DMSO and then in kinase buffer.
-
Add the diluted AG-1478 or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the purified EGFR enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) formed using a suitable detection method, such as a luminescence-based assay like ADP-Glo™.[12][13]
-
Calculate the percentage of inhibition for each AG-1478 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro EGFR kinase assay.
Cell Proliferation Assay (Cell-Based)
This assay assesses the effect of AG-1478 on the growth of cancer cells. The MTT assay is a common colorimetric method.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of AG-1478 in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing various concentrations of AG-1478 or vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).[14]
Western Blotting for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of EGFR and its downstream targets like Akt and ERK.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells and treat them with various concentrations of AG-1478 for a specified time. A positive control with EGF stimulation is often included.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration in each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands. The intensity of the bands corresponding to the phosphorylated proteins will indicate the effect of AG-1478.[4][10]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the EGFR tyrosine kinase. Its mechanism of action, centered on the blockade of ATP binding and subsequent inhibition of downstream signaling pathways, has been extensively validated through a variety of biochemical and cell-based assays. This has led to a clear understanding of its anti-proliferative, pro-apoptotic, and anti-invasive effects on cancer cells. The detailed protocols and data presented in this guide provide a solid foundation for researchers utilizing AG-1478 as a tool to investigate EGFR biology and for those involved in the development of novel EGFR-targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. spandidos-publications.com [spandidos-publications.com]
AG-1478 Hydrochloride: A Technical Guide to a Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-1478, also known as Tyrphostin AG-1478, is a potent and highly selective, cell-permeable inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] As a member of the quinazoline (B50416) class of compounds, it functions as an ATP-competitive inhibitor, effectively blocking EGFR autophosphorylation and subsequent downstream signaling cascades.[1] Its high specificity for EGFR over other receptor tyrosine kinases, such as HER2/ErbB2 and PDGFR, has established AG-1478 as an invaluable tool in cancer research for elucidating the roles of EGFR-mediated pathways in cell proliferation, survival, and differentiation.[2] This document provides a comprehensive technical overview of AG-1478 hydrochloride, including its mechanism of action, biochemical and cellular activity, relevant experimental protocols, and preclinical data.
Chemical and Physical Properties
This compound is a synthetic organic compound with well-defined chemical and physical characteristics crucial for its application in experimental settings.
| Property | Value | Reference |
| Chemical Name | N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinanine hydrochloride | [2] |
| Alternative Names | Tyrphostin AG 1478, NSC 693255 | [2][3] |
| Molecular Formula | C₁₆H₁₄ClN₃O₂·HCl | [2] |
| Molecular Weight | 352.22 g/mol | [2] |
| CAS Number | 170449-18-0 | [2] |
| Purity | ≥98% (by HPLC) | [2] |
| Appearance | Pale yellow or white to off-white solid powder | [1][4] |
| Solubility | Soluble in DMSO (up to 10 mM with gentle warming), Ethanol (13 mg/mL) | [2][5] |
| Storage | Desiccate at -20°C | [2] |
Mechanism of Action
AG-1478 exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the EGFR tyrosine kinase.[1] Upon binding of a ligand such as EGF, EGFR undergoes dimerization, which activates its intracellular kinase domain, leading to the autophosphorylation of specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins that initiate downstream signaling. AG-1478 blocks this initial autophosphorylation step, thereby preventing the activation of critical cell signaling pathways that drive proliferation and survival.[6] Its selectivity is a key feature; it is a highly potent inhibitor of EGFR while showing almost no activity against other kinases like HER2-Neu, PDGFR, Trk, and Bcr-Abl.[5][7]
Quantitative Data: In Vitro Activity
The potency and selectivity of AG-1478 have been quantified across numerous biochemical and cell-based assays.
| Target / Cell Line | Assay Type | IC₅₀ Value | Reference |
| EGFR (cell-free) | Kinase Assay | 3 nM | [2][7] |
| ErbB2 (HER2-neu) | Kinase Assay | > 100 µM | [2][7] |
| PDGFR | Kinase Assay | > 100 µM | [2][7] |
| U87MG.ΔEGFR (glioma) | Growth Inhibition | 8.7 µM | [7] |
| U87MG (endogenous wtEGFR) | Growth Inhibition | 34.6 µM | [7] |
| U87MG.wtEGFR (overexpressed) | Growth Inhibition | 48.4 µM | [7] |
| NCI-H2170 (NSCLC) | Cell Proliferation | 1 µM | [2] |
| BaF/ERX | Mitogenesis Inhibition | 0.07 µM | [7] |
| LIM1215 | Mitogenesis Inhibition | 0.2 µM | [7] |
| MCF-7 (Breast Cancer) | Proliferation Inhibition (40 µM) | ~51% inhibition | [8] |
| MDA-MB-231 (Breast Cancer) | Proliferation Inhibition (40 µM) | ~58% inhibition | [8] |
Note: AG-1478 preferentially inhibits cells expressing a truncated, constitutively active form of EGFR (ΔEGFR) compared to wild-type (wtEGFR).[7]
Inhibition of Downstream Signaling Pathways
By blocking EGFR autophosphorylation, AG-1478 effectively prevents the recruitment and activation of downstream signaling molecules. The two primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/AKT/mTOR pathway, a major regulator of cell survival and anti-apoptosis.[9][10] Studies have confirmed that treatment with AG-1478 inhibits the activation of both MAPK and Akt in various cell lines, leading to cell cycle arrest, typically at the G1 phase.[6]
Experimental Protocols
In Vitro EGFR Kinase Assay (TR-FRET)
This protocol outlines a method to determine the biochemical potency (IC₅₀) of AG-1478 against the purified EGFR kinase domain using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reagent Preparation :
-
Kinase Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[11]
-
Enzyme : Dilute recombinant human EGFR kinase to the desired final concentration (e.g., 1-5 nM) in Kinase Buffer.
-
Substrate/ATP Mix : Prepare a solution in Kinase Buffer containing a biotinylated peptide substrate (e.g., Poly-GT) and ATP at its Km value.
-
AG-1478 : Prepare a 10-point serial dilution series in 100% DMSO, followed by a further dilution in Kinase Buffer.
-
Stop/Detection Mix : Kinase Buffer containing EDTA (to stop the reaction), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).[11]
-
-
Assay Procedure (384-well plate) :
-
Add 2.5 µL of the AG-1478 dilution to the assay wells.
-
Add 2.5 µL of the diluted EGFR enzyme solution and incubate for 15 minutes at room temperature.[11]
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix. Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the Stop/Detection Mix.[11]
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition :
-
Read the plate on a TR-FRET-compatible reader, exciting at ~320 nm and measuring emissions at 620 nm (Europium) and 665 nm (APC).[11] The ratio of 665/620 nm is proportional to the extent of substrate phosphorylation.
-
Cell Viability Assay (Alamar Blue Method)
This protocol measures the effect of AG-1478 on the proliferation and viability of cancer cell lines.
-
Cell Plating : Seed cells (e.g., U87MG, A549) in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[11]
-
Compound Treatment :
-
Prepare serial dilutions of AG-1478 in the appropriate cell culture medium.
-
Replace the existing medium with 100 µL of the medium containing the various concentrations of AG-1478. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation : Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[7][11]
-
Viability Assessment :
-
Add 10-20 µL of Alamar Blue (resazurin) reagent to each well.[7]
-
Incubate for 2-4 hours, or until a color change is observed in the control wells.
-
-
Data Acquisition :
-
Measure the absorbance or fluorescence on a microplate reader according to the manufacturer's instructions.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.
-
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of AG-1478 in an animal model.
-
Model System : Use immunocompromised mice (e.g., nu/nu or SCID) for the study.
-
Tumor Implantation : Subcutaneously implant human tumor cells (e.g., A431, U87MG.ΔEGFR) into the flank of each mouse.[7][12]
-
Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups with similar average tumor volumes.[13]
-
Drug Formulation and Administration :
-
Monitoring and Endpoints :
-
Measure tumor volumes with calipers and record mouse body weights 2-3 times per week as an indicator of toxicity.[13]
-
The study endpoint may be a specific time point or when tumors in the control group reach a predetermined maximum size.
-
-
Pharmacodynamic Analysis : At the end of the study, tumors can be excised to analyze the inhibition of EGFR phosphorylation via Western blot or immunohistochemistry.[12]
In Vivo Data and Preclinical Insights
Preclinical studies in animal models have demonstrated the in vivo efficacy of AG-1478. Administration of the compound effectively blocks EGFR phosphorylation at the tumor site and inhibits the growth of xenografts that overexpress wild-type EGFR (A431) or the de2-7 EGFR variant (glioma).[7] Pharmacokinetic evaluations in mice and rats showed that AG-1478 has a plasma half-life of approximately 30-48 minutes, indicating that sustained delivery may be necessary for prolonged inhibition.[12] Furthermore, AG-1478 has shown synergistic anti-tumor activity when combined with cytotoxic drugs or with the anti-EGFR antibody, mAb 806.[7][15]
Workflow for EGFR Inhibitor Evaluation
The evaluation of a selective EGFR inhibitor like AG-1478 follows a logical progression from initial biochemical characterization to preclinical in vivo testing.
Conclusion
This compound is a cornerstone research tool for investigating EGFR biology. Its high potency and selectivity for EGFR over other kinases allow for precise interrogation of EGFR-dependent signaling pathways. The comprehensive data on its in vitro and in vivo activity, combined with established experimental protocols, provide a solid foundation for its use in basic research and as a benchmark compound in the early stages of drug discovery for targeted cancer therapies.
References
- 1. AG 1478 [sigmaaldrich.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AG-1478 - LKT Labs [lktlabs.com]
- 5. AG-1478 | 153436-53-4 | EGFR | MOLNOVA [molnova.com]
- 6. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ClinPGx [clinpgx.org]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Preclinical analysis of the analinoquinazoline AG1478, a specific small molecule inhibitor of EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor AG1478 increases the formation of inactive untethered EGFR dimers. Implications for combination therapy with monoclonal antibody 806 - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG-1478 Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG-1478 hydrochloride is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This document provides a comprehensive overview of its discovery, mechanism of action, and synthesis. It includes a summary of its inhibitory activity, detailed experimental protocols for key biological assays, and a description of its synthetic route based on available chemical literature. The information is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and medicinal chemistry.
Discovery and Mechanism of Action
Tyrphostin AG-1478, chemically known as N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine, is a member of the tyrphostin family of protein tyrosine kinase inhibitors.[1] It was identified as a highly potent and specific inhibitor of the EGFR tyrosine kinase, a key player in cell proliferation and survival, and a validated target in oncology.[2]
AG-1478 exerts its inhibitory effect by competing with ATP for its binding site in the catalytic domain of the EGFR. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.[2] Key pathways affected include the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt signaling pathways, both of which are critical for cell growth, proliferation, and survival.[3][4][5] By inhibiting these pathways, AG-1478 can induce cell cycle arrest, primarily in the G1 phase, and promote apoptosis.[3][5]
The selectivity of AG-1478 for EGFR over other tyrosine kinases, such as HER2/neu and PDGFR, makes it a valuable tool for studying EGFR-specific signaling events and a promising candidate for targeted cancer therapy.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for Tyrphostin this compound.
Table 1: Inhibitory Potency of Tyrphostin AG-1478
| Target | IC50 Value | Assay Type | Reference(s) |
| EGFR (cell-free) | 3 nM | Kinase Assay | [6][7] |
| HER2/neu (ErbB2) | > 100 µM | Kinase Assay | [6] |
| PDGFR | > 100 µM | Kinase Assay | [6] |
| Trk | No activity | Kinase Assay | [6] |
| Bcr-Abl | No activity | Kinase Assay | [6] |
| InsR | No activity | Kinase Assay | [6] |
Table 2: Cellular Activity of Tyrphostin AG-1478
| Cell Line | Assay Type | IC50 Value | Reference(s) |
| U87MG.ΔEGFR | Growth Inhibition | 8.7 µM | [6][8] |
| U87MG (wtEGFR) | Growth Inhibition | 34.6 µM | [6][8] |
| U87MG.wtEGFR (overexpressed) | Growth Inhibition | 48.4 µM | [6][8] |
| U87MG.ΔEGFR | DNA Synthesis Inhibition | 4.6 µM | [6][8] |
| U87MG (wtEGFR) | DNA Synthesis Inhibition | 19.67 µM | [6][8] |
| U87MG.wtEGFR (overexpressed) | DNA Synthesis Inhibition | 35.2 µM | [6][8] |
| BaF/ERX | Mitogenesis Inhibition | 0.07 µM | [6] |
| LIM1215 | Mitogenesis Inhibition | 0.2 µM | [6] |
Synthesis
The synthesis of Tyrphostin this compound involves the preparation of a key intermediate, 4-chloro-6,7-dimethoxyquinazoline (B18312), followed by a nucleophilic aromatic substitution reaction with 3-chloroaniline (B41212).
Synthesis of 4-chloro-6,7-dimethoxyquinazoline
A common route to this intermediate starts from 4,5-dimethoxy-2-aminobenzoic acid.[9]
-
Cyclization: 4,5-dimethoxy-2-aminobenzoic acid is reacted with formamidine (B1211174) acetate (B1210297) in a suitable solvent like absolute ethanol (B145695) under reflux to form 6,7-dimethoxyquinazolin-4-one.[9]
-
Chlorination: The resulting 6,7-dimethoxyquinazolin-4-one is then chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 4-chloro-6,7-dimethoxyquinazoline.[9]
Synthesis of N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine (AG-1478)
The final step involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-chloroaniline in a suitable solvent, often an alcohol like isopropanol, under reflux. The reaction is typically carried out for several hours.
Formation of the Hydrochloride Salt
To obtain the hydrochloride salt, the free base of AG-1478 is dissolved in a suitable solvent and treated with hydrochloric acid. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.
Caption: Synthetic pathway for Tyrphostin this compound.
Experimental Protocols
Detailed methodologies for key experiments used to characterize Tyrphostin AG-1478 are provided below.
In Vitro EGFR Kinase Assay (Generic Protocol)
This assay measures the direct inhibitory effect of AG-1478 on the enzymatic activity of purified EGFR.
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Tyrphostin AG-1478 dissolved in DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of Tyrphostin AG-1478 in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Add the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Prepare a master mix containing the EGFR enzyme and the kinase substrate in the assay buffer.
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding ATP solution to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., radiometric assay or luminescence-based assay like ADP-Glo™).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.
Caption: Workflow for an in vitro EGFR kinase assay.
MTT Cell Proliferation Assay (Generic Protocol)
This assay measures the effect of AG-1478 on the proliferation and viability of cells.
Materials:
-
Cells cultured in appropriate medium
-
Tyrphostin AG-1478 dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Tyrphostin AG-1478 or vehicle (DMSO) and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for an MTT cell proliferation assay.
Western Blot for Phospho-EGFR (Generic Protocol)
This protocol is used to determine the effect of AG-1478 on the phosphorylation status of EGFR in cells.
Materials:
-
Cells cultured in appropriate medium
-
Tyrphostin AG-1478 dissolved in DMSO
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells if necessary.
-
Pre-treat the cells with various concentrations of Tyrphostin AG-1478 or vehicle for a specified time (e.g., 1-4 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total EGFR and a loading control to ensure equal protein loading.
Signaling Pathway Visualization
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Tyrphostin AG-1478.
Caption: EGFR signaling pathway and inhibition by Tyrphostin AG-1478.
References
- 1. Tyrphostin AG1478 Inhibits Encephalomyocarditis Virus and Hepatitis C Virus by Targeting Phosphatidylinositol 4-Kinase IIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 4. ukm.my [ukm.my]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
AG-1478 Hydrochloride: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-1478 hydrochloride, a member of the tyrphostin family of compounds, is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Its ability to specifically target EGFR has made it a valuable tool in cancer research and a foundational molecule in the development of targeted cancer therapies. This technical guide provides an in-depth overview of the target specificity and selectivity profile of AG-1478, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Target Profile and Selectivity
AG-1478 exhibits high affinity for the ATP-binding site of the EGFR tyrosine kinase, effectively blocking its autophosphorylation and subsequent activation of downstream signaling pathways.[4] This inhibition is highly specific, with significantly lower activity against other related receptor tyrosine kinases.
Quantitative Inhibitory Activity
The inhibitory potency of AG-1478 is most accurately represented by its half-maximal inhibitory concentration (IC50) values, which have been determined in various biochemical and cell-based assays.
| Target | IC50 Value | Assay Type | Reference |
| Primary Target | |||
| EGFR (Wild-Type) | 3 nM | Cell-free kinase assay | [4][5] |
| EGFR (L858R mutant) | 2.9 nM | Cell-based assay | [6] |
| Selectivity Profile | |||
| HER2/ErbB2 | > 100 µM | Cell-free kinase assay | [4] |
| PDGFR | > 100 µM | Cell-free kinase assay | [4] |
| Trk | Almost no activity | Cell-free kinase assay | [4] |
| Bcr-Abl | Almost no activity | Cell-free kinase assay | [4] |
| InsR | Almost no activity | Cell-free kinase assay | [4] |
| Cellular Activity | |||
| U87MG.ΔEGFR (glioma) | 8.7 µM | Growth inhibition | [7] |
| U87MG.wtEGFR (glioma) | 34.6 µM | Growth inhibition | [7] |
| U87MG (endogenous wtEGFR) | 48.4 µM | Growth inhibition | [7] |
| BaF/ERX | 0.07 µM | Mitogenesis | [7] |
| LIM1215 | 0.2 µM | Mitogenesis | [7] |
| A549 (lung cancer) | 1.16 µM | Growth inhibition | |
| DU145 (prostate cancer) | 10.7 µM | Growth inhibition |
Note: A comprehensive kinase panel screening of AG-1478 against a wide array of kinases is not publicly available. The data presented here is based on published literature focusing on its primary target and closely related kinases.
Signaling Pathway Inhibition
AG-1478's mechanism of action is centered on the direct inhibition of the EGFR tyrosine kinase, which is a critical node in a complex signaling network that regulates cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways. AG-1478 prevents this initial phosphorylation event, thereby blocking all subsequent signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of AG-1478.
In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of AG-1478 on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (stock solution in DMSO)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well microplates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of AG-1478 in DMSO and then dilute further in kinase assay buffer.
-
In a 96-well plate, add the EGFR enzyme and the peptide substrate to each well.
-
Add the diluted AG-1478 or DMSO (vehicle control) to the respective wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP for non-radiometric assays).
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or using a phosphocellulose filter paper to capture the phosphorylated substrate).
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a luminometer for the ADP-Glo™ assay.
-
Calculate the percentage of inhibition for each AG-1478 concentration relative to the vehicle control and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of AG-1478 on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line with known EGFR expression (e.g., A431, U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of AG-1478 in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of AG-1478 or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-EGFR
This technique is used to assess the inhibition of EGFR autophosphorylation in a cellular context.
Materials:
-
A431 cells (or another high EGFR-expressing cell line)
-
Serum-free and complete cell culture medium
-
This compound (stock solution in DMSO)
-
Recombinant human EGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Culture A431 cells to 70-80% confluency and then serum-starve for 12-18 hours.
-
Pre-treat the cells with various concentrations of AG-1478 or vehicle control for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C (include an unstimulated control).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE to separate the proteins by size, followed by transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total EGFR and a loading control to ensure equal protein loading.
Conclusion
This compound is a cornerstone tool for studying EGFR signaling due to its high potency and remarkable selectivity. Its well-characterized inhibitory profile against EGFR, with minimal off-target effects on other kinases, allows for precise dissection of EGFR-mediated cellular processes. The experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of AG-1478 in various biological systems. As the field of targeted therapy continues to evolve, a thorough understanding of the specificity and selectivity of foundational inhibitors like AG-1478 remains paramount for the development of next-generation therapeutics.
References
- 1. tvst.arvojournals.org [tvst.arvojournals.org]
- 2. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.viamedica.pl [journals.viamedica.pl]
AG-1478 Hydrochloride: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-1478 hydrochloride is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] As a member of the tyrphostin family of compounds, it exerts its effects by competing with ATP for its binding site on the intracellular domain of EGFR, thereby blocking its autophosphorylation and subsequent activation of downstream signaling cascades.[3] This inhibition of EGFR signaling has profound effects on cellular processes such as proliferation, cell cycle progression, and survival, making AG-1478 a valuable tool in cancer research and a potential therapeutic agent. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by AG-1478, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Signaling Pathways Modulated by AG-1478
AG-1478 primarily targets the EGFR signaling network, leading to significant alterations in key downstream pathways that regulate cell fate. The most prominently affected cascades are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. Inhibition of these pathways culminates in cell cycle arrest and can induce apoptosis.
Inhibition of EGFR Phosphorylation
The initial and most critical event following AG-1478 treatment is the inhibition of EGFR autophosphorylation. AG-1478 exhibits high potency in this regard, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range in cell-free assays.[4] This blockade of EGFR activation prevents the recruitment and phosphorylation of downstream signaling molecules.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, which in turn recruits the guanine (B1146940) nucleotide exchange factor SOS. SOS then activates Ras, initiating a phosphorylation cascade through Raf, MEK, and finally ERK1/2. AG-1478 effectively abrogates this pathway by preventing the initial EGFR activation. Studies have demonstrated that AG-1478 inhibits the phosphorylation of ERK1/2 in a dose-dependent manner.[5]
The PI3K-Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)-Akt pathway is another critical downstream effector of EGFR, playing a key role in cell survival, proliferation, and metabolism. Activated EGFR recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B), leading to its phosphorylation and activation. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. AG-1478 treatment has been shown to inhibit the phosphorylation of Akt in a dose-dependent manner, thereby suppressing this pro-survival pathway.[5]
Cell Cycle Regulation
The culmination of MAPK and Akt pathway inhibition by AG-1478 is a significant impact on the cell cycle machinery. By suppressing pro-proliferative signals, AG-1478 induces a G1 phase cell cycle arrest.[6] This arrest is mediated by changes in the expression levels of key cell cycle regulatory proteins. Specifically, AG-1478 treatment leads to a significant upregulation of the cyclin-dependent kinase (CDK) inhibitor p27.[6][7] Concurrently, the expression of cyclin D1, a key protein for G1 phase progression, is downregulated.[8] The increased levels of p27 and decreased levels of cyclin D1 lead to the inhibition of CDK2 and CDK4/6 activity, respectively, preventing the phosphorylation of the retinoblastoma protein (pRb) and halting the cell cycle in the G1 phase.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory effects of AG-1478 on its primary target and various cell lines.
| Parameter | Target/Cell Line | Value | Reference(s) |
| IC50 (Cell-free) | EGFR | 3 nM | [1][2][4] |
| ErbB2 (HER2) | >100 µM | [1] | |
| PDGFR | >100 µM | [1] | |
| IC50 (Cell Growth) | U87MG.ΔEGFR | 8.7 µM | [4] |
| U87MG (wtEGFR) | 34.6 µM | [4] | |
| NCI-H2170 | 1 µM | [1] | |
| Effect on Cell Cycle | A431 cells | G1 arrest at 0.1–10 µM | [8] |
Table 1: Inhibitory Concentrations of AG-1478
| Protein Target | Effect | Reference(s) |
| p-EGFR | Dose-dependent inhibition | [5] |
| p-ERK1/2 | Dose-dependent inhibition | [5] |
| p-Akt | Dose-dependent inhibition | [5] |
| p27 | Significant upregulation | [6][7] |
| Cyclin D1 | Downregulation | [8] |
Table 2: Effects of AG-1478 on Downstream Signaling Proteins
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of AG-1478.
Western Blot Analysis of EGFR, Akt, and ERK Phosphorylation
Objective: To determine the effect of AG-1478 on the phosphorylation status of EGFR, Akt, and ERK1/2.
Materials:
-
Cell line of interest (e.g., A431, U87MG)
-
This compound
-
Complete cell culture medium
-
Serum-free cell culture medium
-
EGF (Epidermal Growth Factor)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours.
-
AG-1478 Treatment: Treat cells with various concentrations of AG-1478 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of AG-1478 on cell cycle distribution.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of AG-1478 or vehicle for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10][11]
In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of AG-1478 on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
A suitable substrate (e.g., a synthetic peptide)
-
This compound
-
Assay plates (e.g., 96-well)
-
A detection system (e.g., radiometric, fluorescence, or luminescence-based)
Protocol:
-
Compound Dilution: Prepare serial dilutions of AG-1478 in kinase buffer.
-
Assay Setup: Add the diluted AG-1478 or vehicle to the wells of the assay plate.
-
Enzyme and Substrate Addition: Add the recombinant EGFR kinase and the substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Data Analysis: Plot the percentage of kinase inhibition against the concentration of AG-1478 to determine the IC50 value.[3]
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways affected by AG-1478.
Caption: AG-1478 inhibits EGFR autophosphorylation, blocking downstream MAPK and PI3K/Akt pathways.
Caption: AG-1478 induces G1 cell cycle arrest by upregulating p27 and downregulating Cyclin D1.
Conclusion
This compound is a powerful research tool for dissecting the complexities of EGFR signaling. Its primary mechanism of action involves the direct inhibition of EGFR tyrosine kinase activity, leading to the suppression of the MAPK and PI3K-Akt pathways. This, in turn, modulates the expression of key cell cycle regulators, resulting in a G1 phase arrest. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the downstream effects of AG-1478 and its potential applications in oncology.
References
- 1. AG 1478 hydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
AG-1478 Hydrochloride: A Technical Guide to its IC50 in Cell-Free Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the half-maximal inhibitory concentration (IC50) of AG-1478 hydrochloride in cell-free assays, with a primary focus on its potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document includes a summary of quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the EGFR signaling pathway and experimental workflows.
Quantitative Data Summary
AG-1478 (Tyrphostin AG-1478) is a highly potent and selective inhibitor of EGFR tyrosine kinase. In cell-free biochemical assays, its IC50 value is consistently reported to be in the low nanomolar range, demonstrating its strong affinity for the EGFR kinase domain. The compound exhibits significantly lower potency against other related kinases, highlighting its specificity.
| Target Kinase | Assay Type | IC50 Value |
| EGFR (ErbB1) | Cell-free kinase assay | ~3 nM[1][2] |
| HER2 (ErbB2) | Cell-free kinase assay | >100 µM[2] |
| PDGFR | Cell-free kinase assay | >100 µM[2] |
Experimental Protocols
The determination of the IC50 value of AG-1478 in a cell-free system is typically performed using an in vitro kinase assay. The following is a generalized protocol based on common methodologies for measuring EGFR kinase activity and its inhibition. The original research establishing the precise IC50 of AG-1478 likely followed a similar procedure.
In Vitro EGFR Kinase Inhibition Assay (Radiometric)
This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate by the recombinant EGFR kinase domain.
Materials:
-
Recombinant Human EGFR Kinase Domain: Purified, active enzyme.
-
Kinase Substrate: Poly(Glu, Tyr) 4:1 is a commonly used generic substrate for tyrosine kinases.
-
[γ-³³P]ATP: Radiolabeled ATP.
-
This compound: Stock solution in DMSO.
-
Kinase Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, MnCl₂, DTT, and BSA. A representative buffer composition is 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT[3].
-
96-well Plates.
-
Phosphocellulose Paper.
-
Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer. Ensure the final DMSO concentration in the assay does not interfere with enzyme activity (typically ≤1%).
-
Assay Plate Setup: To the wells of a 96-well plate, add the diluted AG-1478 or vehicle control (DMSO).
-
Enzyme and Substrate Addition: Add the recombinant EGFR kinase and the Poly(Glu, Tyr) substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The final reaction volume is typically between 25 µL to 50 µL.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-60 minutes).
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the phosphocellulose paper extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the AG-1478 concentration and fitting the data to a sigmoidal dose-response curve.
Alternative Method: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
Procedure Outline:
-
The kinase reaction is set up similarly to the radiometric assay, but with non-radiolabeled ATP.
-
After the incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A second reagent is then added to convert the ADP produced into ATP.
-
This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal, which is proportional to the initial kinase activity.
-
The IC50 is determined by measuring the reduction in luminescence in the presence of the inhibitor.
Visualizations
EGFR Signaling Pathway and Inhibition by AG-1478
The following diagram illustrates the simplified EGFR signaling cascade and the point of inhibition by AG-1478. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This leads to the recruitment of adaptor proteins and the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. AG-1478 acts as an ATP-competitive inhibitor, blocking the kinase activity of EGFR and thereby inhibiting these downstream signals.
Caption: EGFR signaling pathway and the inhibitory action of AG-1478.
Experimental Workflow for IC50 Determination in a Cell-Free Kinase Assay
This diagram outlines the general steps involved in determining the IC50 value of an inhibitor in a cell-free kinase assay.
Caption: General workflow for cell-free kinase assay IC50 determination.
References
Chemical and physical properties of AG-1478 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-1478 hydrochloride is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the tyrphostin family of compounds, it functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the EGFR and subsequent downstream signaling cascades. This targeted inhibition of EGFR signaling has made AG-1478 a valuable tool in cancer research and cellular biology to investigate the roles of EGFR in cell proliferation, differentiation, and survival. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and a visual representation of its mechanism of action.
Chemical and Physical Properties
This compound is a synthetic organic compound. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine hydrochloride | [3] |
| Alternative Names | Tyrphostin AG 1478 | [3] |
| CAS Number | 170449-18-0 | [1][3][4][5] |
| Molecular Formula | C₁₆H₁₄ClN₃O₂·HCl | [1][3][5] |
| Molecular Weight | 352.22 g/mol | [1][3][4][5] |
| Appearance | Pale yellow solid | |
| Purity | ≥98% (HPLC) | [1][3][4][5] |
| Solubility | Soluble to 10 mM in DMSO with gentle warming. Insoluble in water. | [1][3][4][5] |
| Storage | Desiccate at -20°C. | [1][3][4][5] |
| Stability | Stock solutions in DMSO can be stored at -20°C for up to 6 months. |
Mechanism of Action and Signaling Pathway
AG-1478 selectively inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways are crucial for regulating cell proliferation, survival, and migration.
AG-1478 competes with ATP for the binding site in the catalytic domain of the EGFR tyrosine kinase. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling molecules. The diagram below illustrates the EGFR signaling pathway and the point of inhibition by AG-1478.
Experimental Protocols
In Vitro Cell-Based Assay: Inhibition of Cell Proliferation (MTT Assay)
This protocol describes a general method to assess the inhibitory effect of AG-1478 on the proliferation of cancer cell lines overexpressing EGFR (e.g., A431).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
EGFR-overexpressing cancer cell line (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Gently warm to fully dissolve. Store aliquots at -20°C.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of AG-1478 from the stock solution in complete medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest AG-1478 concentration).
-
Remove the medium from the wells and add 100 µL of the prepared AG-1478 dilutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the AG-1478 concentration to determine the IC₅₀ value.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of AG-1478 in a mouse xenograft model.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline)
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells that form tumors in mice (e.g., A431, U87MG)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Subcutaneously inject 1-10 million cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the AG-1478 formulation for in vivo administration. A common vehicle consists of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be low to avoid toxicity.
-
Administer AG-1478 via intraperitoneal (i.p.) injection or oral gavage at a predetermined dose (e.g., 10-50 mg/kg) and schedule (e.g., daily or three times a week).
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring and Measurement:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.
-
Excise the tumors, weigh them, and, if desired, process them for further analysis (e.g., Western blot, immunohistochemistry).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of AG-1478.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of EGFR tyrosine kinase. Its utility in both in vitro and in vivo models has been firmly established, making it an indispensable tool for researchers investigating EGFR-driven cellular processes and for the preclinical evaluation of anti-cancer therapies targeting this critical signaling pathway. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
AG-1478 Hydrochloride: A Technical Guide for the Investigation of EGFR Signaling in Cancer Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3][4] AG-1478 hydrochloride, also known as Tyrphostin AG-1478, is a potent and highly selective inhibitor of EGFR tyrosine kinase.[5][6] This technical guide provides an in-depth overview of this compound as a research tool, complete with its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of its effects on the EGFR signaling pathway.
Mechanism of Action
This compound is a small molecule inhibitor that competitively binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[7] This reversible, ATP-competitive inhibition prevents the autophosphorylation of the receptor, a crucial initial step in the activation of downstream signaling cascades.[7] By blocking EGFR autophosphorylation, AG-1478 effectively abrogates the recruitment and activation of downstream signaling proteins, thereby inhibiting the pro-oncogenic signals that drive tumor growth and survival.[3][8]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine hydrochloride |
| Alternative Names | Tyrphostin AG 1478 |
| Molecular Formula | C₁₆H₁₄ClN₃O₂·HCl |
| Molecular Weight | 352.22 g/mol |
| CAS Number | 170449-18-0 |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (up to 10 mM with gentle warming) |
| Storage | Desiccate at -20°C |
Data Presentation: Inhibitory Activity of AG-1478
The following tables summarize the quantitative data on the inhibitory potency of AG-1478 against EGFR and various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ | Assay Conditions |
| EGFR | 3 nM | Cell-free assay |
| ErbB2 (HER2) | > 100 µM | Cell-free assay |
| PDGFR | > 100 µM | Cell-free assay |
| Trk | No significant activity | Cell-free assay |
| Bcr-Abl | No significant activity | Cell-free assay |
| InsR | No significant activity | Cell-free assay |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Inhibitory Activity
| Cell Line | Cancer Type | Assay | IC₅₀ |
| NCI-H2170 | Non-Small Cell Lung Cancer | Proliferation | 1 µM |
| U87MG (wild-type EGFR) | Glioblastoma | Growth Inhibition | 34.6 µM[7] |
| U87MG (ΔEGFR) | Glioblastoma | Growth Inhibition | 8.7 µM[7] |
| U87MG.wtEGFR (overexpressing) | Glioblastoma | Growth Inhibition | 48.4 µM[7] |
| U251-MG | Glioblastoma | Cell Viability | 35 µM |
| A549 | Lung Cancer | Growth Inhibition | More effective at lower concentrations |
| DU145 | Prostate Cancer | Growth Inhibition | Dose-dependent inhibition |
| CNE2 | Nasopharyngeal Carcinoma | Proliferation | Dose-dependent inhibition[8] |
| BaF/ERX | - | Mitogenesis | 0.07 µM[7] |
| LIM1215 | - | Mitogenesis | 0.2 µM[7] |
ΔEGFR refers to a truncated, constitutively active mutant of EGFR.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of AG-1478 on EGFR signaling.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of AG-1478 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, U87MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of AG-1478 in DMSO.
-
Prepare serial dilutions of AG-1478 in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest AG-1478 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AG-1478 or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the AG-1478 concentration to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of EGFR and Downstream Signaling
This protocol is for assessing the effect of AG-1478 on the phosphorylation status of EGFR, Akt, and Erk1/2.
Materials:
-
Cancer cell line of interest
-
Complete growth medium and serum-free medium
-
This compound and DMSO
-
Epidermal Growth Factor (EGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total-Erk1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of AG-1478 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
-
Protein Lysate Preparation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize the phosphorylated protein signal to the total protein signal.
-
In Vitro EGFR Kinase Assay
This protocol is for directly measuring the inhibitory effect of AG-1478 on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound and DMSO
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of AG-1478 in DMSO.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted AG-1478 or DMSO (for control) to the wells of a 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a mix of recombinant EGFR kinase and the peptide substrate in kinase buffer.
-
Add 2 µL of this mix to each well.
-
-
Reaction Initiation:
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes before reading the luminescence.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the AG-1478 concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR signaling pathway, the inhibitory effect of AG-1478, and a typical experimental workflow.
Caption: The EGFR signaling pathway, illustrating the activation cascade.
Caption: Mechanism of AG-1478 inhibition on the EGFR signaling pathway.
Caption: A typical experimental workflow for Western Blot analysis.
Conclusion
This compound is a valuable and specific tool for researchers studying the role of EGFR in cancer biology. Its high potency and selectivity for EGFR make it an excellent pharmacological agent for dissecting the intricacies of the EGFR signaling pathway and for evaluating the effects of EGFR inhibition on cancer cell proliferation, survival, and other malignant phenotypes. The data and protocols provided in this guide offer a comprehensive resource for the effective use of AG-1478 in the laboratory.
References
- 1. mesoscale.com [mesoscale.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
Off-Target Effects of AG-1478 Hydrochloride in Cellular Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-1478 hydrochloride, a member of the tyrphostin family, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. With an IC50 of 3 nM in cell-free assays, it has been extensively utilized as a tool compound to probe EGFR signaling in various cellular contexts and as a potential therapeutic agent in oncology.[1][2][3] While highly selective for EGFR, like many kinase inhibitors, AG-1478 is not devoid of off-target effects, which can lead to unintended biological consequences and potential toxicities. Understanding these off-target activities is crucial for the accurate interpretation of experimental results and for the safe and effective development of this and other targeted therapies.
This technical guide provides a comprehensive overview of the known off-target effects of this compound in cellular models. It presents quantitative data on its kinase selectivity, details the experimental protocols used to assess these effects, and visualizes the key signaling pathways involved.
Data Presentation: Kinase Selectivity and Cellular Effects
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 | Assay Conditions | Reference |
| EGFR | 3 nM | Cell-free assay | [1][2][3] |
| ErbB2 (HER2) | >100 µM | Not specified | [1][2] |
| PDGFR | >100 µM | Not specified | [1][2] |
| Trk | No significant activity | Not specified | [2] |
| Bcr-Abl | No significant activity | Not specified | [2] |
| InsR | No significant activity | Not specified | [2] |
| PI4KA | Micromolar range | In vitro and in-cell assays |
Table 2: Cellular IC50 Values of this compound in Various Cell Lines
| Cell Line | EGFR Status | IC50 (Growth Inhibition) | Reference |
| U87MG | Endogenous wild-type | 34.6 µM | [2] |
| U87MG.wtEGFR | Overexpressed wild-type | 48.4 µM | [2] |
| U87MG.ΔEGFR | Truncated (constitutively active) | 8.7 µM | [2][4] |
| NCI-H2170 (NSCLC) | Not specified | 1 µM | [1] |
| BaF/ERX | Not specified | 0.07 µM | [2] |
| LIM1215 | Not specified | 0.2 µM | [2] |
Key Off-Target Effects and Associated Signaling Pathways
Beyond direct kinase inhibition, AG-1478 has been shown to elicit several significant off-target effects in cellular and in vivo models. These effects are mediated by distinct molecular mechanisms and impact various physiological processes.
Inhibition of Phosphatidylinositol 4-Kinase IIIα (PI4KA)
Recent studies have identified Phosphatidylinositol 4-Kinase IIIα (PI4KA) as a direct off-target of AG-1478. This inhibition occurs at micromolar concentrations and is independent of its effects on EGFR. The inhibition of PI4KA by AG-1478 has been shown to impair the replication of encephalomyocarditis virus (EMCV) and hepatitis C virus (HCV), which rely on this host cell kinase for their life cycle.
Induction of Hypomagnesemia and Cardiac Dysfunction
In animal models, administration of AG-1478 has been linked to the development of hypomagnesemia (low magnesium levels) and subsequent cardiac dysfunction.[5] This effect is thought to be mediated through the inhibition of EGFR signaling in the kidneys, which in turn downregulates the expression and function of the TRPM6 magnesium channel in the distal convoluted tubule, leading to renal magnesium wasting.
Neurotrophin Release and cAMP Elevation in Neuronal Cells
In retinal ganglion cells, the neuritogenic effects of AG-1478 appear to be independent of EGFR inhibition. Instead, AG-1478 has been shown to induce the release of neurotrophins, such as brain-derived neurotrophic factor (BDNF), nerve growth factor (NGF), and neurotrophin-3 (NT-3).[6][7] This neurotrophin release, coupled with an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, promotes axon growth and disinhibition. The precise mechanism by which AG-1478 triggers neurotrophin release is still under investigation but may involve a positive feedback loop where neurotrophins stimulate their own release.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the on- and off-target effects of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the ability of AG-1478 to inhibit the activity of a purified kinase by detecting the amount of ADP produced.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
This compound stock solution (in DMSO)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Workflow:
Procedure:
-
Prepare serial dilutions of AG-1478 in DMSO and then in kinase buffer.
-
In a white, opaque multi-well plate, add the kinase and its specific substrate.
-
Add the diluted AG-1478 or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate luminometer.
-
Plot the percentage of kinase inhibition against the logarithm of the AG-1478 concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (AlamarBlue™ Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability in response to treatment with AG-1478.[9][10][11][12][13]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
AlamarBlue™ Cell Viability Reagent
-
96-well clear-bottom plates
-
Fluorescence or absorbance microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of AG-1478 in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with medium containing the different concentrations of AG-1478 or DMSO (vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[2]
-
Add AlamarBlue™ reagent to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C.[9][11][13]
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[12][13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the AG-1478 concentration to determine the IC50 value.
Western Blot Analysis of EGFR and MAPK Signaling
This technique is used to detect changes in the phosphorylation status of EGFR and downstream signaling proteins like ERK1/2 (MAPK) following treatment with AG-1478.
Materials:
-
Cell line of interest
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Workflow:
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of AG-1478 for the desired time.
-
Lyse the cells in ice-cold lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein. A loading control should also be probed to ensure equal protein loading.
Conclusion
This compound is a powerful tool for studying EGFR biology, but its utility is enhanced by a thorough understanding of its off-target effects. This guide has summarized the current knowledge of AG-1478's off-target profile, including its inhibition of PI4KA, induction of hypomagnesemia, and its EGFR-independent effects in neuronal cells. The provided experimental protocols offer a starting point for researchers to investigate these and other potential off-target activities in their own cellular models. As with any pharmacological inhibitor, careful dose-response studies and the use of complementary approaches, such as genetic knockdown, are essential for validating on-target effects and discerning the contributions of off-target interactions. A comprehensive characterization of the selectivity of small molecule inhibitors like AG-1478 will continue to be a critical aspect of their development and application in both basic research and clinical settings.
References
- 1. AG 1478 hydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotrophins induce release of neurotrophins by the regulated secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotrophins induce release of neurotrophins by the regulated secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and regulation of neurotrophin synthesis and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 11. allevi3d.com [allevi3d.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Understanding the Binding Kinetics of AG-1478 to EGFR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to AG-1478 and EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers.[2] AG-1478 (Tyrphostin AG-1478) is a small molecule inhibitor that specifically targets the ATP-binding site within the intracellular kinase domain of EGFR.[3] By competitively inhibiting ATP binding, AG-1478 prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, thereby impeding tumor cell growth.[3][4]
Quantitative Analysis of AG-1478 Inhibition
The potency of AG-1478 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the EGFR kinase by 50%. The IC50 value is a critical parameter in drug development and can vary depending on the experimental conditions, such as the assay format (cell-free versus cell-based) and the specific cell line used.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 3 nM | Cell-free assay | [5] |
| IC50 | 8.7 µM | U87MG.ΔEGFR cells (truncated EGFR) | [5] |
| IC50 | 34.6 µM | U87MG cells (wild-type EGFR) | [5] |
| IC50 | 48.4 µM | U87MG.wtEGFR cells (overexpressed wt EGFR) | [5] |
| IC50 | >100 µM | HER2-Neu, PDGFR | [5] |
Note: While IC50 values provide a measure of inhibitory potency, they are not direct measurements of binding affinity or kinetics. Biophysical techniques like Surface Plasmon Resonance (SPR) are typically employed to determine the on-rate (k_on), off-rate (k_off), and dissociation constant (K_d). Despite extensive literature searches, specific k_on, k_off, and K_d values for the direct binding of AG-1478 to EGFR were not found in the available search results. However, one study using Surface Plasmon Resonance Imaging (SPRi) to measure the binding of an anti-EGFR monoclonal antibody to EGFR on the surface of A431 cells reported a k_a of (2.7 ± 0.6) × 10^5 M⁻¹s⁻¹ and a k_d of (1.4 ± 0.5) × 10⁻⁴ s⁻¹, resulting in a K_D of 0.53 ± 0.26 nM.[6]
Mechanism of Action and Signaling Pathway Inhibition
AG-1478 exerts its inhibitory effect by blocking the catalytic activity of the EGFR tyrosine kinase. This action prevents the autophosphorylation of tyrosine residues in the receptor's cytoplasmic tail, which are crucial for the recruitment and activation of downstream signaling proteins. The primary signaling cascades affected by AG-1478 inhibition are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are central to cell proliferation and survival.
Experimental Protocols
The characterization of EGFR inhibitors like AG-1478 involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro EGFR Kinase Assay
This assay directly measures the ability of AG-1478 to inhibit the enzymatic activity of purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
AG-1478 stock solution in DMSO
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)
Procedure:
-
Compound Dilution: Prepare a serial dilution of AG-1478 in kinase buffer.
-
Assay Plate Setup: Add the diluted compound to the wells of a 384-well plate. Include controls for 100% kinase activity (DMSO vehicle) and background (no enzyme).
-
Enzyme Addition: Add the recombinant EGFR kinase to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., ADP-Glo™, HTRF®, or radiometric assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the AG-1478 concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based EGFR Autophosphorylation Assay
This assay determines the ability of AG-1478 to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
EGFR-expressing cells (e.g., A431)
-
Cell culture medium
-
AG-1478 stock solution in DMSO
-
Human recombinant EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Seed EGFR-expressing cells in multi-well plates and allow them to adhere.
-
Serum Starvation: Serum-starve the cells to reduce basal EGFR activity.
-
Inhibitor Treatment: Treat the cells with various concentrations of AG-1478 or vehicle control for a specified time.
-
EGF Stimulation: Stimulate the cells with EGF to induce EGFR autophosphorylation.
-
Cell Lysis: Wash the cells and lyse them to extract cellular proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-EGFR and anti-total EGFR antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of EGFR phosphorylation inhibition at different AG-1478 concentrations.
Conclusion
AG-1478 is a well-characterized, potent, and selective inhibitor of EGFR tyrosine kinase. Its ability to block EGFR autophosphorylation and downstream signaling pathways has made it an invaluable tool for cancer research. While direct binding kinetic data (k_on, k_off, K_d) for AG-1478 are not widely reported, its low nanomolar IC50 value in cell-free assays underscores its high potency. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of AG-1478 and the discovery of new EGFR inhibitors. Further biophysical studies, such as Surface Plasmon Resonance, would be beneficial to fully elucidate the binding kinetics of this important molecule.
References
- 1. chem.nju.edu.cn [chem.nju.edu.cn]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of ligand-EGFR interactions: a platform for screening targeting molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Quantification of epidermal growth factor receptor expression level and binding kinetics on cell surfaces by surface plasmon resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of AG-1478 Hydrochloride on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-1478 hydrochloride, a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, has been a subject of extensive research in oncology. Its primary mechanism involves the competitive inhibition of ATP binding to the EGFR's intracellular kinase domain, leading to the suppression of downstream signaling pathways crucial for cell proliferation and survival. A significant consequence of this inhibition is a profound impact on cell cycle progression, predominantly inducing a G1 phase arrest. This technical guide provides an in-depth analysis of AG-1478's effects on the cell cycle, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Mechanism of Action: Inhibition of EGFR Signaling
AG-1478 is a quinazoline-derived, ATP-competitive inhibitor that specifically targets the tyrosine kinase activity of EGFR.[1][2] Upon binding of ligands such as EGF, the EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail. This phosphorylation creates docking sites for various signaling proteins, activating downstream cascades, most notably the Ras/Raf/MAPK and PI3K/Akt pathways, which are central to regulating cell proliferation, survival, and differentiation.[3][4]
AG-1478 effectively blocks this initial autophosphorylation step, thereby preventing the activation of these critical downstream pathways.[3][5] This blockade of mitogenic signaling is the primary trigger for the observed effects on the cell cycle. The inhibitor has demonstrated high selectivity for EGFR over other related kinases like ErbB2, PDGFR, and InsR, making it a valuable tool for studying EGFR-specific functions.[2][6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. selleckchem.com [selleckchem.com]
- 3. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
The Potent Anti-Tumor Properties of AG-1478 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-1478 hydrochloride is a potent and highly specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] As a member of the tyrphostin family of compounds, AG-1478 competitively binds to the ATP-binding site within the intracellular domain of the EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades crucial for tumor cell proliferation, survival, and metastasis.[2] Dysregulation of the EGFR signaling pathway is a well-established driver in a multitude of human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action
AG-1478 exerts its anti-neoplastic effects by selectively targeting the tyrosine kinase activity of EGFR (also known as ErbB1).[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of intracellular signaling events. The primary pathways activated by EGFR include the Ras/Raf/MEK/ERK (MAPK) pathway, which is heavily involved in cell proliferation, and the PI3K/Akt pathway, a critical regulator of cell survival and apoptosis resistance.[3]
AG-1478 effectively abrogates these signaling cascades by preventing the initial autophosphorylation of EGFR. This leads to a variety of anti-tumor cellular responses, including:
-
Inhibition of Cell Proliferation: By blocking the MAPK and PI3K/Akt pathways, AG-1478 halts uncontrolled cell division.[3]
-
Induction of Apoptosis: The suppression of pro-survival signals from the PI3K/Akt pathway, coupled with the potential downregulation of anti-apoptotic proteins like Bcl-2, leads to programmed cell death in cancer cells.[4]
-
Cell Cycle Arrest: AG-1478 has been shown to induce cell cycle arrest, primarily in the G1 phase, preventing cells from progressing to the DNA synthesis (S) phase.[5]
-
Inhibition of Tumor Invasion and Metastasis: By interfering with EGFR-mediated signaling, AG-1478 can down-regulate the expression of matrix metalloproteinases (MMPs), such as MMP-9, which are crucial for the degradation of the extracellular matrix and subsequent tumor cell invasion.[3]
The following diagram illustrates the point of intervention of AG-1478 in the EGFR signaling pathway.
Quantitative Data Summary
The efficacy of this compound has been quantified across a range of cancer cell lines and in vivo models. The following tables summarize key findings from preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50) of AG-1478
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| U87MG.ΔEGFR | Glioblastoma | 8.7 | [1] |
| U87MG | Glioblastoma | 34.6 | [1] |
| U87MG.wtEGFR | Glioblastoma | 48.4 | [1] |
| A549 | Lung Cancer | See Table in[6] | [6] |
| DU145 | Prostate Cancer | See Table in[6] | [6] |
| BaF/ERX | - | 0.07 | [1] |
| LIM1215 | Colorectal Cancer | 0.2 | [1] |
| HepG2 | Hepatocellular Carcinoma | ~10-20 (estimated from survival rates) | [7] |
Table 2: Induction of Apoptosis by AG-1478
| Cell Line | Cancer Type | Treatment Concentration (µM) | Apoptotic Cells (%) | Reference(s) |
| HepG2 | Hepatocellular Carcinoma | 5 | 12.88 ± 1.91 | [7] |
| 10 | 23.16 ± 2.67 | [7] | ||
| 20 | 35.36 ± 1.95 | [7] | ||
| 40 | 47.16 ± 3.78 | [7] | ||
| DU145 | Prostate Cancer | 12.7 | 21.5 ± 1.11 | [5] |
| A549 | Lung Cancer | IC50 concentration | 23.81 ± 2.08 | [5] |
Table 3: In Vivo Tumor Growth Inhibition by AG-1478
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| A431 | Epidermoid Carcinoma | 400 µg, i.p., 3x/week for 2 weeks | Significant (P < 0.01) | [8] |
| 1000 µg, i.p., 3x/week for 2 weeks | Significant (P < 0.0001) | [8] | ||
| U87MG.Δ2-7 | Glioblastoma | 1000 µg, i.p., 3x/week for 2 weeks | Significant (P < 0.05) | [8] |
| U87MG.Δ2-7 | Glioblastoma | Combination with temozolomide | Synergistic inhibition (P < 0.005) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-tumor properties of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of epidermal-growth-factor-receptor-dependent signalling by tyrphostins A25 and AG1478 blocks growth and induces apoptosis in colorectal tumor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Antitumor efficacy of cytotoxic drugs and the monoclonal antibody 806 is enhanced by the EGF receptor inhibitor AG1478 - PMC [pmc.ncbi.nlm.nih.gov]
AG-1478 Hydrochloride's Preferential Inhibition of Truncated EGFR Mutants: A Technical Guide
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a pivotal regulator of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers.[1][3] A common aberration in cancers like glioblastoma, breast, and lung cancer is the expression of truncated EGFR mutants, such as EGFRvIII (also known as de2-7 EGFR), which lack a portion of the extracellular ligand-binding domain.[3][4] This truncation leads to constitutive, ligand-independent activation of the receptor's kinase domain, driving uncontrolled tumor growth.[3][4]
AG-1478 hydrochloride (Tyrphostin AG-1478) is a potent and highly selective small-molecule inhibitor of the EGFR tyrosine kinase.[5][6][7][8] It functions by competitively binding to the ATP-binding site within the intracellular kinase domain, thereby blocking receptor autophosphorylation and halting downstream signaling cascades.[6] Notably, preclinical studies have demonstrated that AG-1478 exhibits a significant preference for inhibiting cells expressing these constitutively active, truncated EGFR mutants over those expressing the wild-type receptor.[4][5] This technical guide provides an in-depth analysis of this preferential activity, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Mechanism of Action and Preferential Inhibition
AG-1478 exerts its inhibitory effect by preventing the autophosphorylation of EGFR.[6][9] This phosphorylation is a critical first step in the signaling cascade; once phosphorylated, the receptor recruits various adaptor proteins that activate downstream pathways crucial for cell proliferation and survival, such as the RAS/RAF/MAPK and PI3K/Akt pathways.[3][10]
The preferential inhibition of truncated EGFR by AG-1478 stems from the mutant receptor's conformational state. Truncated mutants like EGFRvIII are constitutively active, meaning they are continuously autophosphorylated without the need for ligand binding.[4] Research on human glioma cell lines demonstrated that this constitutively phosphorylated state of the truncated EGFR is more sensitive to inhibition by AG-1478 compared to the ligand-stimulated wild-type receptor.[4]
Figure 1: Wild-Type vs. Truncated EGFR Activation and Inhibition by AG-1478.
Data Presentation: Potency of AG-1478
The preferential activity of AG-1478 is quantified by comparing its half-maximal inhibitory concentration (IC50) against cell lines expressing different forms of EGFR. The data clearly shows that significantly lower concentrations of AG-1478 are required to inhibit the growth and DNA synthesis of cells expressing truncated EGFR (U87MG.ΔEGFR) compared to cells with endogenous or overexpressed wild-type EGFR.
| Assay Type | Cell Line | EGFR Status | IC50 Value (μM) | Reference |
| Cell Growth Inhibition | U87MG.ΔEGFR | Truncated Mutant | 8.7 | [5] |
| U87MG | Endogenous Wild-Type | 34.6 | [5] | |
| U87MG.wtEGFR | Overexpressed Wild-Type | 48.4 | [5] | |
| DNA Synthesis Inhibition | U87MG.ΔEGFR | Truncated Mutant | 4.6 | [5] |
| U87MG | Endogenous Wild-Type | 19.67 | [5] | |
| U87MG.wtEGFR | Overexpressed Wild-Type | 35.2 | [5] | |
| Kinase Inhibition | Cell-Free Assay | Purified EGFR Enzyme | 0.003 | [5][7][8] |
EGFR Signaling Pathways
Activation of EGFR initiates a complex network of intracellular signaling cascades. The two major pathways are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway : Primarily involved in regulating cell proliferation, differentiation, and invasion.[3][10]
-
PI3K-Akt-mTOR Pathway : A critical regulator of cell survival, metabolism, and apoptosis resistance.[3][10]
Both pathways are initiated by the recruitment of adaptor proteins like Grb2 and Shc to the phosphorylated tyrosine residues on the activated EGFR C-terminal tail.[3][10][11] AG-1478's inhibition of EGFR autophosphorylation effectively blocks the activation of both of these pro-oncogenic pathways.[9][12]
Figure 2: Simplified EGFR Signaling Pathways and Point of Inhibition by AG-1478.
Experimental Protocols
Characterizing the potency and mechanism of an EGFR inhibitor like AG-1478 involves a combination of biochemical and cell-based assays.
Cell Proliferation/Viability Assay (MTS/Alamar Blue Method)
This assay determines the effect of an inhibitor on the proliferation of EGFR-dependent cancer cells.
-
Objective : To determine the in vitro IC50 of AG-1478 on the proliferation of cell lines expressing wild-type or truncated EGFR.
-
Materials :
-
EGFR-dependent cell lines (e.g., U87MG, U87MG.ΔEGFR).
-
Standard cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
96-well flat-bottom plates.
-
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment : Prepare serial dilutions of AG-1478 in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of AG-1478 or vehicle control (DMSO).[1]
-
MTS Assay : Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]
-
Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis : Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[1]
-
Figure 3: Experimental Workflow for a Cell Proliferation (MTS) Assay.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified EGFR protein.
-
Objective : To determine the in vitro IC50 of AG-1478 on the kinase activity of the purified EGFR enzyme.
-
Materials :
-
Recombinant human EGFR enzyme.
-
Kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[13]
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP.
-
This compound.
-
ADP-Glo™ Kinase Assay kit (Reagent and Detection Reagent).
-
384-well plates.
-
-
Procedure :
-
Reaction Setup : Add diluted AG-1478 or vehicle (DMSO) to the wells of a 384-well plate.[1][13]
-
Add a solution containing the EGFR enzyme and substrate in kinase buffer.
-
Initiate Reaction : Start the kinase reaction by adding ATP solution. The final volume is typically 5-25 µL.[1]
-
Incubation : Incubate the plate at room temperature for 60 minutes.[1][13]
-
ATP Depletion : Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
ADP-to-ATP Conversion : Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase reaction. Incubate for 30-60 minutes at room temperature.[1][13]
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Determine the IC50 value by plotting the luminescent signal against the inhibitor concentration.
-
Western Blotting for Phospho-Protein Analysis
This technique is used to assess the effect of the inhibitor on the phosphorylation status of EGFR and its downstream targets within the cell.
-
Objective : To qualitatively or semi-quantitatively measure the inhibition of EGFR, Akt, and ERK phosphorylation by AG-1478.
-
Procedure :
-
Cell Culture and Treatment : Culture cells to ~80% confluency and treat with various concentrations of AG-1478 for a specified time (e.g., 2-24 hours). If studying ligand-induced phosphorylation, starve cells of serum overnight and then stimulate with EGF for a short period (5-15 minutes) in the presence or absence of the inhibitor.
-
Cell Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-EGFR (Tyr1068), anti-phospho-Akt (Ser473), anti-phospho-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Re-probe the blot with antibodies for the total protein (e.g., total EGFR, total Akt) to confirm equal loading. Compare the intensity of the phospho-protein bands between treated and untreated samples. Studies show AG-1478 inhibits phosphorylation of EGFR, Akt, and MAPK.[9][12]
-
Conclusion and Therapeutic Implications
References
- 1. benchchem.com [benchchem.com]
- 2. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AG 1478 hydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 9. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols: AG-1478 Hydrochloride for In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-1478 hydrochloride is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Its ability to block the EGFR signaling pathway makes it a valuable tool for in vitro studies in cancer research and drug development. AG-1478 has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines, particularly those with EGFR overexpression or specific mutations.[4][5] These application notes provide a comprehensive overview of AG-1478's mechanism of action, key performance data, and detailed protocols for its use in common in vitro cell culture assays.
Mechanism of Action
AG-1478 functions as a specific inhibitor of the EGFR (ErbB1) tyrosine kinase, with a reported IC50 value of 3 nM in cell-free assays.[1][6] It exhibits high selectivity for EGFR over other related kinases such as HER2/ErbB2 and Platelet-Derived Growth Factor Receptor (PDGFR), for which the IC50 values are greater than 100 μM.[2][3][6]
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates downstream signaling cascades critical for cell growth and survival, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. AG-1478 competitively binds to the ATP-binding site within the EGFR kinase domain, preventing this autophosphorylation and consequently blocking the activation of these downstream pathways.[4][5][7] This inhibition leads to the downregulation of proliferative signals and the upregulation of cell cycle inhibitors like p27, ultimately causing cell cycle arrest in the G1 phase and reduced cell proliferation.[4][7]
Quantitative Data Summary: In Vitro Efficacy
The inhibitory concentration (IC50) of AG-1478 varies depending on the assay format and the specific cell line's EGFR expression and mutation status.
| Target / Assay | Cell Line / System | IC50 Value |
| EGFR Kinase Activity | Cell-Free Assay | 3 nM |
| EGF-Induced Mitogenesis | BaF/ERX Cells | 0.07 µM |
| EGF-Induced Mitogenesis | LIM1215 Cells | 0.2 µM |
| Proliferation Inhibition | NCI-H2170 (NSCLC) | 1 µM |
| Growth Inhibition (Truncated EGFR) | U87MG.ΔEGFR (Glioma) | 8.7 µM |
| Growth Inhibition (Endogenous wt EGFR) | U87MG (Glioma) | 34.6 µM |
| Growth Inhibition (Overexpressed wt EGFR) | U87MG.wtEGFR (Glioma) | 48.4 µM |
| EGF-Stimulated Erk1/2 Phosphorylation | Ishikawa (Ovarian) | 10 µM |
Data compiled from multiple sources.[2][6][8]
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Reagent Preparation and Storage
Materials:
-
This compound (MW: 352.22 g/mol )[2]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Stock Solution Protocol:
-
This compound is soluble in DMSO up to 10 mM.[3] For a 10 mM stock solution, dissolve 3.52 mg of AG-1478 HCl in 1 mL of DMSO.
-
Warm gently and vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the DMSO stock solution desiccated at -20°C for several months.[8]
Working Solution Preparation:
-
Prepare fresh serial dilutions of the AG-1478 stock solution in the appropriate cell culture medium immediately before use.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all wells (including vehicle controls) and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability / Proliferation Assay (e.g., MTT or Alamar Blue)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
Cultured cells of interest
-
Complete cell culture medium
-
AG-1478 working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent
-
Solubilization buffer (for MTT assay, e.g., acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of AG-1478. Include wells with medium only (blank) and medium with DMSO vehicle (negative control).
-
Incubation: Incubate the plate for the desired exposure period (commonly 24, 48, or 72 hours).[6][9]
-
Assay:
-
For Alamar Blue: Add 10-20 µL of Alamar Blue reagent to each well and incubate for 1-4 hours.[6]
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours until formazan (B1609692) crystals form. Then, carefully remove the medium and add 100 µL of solubilization buffer to dissolve the crystals.
-
-
Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength (absorbance for MTT, fluorescence for Alamar Blue).
-
Data Analysis: Subtract the blank reading, normalize the data to the vehicle control, and plot the results as percent viability versus log[AG-1478 concentration] to determine the IC50 value.
Western Blot Analysis of EGFR Pathway Inhibition
This protocol is used to verify the inhibitory effect of AG-1478 on the phosphorylation of EGFR and its downstream targets like Akt and ERK.
Materials:
-
6-well or 10-cm tissue culture plates
-
AG-1478 working solutions
-
EGF (for stimulating the pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL) and imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in larger format plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary.
-
Pre-treat cells with desired concentrations of AG-1478 (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR phosphorylation (include an unstimulated control).
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, boil samples in Laemmli buffer, and run on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system. Analyze band intensities, normalizing phosphorylated proteins to their total protein counterparts. Results are expected to show a dose-dependent decrease in p-EGFR, p-Akt, and p-ERK with AG-1478 treatment.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AG 1478 hydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preparing AG-1478 Hydrochloride Stock Solutions in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-1478, also known as Tyrphostin AG-1478, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a critical tool in studying cell signaling and for potential therapeutic development, the accurate and consistent preparation of AG-1478 hydrochloride stock solutions is paramount for reproducible experimental outcomes. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO), ensuring the integrity and biological activity of the compound. AG-1478 is widely used in cancer research to investigate the roles of EGFR in cell proliferation, apoptosis, and invasion.[3]
Physicochemical Properties and Data
This compound is a synthetic organic compound that acts as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain. The relevant physicochemical data for the hydrochloride salt of AG-1478 are summarized in the table below.
| Parameter | Value | Source |
| Chemical Name | N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine hydrochloride | [4] |
| Molecular Formula | C₁₆H₁₄ClN₃O₂·HCl | [4][5][6] |
| Molecular Weight | 352.22 g/mol | [4][5][6] |
| Purity | ≥98% (HPLC) | [4][5][6] |
| Appearance | White to off-white solid | |
| Solubility in DMSO | Soluble up to 10 mM with gentle warming.[4][5][6] | |
| CAS Number | 170449-18-0 | [4][5][6] |
| Storage (Powder) | Desiccate at -20°C, protect from light.[4][5][6][7] | |
| Storage (Stock Solution) | -20°C or -80°C in aliquots.[7] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes
Step-by-Step Procedure
-
Calculations: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 352.22 g/mol = 3.5222 mg
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile microcentrifuge tube or amber vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.[4][5][6] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[7] Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.[7] When stored properly, the stock solution in DMSO is stable for several months.
Application Notes and Best Practices
-
Solvent Quality: Use high-purity, anhydrous DMSO to prevent compound degradation.
-
Working Concentrations: The optimal working concentration of this compound varies depending on the cell type and experimental design. Typical working concentrations range from the nanomolar to the low micromolar range. For example, concentrations of 50-150 nM have been shown to substantially block EGFR activation in vivo.[7] The IC₅₀ for inhibition of NCI-H2170 non-small cell lung cancer cell proliferation is 1 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
-
Dilution in Aqueous Media: When preparing working solutions, it is advisable to perform serial dilutions of the DMSO stock in DMSO first, before the final dilution into aqueous cell culture media or buffer. This minimizes the risk of the compound precipitating out of solution. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) and a vehicle control (media with the same percentage of DMSO) should always be included in experiments.
-
Safety Precautions: this compound is a bioactive compound. Standard laboratory safety precautions, including wearing personal protective equipment (gloves, lab coat, and safety glasses), should be followed during handling.
AG-1478 in the Context of EGFR Signaling
AG-1478 inhibits the EGFR signaling pathway, which is a crucial regulator of cell growth, proliferation, survival, and differentiation.[8] Upon binding of ligands such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MAPK and the PI3K-AKT pathways.[4][6] AG-1478 blocks these downstream effects by inhibiting the initial autophosphorylation of the receptor.
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Preparing this compound Stock Solution
Caption: A flowchart illustrating the key steps for preparing this compound stock solutions.
Simplified EGFR Signaling Pathway and Inhibition by AG-1478
Caption: AG-1478 inhibits EGFR autophosphorylation, blocking downstream signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
AG-1478 Hydrochloride: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo use of AG-1478 hydrochloride, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document outlines recommended dosage regimens, detailed experimental protocols, and the underlying signaling pathways affected by AG-1478, tailored for preclinical animal research.
Mechanism of Action
AG-1478 is a small molecule inhibitor that specifically targets the ATP-binding site of the EGFR tyrosine kinase domain. By competitively inhibiting ATP binding, AG-1478 blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. The primary pathways affected are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are pivotal in regulating cell proliferation, survival, and migration. Inhibition of these pathways by AG-1478 leads to cell cycle arrest and apoptosis in tumor cells that are dependent on EGFR signaling.
Quantitative Data Summary
The following tables summarize the in vivo dosages and efficacy of this compound in various animal models as reported in preclinical studies.
Table 1: In Vivo Dosages of this compound in Rodent Models
| Animal Model | Cancer/Condition | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| Sprague-Dawley Rat | - | 21.4 mg/kg/day | Intraperitoneal (i.p.) | 3 times per week | DMSO | [1] |
| Athymic Nude Mice | A431 Epidermoid Carcinoma Xenograft | 200, 400, 1000 µ g/injection | Intraperitoneal (i.p.) | 3 times per week for 2 weeks | Aqueous form (e.g., with β-cyclodextrin) | |
| Athymic Nude Mice | U87MG.Δ2–7 Glioblastoma Xenograft | 1000 µ g/injection | Intraperitoneal (i.p.) | 3 times per week for 2 weeks | Aqueous form (e.g., with β-cyclodextrin) | |
| MMTV/Neu + MMTV/TGF-α Bigenic Mice | Breast Cancer | 50 mg/kg | Intraperitoneal (i.p.) | Daily | Not specified | [2] |
| Athymic Nude Mice | A431 Xenograft | 400 µ g/mouse | Not specified | Not specified | 0.05% Methylcellulose (MTC) |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Animal Model | Dosage | Efficacy | Reference |
| A431 | Nude Mice | 400 µ g/injection | At day 13, mean tumor volume was reduced from 760 mm³ (vehicle) to 590 mm³. | |
| A431 | Nude Mice | 1000 µ g/injection | At day 13, mean tumor volume was reduced from 760 mm³ (vehicle) to 320 mm³. | |
| U87MG.Δ2–7 | Nude Mice | 1000 µ g/injection | Significant inhibition of tumor growth. | |
| A431 | Athymic Nude Mice | 400 µ g/mouse | Reduced tumor growth by 50% or more, starting from day 8. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Vehicle Formulation 1: Aqueous Solution with Cyclodextrin
For subcutaneous or intraperitoneal injections, AG-1478 can be formulated in a solution containing β-cyclodextrin (such as Captisol®) to improve solubility. The final concentration should be adjusted based on the desired dosage and injection volume.
Vehicle Formulation 2: DMSO/PEG300/Tween-80/Saline
This formulation is suitable for compounds with poor water solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of AG-1478 in DMSO (e.g., 25 mg/mL).
-
To prepare the final injection solution, mix the components in the following ratio:
-
5% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
50% Sterile Saline
-
-
Add the required volume of the AG-1478 stock solution to the PEG300 and mix well.
-
Add the Tween-80 and vortex to ensure a homogenous mixture.
-
Finally, add the sterile saline to reach the final volume.
-
The final solution should be clear. If not, gentle warming or sonication may be applied. This formulation should be prepared fresh before each use.
In Vivo Xenograft Efficacy Study
Animal Model:
-
Athymic nude mice (e.g., BALB/c nu/nu), 4-6 weeks old.
Tumor Cell Inoculation:
-
Culture human cancer cells (e.g., A431, U87MG.Δ2–7) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in sterile phosphate-buffered saline (PBS) or serum-free media at a concentration of 5 x 10^6 to 10 x 10^6 cells per 0.1-0.2 mL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
Treatment Protocol:
-
Monitor tumor growth regularly by measuring the length and width of the tumor with calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer this compound or the vehicle control according to the desired dosage and schedule (e.g., intraperitoneally, 3 times per week).
-
Continue treatment for the specified duration (e.g., 2-3 weeks).
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Tumors can be further processed for pharmacodynamic studies (e.g., Western blotting to assess EGFR phosphorylation).
Visualizations
EGFR Signaling Pathway and Inhibition by AG-1478
Caption: AG-1478 inhibits EGFR autophosphorylation, blocking downstream signaling.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for assessing the in vivo efficacy of AG-1478.
References
Application Note: Detecting EGFR Phosphorylation Inhibition by AG-1478 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding to its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation at specific tyrosine residues within its intracellular domain.[2] This phosphorylation cascade initiates downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for normal cell function.[3] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[4]
AG-1478 is a potent and selective inhibitor of EGFR tyrosine kinase activity.[5][6] It competitively binds to the ATP-binding site in the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.[7] This application note provides a detailed protocol for utilizing Western blotting to detect the inhibition of EGF-induced EGFR phosphorylation at tyrosine 1068 (p-EGFR Y1068) in A431 human epidermoid carcinoma cells treated with AG-1478. A431 cells are an ideal model system due to their high level of EGFR expression.[8]
Signaling Pathway Overview
Ligand binding to EGFR triggers a cascade of intracellular events. The diagram below illustrates the simplified EGFR signaling pathway leading to cell proliferation and survival, and the point of inhibition by AG-1478.
Caption: EGFR Signaling Pathway and AG-1478 Inhibition.
Experimental Data Summary
The following tables summarize the key quantitative parameters for the described Western blot protocol.
Table 1: Reagent Concentrations and Incubation Times
| Reagent/Step | Concentration/Parameter | Incubation Time | Temperature |
| AG-1478 Treatment | 0.1, 1, 10 µM (in DMSO) | 2 hours | 37°C |
| EGF Stimulation | 100 ng/mL | 15 minutes | 37°C |
| Primary Antibody (p-EGFR) | 1:1000 dilution | Overnight | 4°C |
| Primary Antibody (Total EGFR) | 1:1000 dilution | Overnight | 4°C |
| Primary Antibody (Loading Control) | Varies by antibody | Overnight | 4°C |
| Secondary Antibody (HRP-conj.) | 1:5000 dilution | 1 hour | Room Temp. |
| Blocking | 5% BSA in TBST | 1 hour | Room Temp. |
Table 2: Materials and Buffers
| Material/Buffer | Composition |
| Cell Line | A431 (Human epidermoid carcinoma) |
| Lysis Buffer | RIPA Buffer + Protease & Phosphatase Inhibitors |
| Sample Buffer | 4x Laemmli Sample Buffer |
| Wash Buffer (TBST) | 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6 |
| Transfer Buffer | 25 mM Tris, 192 mM Glycine, 20% Methanol |
| Membrane | PVDF (0.45 µm) |
Detailed Experimental Protocol
This protocol outlines the steps for treating A431 cells with AG-1478, preparing cell lysates, and performing a Western blot to detect p-EGFR.
Experimental Workflow Diagram
Caption: Western Blot Workflow for p-EGFR Detection.
Step-by-Step Methodology
1. Cell Culture and Treatment a. Culture A431 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Seed cells in 6-well plates and grow to 80-90% confluency. c. Before treatment, serum-starve the cells by replacing the growth medium with serum-free DMEM for 16-24 hours. d. Prepare stock solutions of AG-1478 in DMSO. Dilute AG-1478 in serum-free DMEM to final concentrations (e.g., 0.1, 1, 10 µM). e. Treat the serum-starved cells with the different concentrations of AG-1478 for 2 hours. Include a vehicle control (DMSO only). f. Following the inhibitor treatment, stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 15 minutes at 37°C.[4] An unstimulated, untreated control should also be included.
2. Cell Lysis a. After stimulation, immediately place the culture plates on ice. b. Aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[8] c. Add 100-150 µL of ice-cold RIPA lysis buffer, supplemented with protease and phosphatase inhibitor cocktails, to each well.[4] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[8] g. Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[8] b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Protein Transfer a. To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8][9] b. Load the denatured samples into the wells of an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder. c. Run the gel at 100-120V until the dye front reaches the bottom.[8] d. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[10] Ensure complete transfer, especially for a large protein like EGFR (~170 kDa).
5. Immunoblotting and Detection a. Blocking: Incubate the membrane in blocking buffer (5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8] b. Primary Antibody Incubation: Dilute the primary antibody against phospho-EGFR (e.g., Tyr1068) at a 1:1000 ratio in 5% BSA/TBST. Incubate the membrane overnight at 4°C with gentle agitation.[8] c. Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[11] d. Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted 1:5000 in 5% non-fat dry milk/TBST for 1 hour at room temperature.[8] e. Final Washes: Repeat the washing step (5c) three times with TBST. f. Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol and incubate it with the membrane for 1-5 minutes.[8] Capture the chemiluminescent signal using a digital imager.
6. Stripping and Re-probing a. To normalize the p-EGFR signal, the membrane must be probed for total EGFR and a loading control (e.g., β-Actin or GAPDH).[8] b. After imaging for p-EGFR, wash the membrane and incubate with a mild stripping buffer for 15-30 minutes at room temperature.[8] c. Wash thoroughly and re-block the membrane for 1 hour. d. Repeat the immunoblotting process (steps 5b-5f) using primary antibodies for total EGFR and then for the loading control.
7. Data Analysis a. Quantify the band intensities for p-EGFR, total EGFR, and the loading control using densitometry software. b. Normalize the p-EGFR signal to the total EGFR signal to account for any variations in EGFR expression. Further normalize this ratio to the loading control to correct for differences in protein loading. c. Compare the normalized p-EGFR levels across the different AG-1478 concentrations to determine the extent of inhibition.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for AG-1478 Hydrochloride in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of AG-1478 hydrochloride, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in a xenograft mouse model. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate experimental design and execution.
Introduction and Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the ATP binding site of the EGFR tyrosine kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2][3] EGFR is a member of the ErbB family of receptor tyrosine kinases and its overexpression or mutation is a common feature in various human cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[4][5][6] Key signaling cascades downstream of EGFR include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are critical drivers of tumorigenesis.[4][7] By inhibiting EGFR, AG-1478 effectively suppresses these oncogenic signals, leading to tumor growth inhibition.[8][9] AG-1478 has shown particular efficacy in preclinical models of glioblastoma and epidermoid carcinoma.[5][10]
EGFR Signaling Pathway and Inhibition by AG-1478
Caption: EGFR signaling and AG-1478 inhibition.
Quantitative Data Summary
The in vivo efficacy of this compound has been demonstrated in multiple xenograft models. The following tables summarize the quantitative data on tumor growth inhibition.
Table 1: Efficacy of AG-1478 in A431 (Epidermoid Carcinoma) Xenograft Model [5][8]
| Treatment Group | Dose (per injection) | Administration Schedule | Mean Tumor Volume (mm³) at Day 13 ± SE | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p., 3x/week for 2 weeks | 760 ± (not reported) | - |
| AG-1478 | 200 µg | i.p., 3x/week for 2 weeks | 670 ± (not reported) | ~12% |
| AG-1478 | 400 µg | i.p., 3x/week for 2 weeks | 590 ± (not reported) | ~22% |
| AG-1478 | 1000 µg | i.p., 3x/week for 2 weeks | 320 ± (not reported) | ~58% |
Table 2: Efficacy of AG-1478 in U87MG.Δ2–7 (Glioblastoma) Xenograft Model [5]
| Treatment Group | Dose (per injection) | Administration Schedule | Mean Tumor Volume (mm³) at Day 13 ± SE | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p., 3x/week for 2 weeks | (not reported) | - |
| AG-1478 | 1000 µg | i.p., 3x/week for 2 weeks | Significantly lower than control (p < 0.05) | (Value not specified) |
Table 3: Alternative Dosing Regimen for Xenograft Models [11]
| Treatment Group | Dose | Administration Schedule |
| AG-1478 | 50 mg/kg | i.p., 3x/week for 2 weeks |
Experimental Protocols
This section provides a detailed methodology for conducting a xenograft study with this compound.
Experimental Workflow
Caption: Xenograft mouse model experimental workflow.
Protocol 3.1: Animal Model and Cell Lines
-
Animal Model: Use 4-6 week old female athymic nude mice (e.g., BALB/c nude or similar).
-
Acclimatization: Allow animals to acclimatize for at least one week before experimental manipulation.
-
Cell Lines:
-
A431 (Epidermoid Carcinoma): Known for high EGFR expression.
-
U87MG.Δ2–7 (Glioblastoma): Expresses a constitutively active EGFR mutant.
-
-
Cell Culture: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and free of mycoplasma contamination before implantation.
Protocol 3.2: Tumor Cell Implantation
-
Harvest and wash cultured cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
Protocol 3.3: this compound Formulation and Administration
-
Formulation:
-
For a stock solution, dissolve this compound in DMSO.
-
For injections, a vehicle such as 0.05% methylcellulose (B11928114) (MTC) can be used.[2] A common vehicle for intraperitoneal injections is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare fresh on each day of dosing.
-
-
Administration:
-
Administer AG-1478 or vehicle control via intraperitoneal (i.p.) injection.
-
The injection volume should not exceed 10 ml/kg body weight.
-
Refer to Tables 1-3 for recommended dosing and schedules.
-
Protocol 3.4: Monitoring and Endpoint
-
Tumor Growth:
-
Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize animals into treatment groups when tumors reach an average volume of 100-150 mm³.
-
-
Animal Health:
-
Monitor body weight 2-3 times per week as an indicator of systemic toxicity. A weight loss of over 15% may necessitate euthanasia.[5]
-
Observe animals for clinical signs of distress, such as changes in posture, activity, and grooming.
-
-
Endpoint:
-
The study may be terminated after a predetermined period (e.g., 2-3 weeks of treatment) or when tumors in the control group reach a specified size (e.g., 1500-2000 mm³).
-
Euthanize mice according to approved institutional guidelines.
-
Protocol 3.5: Endpoint Analysis
-
At the study endpoint, euthanize the mice and excise the tumors.
-
Measure and record the final tumor weight.
-
Divide the tumor tissue for various analyses:
-
Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours, followed by paraffin (B1166041) embedding. Use antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream markers like p-ERK and p-AKT to assess target engagement and pathway inhibition.
-
Western Blot: Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C for subsequent protein extraction and analysis of the same markers as in IHC.
-
Conclusion
This compound is a valuable tool for preclinical cancer research, demonstrating significant anti-tumor activity in xenograft models of cancers with aberrant EGFR signaling. The protocols and data presented in these application notes provide a solid foundation for designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of this EGFR inhibitor. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. Subcutaneous xenograft model [bio-protocol.org]
- 3. Article - Standard on Tumor Productio... [policies.unc.edu]
- 4. LLC cells tumor xenograft model [protocols.io]
- 5. staff.flinders.edu.au [staff.flinders.edu.au]
- 6. Characterizing Breast Cancer Xenograft Epidermal Growth Factor Receptor Expression by Using Near-Infrared Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 9. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Including Total EGFR Staining in Scoring Improves EGFR Mutations Detection by Mutation-Specific Antibodies and EGFR TKIs Response Prediction | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assays using AG-1478 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-1478 hydrochloride is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It plays a crucial role in the study of signal transduction pathways and has been investigated for its potential in cancer therapy. Overexpression of EGFR is common in various solid tumors, making it a key target for drug development.[4][5] AG-1478 exerts its effect by blocking the phosphorylation of EGFR, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[4][5][6] These application notes provide detailed protocols for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines using two common cell viability assays: MTT and AlamarBlue.
Mechanism of Action
AG-1478 is a selective inhibitor of EGFR tyrosine kinase with an IC50 of 3 nM in cell-free assays.[1][2] It shows high selectivity for EGFR over other kinases such as ErbB2 and PDGFR.[1][3] By inhibiting EGFR autophosphorylation, AG-1478 blocks the activation of downstream signaling cascades, including the MAPK and Akt pathways, which are critical for cell cycle progression and survival.[5][6] This inhibition ultimately leads to cell cycle arrest, primarily in the G1 phase, and a reduction in cell proliferation.[5]
EGFR Signaling Pathway Inhibition by AG-1478
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AG 1478 hydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for AG-1478 Hydrochloride Intraperitoneal Injection
These application notes provide detailed protocols and essential data for the formulation and intraperitoneal (IP) administration of AG-1478 hydrochloride, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals conducting in vivo studies.
Product Information
Chemical Name: N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride Molecular Formula: C₁₆H₁₄ClN₃O₂ · HCl Molecular Weight: 352.22 g/mol CAS Number: 175178-82-2 Mechanism of Action: AG-1478 is a selective inhibitor of EGFR (ErbB1) tyrosine kinase with an IC50 of approximately 3 nM in cell-free assays.[1][2][3] It shows high selectivity over other related kinases like HER2-Neu and PDGFR.[3] By competing with ATP for binding to the EGFR kinase domain, AG-1478 inhibits EGFR autophosphorylation and downstream signaling pathways, such as the MAPK/ERK and Akt pathways, which are crucial for cell proliferation and survival.[4][5]
Solubility Data
This compound is sparingly soluble in water but soluble in organic solvents. For in vivo applications, it is typically first dissolved in an organic solvent and then further diluted in a suitable vehicle.
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mg/mL (79.17 mM)[6] | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[6] |
| Ethanol | ~13 mg/mL[3][6] | |
| Methanol/DMSO (1:1) | 10 mg/mL | Yields a clear, colorless solution. |
| Water | Insoluble[6] | |
| 0.1 N HCl | < 0.4 mg/mL |
In Vivo Formulation and Administration
For intraperitoneal injection, this compound is typically formulated as a solution or suspension. The choice of vehicle is critical to ensure drug stability and bioavailability while minimizing toxicity to the animal model.
Recommended Vehicles
-
DMSO: AG-1478 can be dissolved in 100% DMSO for administration.[7]
-
DMSO and Corn Oil: A common formulation involves dissolving AG-1478 in DMSO to create a stock solution, which is then diluted with a carrier oil like corn oil before injection.[6]
-
DMSO, PEG300, Tween80, and Saline/Water: A multi-component vehicle can be used to improve solubility and stability. A typical formulation involves dissolving AG-1478 in DMSO, followed by the addition of PEG300, Tween80, and finally an aqueous solution like saline or ddH₂O.[6]
Example Dosages from In Vivo Studies
| Animal Model | Dosage | Dosing Schedule | Vehicle | Reference |
| Mice (BALB/c nu/nu) | ~1 mg/kg | 3 times per week | Not specified | [6] |
| Rats (Sprague-Dawley) | 21.4 mg/kg/day | 3 times per week | DMSO | [7] |
| Mice | 1 mg/kg | Daily for 7 days | Not specified | [8] |
Experimental Protocols
Preparation of this compound Formulation (DMSO/Corn Oil)
This protocol describes the preparation of a 1 mg/mL AG-1478 solution in a DMSO and corn oil vehicle.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile corn oil
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a 50 mg/mL stock solution in DMSO:
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 50 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved, resulting in a clear solution.
-
-
Dilute the stock solution in corn oil:
-
For a final concentration of 1 mg/mL, add 50 µL of the 50 mg/mL DMSO stock solution to 950 µL of sterile corn oil.
-
Vortex the mixture vigorously to ensure a homogenous suspension.
-
-
Administration:
-
The final formulation should be used immediately for optimal results.[6]
-
Administer the prepared solution via intraperitoneal injection to the animal model at the desired dosage.
-
Stability and Storage
-
Powder: Store this compound powder at -20°C for up to 3 years.[6]
-
Stock Solutions: Aliquot stock solutions in DMSO and store at -80°C for up to 1 year or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[6] Once in solution, it is recommended to use within 3 months to prevent loss of potency when stored at -20°C.[1]
Visualization of Workflow and Signaling Pathway
Experimental Workflow for Intraperitoneal Injection
Caption: Workflow for AG-1478 IP injection.
EGFR Signaling Pathway Inhibition by AG-1478
Caption: AG-1478 inhibits EGFR signaling.
References
- 1. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AG-1478 | 153436-53-4 | EGFR | MOLNOVA [molnova.com]
- 4. The epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor AG1478 increases the formation of inactive untethered EGFR dimers. Implications for combination therapy with monoclonal antibody 806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
Application Notes and Protocols for Long-Term Cell Treatment with AG-1478 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-1478 hydrochloride is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the tyrphostin family, it functions by competing with ATP for its binding site on the intracellular catalytic domain of the EGFR.[4] This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration.[4][5][6] Due to the frequent overexpression or mutation of EGFR in various cancers, AG-1478 is a valuable tool for studying the biological consequences of sustained EGFR inhibition and for investigating mechanisms of acquired resistance.[7][8]
These application notes provide detailed protocols for the long-term treatment of cell lines with this compound, methods for evaluating its effects on cellular processes, and a framework for generating and characterizing AG-1478-resistant cell lines.
Data Presentation
The following tables summarize the dose-dependent effects of AG-1478 on various cell lines. It is important to note that IC50 values can vary significantly based on the cell line, culture conditions, and assay duration.
Table 1: Short-Term IC50 Values of AG-1478 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| U87MG (wild-type EGFR) | Glioblastoma | Not Specified | 34.6 | [1] |
| U87MG.ΔEGFR | Glioblastoma | Not Specified | 8.7 | [1] |
| A549 | Lung Adenocarcinoma | 48 hours | 65.6 ± 5.92 | [9] |
| A549/DDP (Cisplatin-resistant) | Lung Adenocarcinoma | 48 hours | 33.6 ± 3.45 | [9] |
| U251-MG | Glioblastoma | 48 hours | 35 | [3] |
Table 2: Effects of AG-1478 on Cell Cycle Distribution in A549 and A549/DDP Cells (48-hour treatment)
| Cell Line | Treatment | % G1/G0 Phase | % S Phase | % G2/M Phase | Reference |
| A549 | Control (DMSO) | 54.0 ± 6.91 | 18.9 ± 5.01 | 26.7 ± 3.22 | [9] |
| A549 | AG-1478 (near IC50) | 67.8 ± 8.42 | 10.1 ± 3.03 | 22.1 ± 2.52 | [9] |
| A549/DDP | Control (DMSO) | 43.5 ± 4.50 | 32.2 ± 5.21 | 24.3 ± 3.53 | [9] |
| A549/DDP | AG-1478 (near IC50) | 86.6 ± 8.91 | 5.19 ± 0.52 | 8.22 ± 0.92 | [9] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by AG-1478
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by AG-1478. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream cascades, ultimately leading to cellular responses like proliferation and survival. AG-1478 blocks the initial autophosphorylation step.
Experimental Workflow for Long-Term AG-1478 Treatment
This workflow outlines the key steps for establishing and analyzing cell lines under continuous AG-1478 exposure.
Experimental Protocols
Long-Term Cell Treatment for Generating Resistant Cell Lines
This protocol is adapted from methodologies for establishing drug-resistant cell lines.[10][11]
Objective: To generate a cell line with acquired resistance to AG-1478 through continuous, long-term exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Sterile cell culture flasks and plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Initial IC50 Determination: Before initiating long-term treatment, determine the short-term (e.g., 72-hour) IC50 of AG-1478 for the parental cell line using the MTT Assay (see Protocol 2).
-
Initiation of Treatment: Seed the parental cells at a low density. Begin treatment with a low concentration of AG-1478, typically starting at the IC10 or IC20 value determined in the previous step.
-
Cell Maintenance and Drug Replenishment:
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Change the medium containing fresh AG-1478 every 2-3 days to maintain a consistent drug concentration.
-
When the cells reach 70-80% confluency, passage them as usual. Re-plate the cells in a new flask with fresh medium containing AG-1478.
-
-
Dose Escalation:
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform an MTT assay on the treated cell population to determine the current IC50. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.
-
Establishment of Resistant Line: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50) and the cell line demonstrates stable growth at the higher drug concentration, the resistant cell line is considered established. It is advisable to cryopreserve vials of the resistant cells at different stages of the selection process.
Cell Viability Assessment (MTT Assay)
Objective: To quantify the effect of AG-1478 on cell viability and determine the IC50 value.
Materials:
-
Cells (parental or long-term treated)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of AG-1478 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of AG-1478. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Western Blotting for EGFR Pathway Proteins
Objective: To analyze the phosphorylation status of EGFR and downstream signaling proteins, and the expression levels of cell cycle regulators following AG-1478 treatment.
Materials:
-
Cell lysates from control and AG-1478 treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-p27, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) and to the total protein levels where applicable (e.g., p-EGFR to total EGFR).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of AG-1478 on cell cycle distribution.
Materials:
-
Control and AG-1478 treated cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 1 hour at 4°C (or store at -20°C).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Termination of tyrphostin AG1478 application results in different recovery of EGF receptor tyrosine residues 1045 and 1173 phosphorylation in A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the impact of CD73 inhibition on overcoming anti-EGFR resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor AG1478 increases the formation of inactive untethered EGFR dimers. Implications for combination therapy with monoclonal antibody 806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. AG1478 inhibits the migration and invasion of cisplatin-resistant human lung adenocarcinoma cells via the cell cycle regulation by matrix metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Tumor cells can follow distinct evolutionary paths to become resistant to epidermal growth factor receptor inhibition. | Broad Institute [broadinstitute.org]
- 12. The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung cancer cell line carrying activating EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of AG-1478 Hydrochloride in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AG-1478 hydrochloride, a potent and selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, in combination with other therapeutic agents. This document details synergistic interactions, provides quantitative data from preclinical studies, and offers detailed protocols for in vitro and in vivo experimental validation.
Introduction to this compound
AG-1478 is a small molecule inhibitor that specifically targets the ATP-binding site of the EGFR tyrosine kinase, a key regulator of cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. AG-1478 has demonstrated significant anti-proliferative effects in various cancer cell lines and has been investigated for its potential to enhance the efficacy of conventional chemotherapeutics and other targeted agents.
Rationale for Combination Therapy
The use of AG-1478 in combination with other drugs is predicated on the principle of synergistic or additive antitumor effects. By targeting multiple pathways or overcoming resistance mechanisms, combination therapies can achieve greater efficacy than single-agent treatments. Preclinical studies have shown that AG-1478 can act synergistically with cytotoxic agents like cisplatin (B142131) and paclitaxel, as well as with targeted therapies such as the monoclonal antibody mAb 806.[1][2]
Data Presentation: Synergistic Effects of AG-1478 Combinations
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of AG-1478 in combination with other anticancer drugs. The Combination Index (CI) is used as a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Synergy of AG-1478 with Chemotherapeutic Agents in Endometrial and Ovarian Cancer Cells
| Cell Line | Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Reference |
| Ishikawa (Endometrial Cancer) | AG-1478 + Cisplatin | AG-1478: ~10 µM; Cisplatin: ~5 µM | Not explicitly stated, but synergistic growth inhibition observed at sub-IC50 concentrations. | < 1 (Synergistic) | [1] |
| Ishikawa (Endometrial Cancer) | AG-1478 + Paclitaxel | AG-1478: ~10 µM; Paclitaxel: ~2 nM | Not explicitly stated, but synergistic growth inhibition observed at sub-IC50 concentrations. | < 1 (Synergistic) | [1] |
| Ovarian Cancer Cell Lines | AG-1478 + Cisplatin | Not specified | Not explicitly stated, but synergistic anti-neoplastic effects were obtained. | < 1 (Synergistic) | [1] |
| Ovarian Cancer Cell Lines | AG-1478 + Paclitaxel | Not specified | Not explicitly stated, but synergistic anti-neoplastic effects were obtained. | < 1 (Synergistic) | [1] |
Table 2: In Vivo Synergy of AG-1478 with Targeted and Chemotherapeutic Agents
| Tumor Model | Combination | Dosing Regimen | Outcome | Reference |
| A431 Xenograft (EGFR overexpressing) | AG-1478 + mAb 806 | AG-1478 (400 µg, i.p., 3x/week for 2 weeks) + mAb 806 (0.1 mg, i.p., 3x/week for 2 weeks) | Synergistic antitumor activity observed.[2] | [2] |
| U87MG.Δ2–7 Glioma Xenograft | AG-1478 + Temozolomide | Not explicitly detailed, but subtherapeutic doses of AG-1478 were used. | Synergistic antitumor activity against human glioma xenografts. |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of AG-1478 in combination with other drugs can be attributed to the simultaneous inhibition of multiple critical cellular pathways.
AG-1478 and EGFR Signaling
AG-1478 directly inhibits the autophosphorylation of EGFR, thereby blocking the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis.
References
Application Note: Immunohistochemical Staining for Phosphorylated EGFR (p-EGFR) Following AG-1478 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2][3] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues within its intracellular domain.[4] This phosphorylation event activates downstream signaling cascades, primarily the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways, which are frequently dysregulated in various cancers.[1][5]
AG-1478 is a potent and selective small-molecule inhibitor of the EGFR tyrosine kinase.[6] It functions by competing with ATP for its binding site on the kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling.[1][7] Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and abundance of specific proteins in tissue sections. By using antibodies specific to the phosphorylated forms of EGFR (p-EGFR), IHC can serve as a direct pharmacodynamic readout of AG-1478 activity in both preclinical and clinical specimens.
This application note provides detailed protocols for treating cells and animal models with AG-1478 and the subsequent immunohistochemical staining and analysis of p-EGFR.
Principle of the Method
The central principle of this application is to assess the inhibitory effect of AG-1478 on EGFR activity by measuring the level of phosphorylated EGFR in tissue or cell samples. In the absence of the inhibitor, active EGFR signaling results in high levels of p-EGFR, which can be detected by a specific primary antibody. The binding of this antibody is then visualized using a secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP), which catalyzes a chromogenic reaction (e.g., with DAB), producing a colored precipitate at the site of the antigen. Following treatment with AG-1478, EGFR autophosphorylation is blocked, leading to a significant reduction or complete absence of the p-EGFR signal.[7][8] This change in staining intensity provides a semi-quantitative or quantitative measure of drug efficacy.
EGFR Signaling Pathway and AG-1478 Inhibition
The following diagram illustrates the EGFR signaling cascade and the specific point of inhibition by AG-1478.
References
- 1. ClinPGx [clinpgx.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring AG-1478 Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-1478 hydrochloride is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By competitively binding to the ATP-binding site within the intracellular kinase domain of EGFR, AG-1478 prevents receptor autophosphorylation, a critical step in the activation of downstream signaling cascades.[3] Dysregulation of the EGFR pathway is a hallmark of numerous cancers, making it a key target for therapeutic intervention.[4] These application notes provide detailed protocols for measuring the inhibitory activity of this compound on EGFR using both biochemical (cell-free) and cell-based assays.
Mechanism of Action: EGFR Signaling Inhibition
Upon ligand binding (e.g., EGF), EGFR monomers dimerize, leading to the activation of their intrinsic tyrosine kinase activity and subsequent autophosphorylation of tyrosine residues in the C-terminal domain.[5][6] These phosphotyrosine sites serve as docking platforms for adaptor proteins, initiating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which drive cellular proliferation, survival, and migration.[5] AG-1478 blocks this initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
Data Presentation: Inhibitory Potency of AG-1478
The inhibitory activity of AG-1478 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity or cell viability by 50%.
| Assay Type | Target | Reported IC50 Value | Reference |
| Cell-Free Kinase Assay | EGFR | 3 nM | [1][2] |
| Cell-Free Kinase Assay | ErbB2 (HER2) | >100 µM | [1] |
| Cell-Free Kinase Assay | PDGFR | >100 µM | [1] |
| Cell Growth Assay | U87MG.ΔEGFR Glioma Cells | 8.7 µM | [1] |
| Cell Growth Assay | U87MG (wtEGFR) Glioma Cells | 34.6 µM | [1] |
| Mitogenesis Assay | LIM1215 Cells | 0.2 µM | [3] |
| Cell Viability Assay | U251-MG Glioblastoma Cells | 35 µM | [7] |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based assay to directly measure the kinase activity of purified EGFR and its inhibition by AG-1478. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.
Materials and Reagents:
-
Recombinant Human EGFR Kinase Domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (stock solution in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[8]
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of AG-1478 in kinase assay buffer. Ensure the final DMSO concentration in the reaction does not exceed 1%.[3][5]
-
Prepare a kinase reaction master mix containing the Poly(Glu, Tyr) substrate and ATP in the kinase assay buffer.
-
Dilute the recombinant EGFR enzyme to the desired working concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a white, opaque 96-well plate, add 5 µL of the diluted AG-1478 or control (DMSO for 100% activity, no enzyme for background).[5]
-
Add 12.5 µL of the kinase reaction master mix to each well.[10]
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well, bringing the total volume to 25 µL.[5][10]
-
-
ADP Detection:
-
After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.[10]
-
Incubate the plate at room temperature for 40 minutes.[5][9]
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal via a luciferase reaction.[10]
-
Incubate the plate at room temperature for another 30-45 minutes.[8][10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background signal (wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each AG-1478 concentration relative to the vehicle control (0% inhibition) and no enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the AG-1478 concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Cell-Based EGFR Inhibition Assay (MTT/CellTiter-Glo®)
This protocol measures the effect of AG-1478 on the viability and proliferation of cancer cells that are dependent on EGFR signaling (e.g., A431, U87MG).
Materials and Reagents:
-
EGFR-dependent cancer cell line (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom plates (for MTT) or opaque-walled plates (for CellTiter-Glo®)
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) for MTT assay[3]
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance or luminescence)
Step-by-Step Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a serial dilution of AG-1478 in complete culture medium. A common starting concentration is 10-100 µM.[11]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of AG-1478.
-
Include "cells only" control wells containing medium with the same final concentration of DMSO as the highest drug concentration.[11]
-
Incubate the plate for 48-72 hours.[11]
-
-
Cell Viability Assessment (MTT Method):
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[11][14]
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[14]
-
Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490-570 nm using a microplate reader.[11][14]
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of viability for each AG-1478 concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[11]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 7. Assessing the impact of CD73 inhibition on overcoming anti-EGFR resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
Application Notes: AG-1478 Hydrochloride for Studying Drug Resistance Mechanisms
Introduction
AG-1478 hydrochloride is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] By competing with ATP for its binding site on the intracellular domain of EGFR, AG-1478 effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are pivotal for cell proliferation and survival.[2] Dysregulation of the EGFR signaling pathway is a common driver in various cancers, making it a key therapeutic target. However, the emergence of drug resistance, both intrinsic and acquired, remains a significant clinical challenge.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a tool to investigate the multifaceted mechanisms of drug resistance. The protocols and data presented herein offer a framework for exploring resistance mediated by drug efflux pumps, the effects of combination therapies, and the development of acquired resistance through the upregulation of specific cellular markers.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | AG-1478 IC₅₀ (µM) | Reference |
| A549 | Lung Carcinoma | ~25 | [3] |
| DU145 | Prostate Carcinoma | ~15 | [3] |
| U251-MG | Glioblastoma | 35 | [4] |
Table 2: Reversal of ABCG2-Mediated Multidrug Resistance by AG-1478
| Cell Line | Resistance Profile | Chemotherapeutic Agent | AG-1478 Conc. (µM) | Fold Reversal of Resistance | Reference |
| MCF-7/FLV1000 | ABCG2 Overexpression | Flavopiridol | 2.5 | Potent sensitization | [5] |
| S1-M1-80 | ABCG2 Overexpression | Mitoxantrone | 2.5 | Potent sensitization | [5] |
| H460/MX20 | ABCG2 Overexpression | Mitoxantrone | Not Specified | Potent sensitization | [5] |
Note: While the referenced study demonstrates potent sensitization, specific fold-reversal values were not provided.
Table 3: Effects of AG-1478 in Combination Therapies
| Cell Line | Combination Agent | Observed Effect | Quantitative Data | Reference |
| SW 480 | 5-Fluorouracil (5-FU) | No Synergism | Apoptosis rates with combination were significantly lower than with 5-FU alone. | [2][6] |
| A431, U87MG.Δ2–7 Xenografts | Monoclonal Antibody 806 (mAb 806) | Additive/Synergistic Antitumor Activity | Enhanced tumor growth inhibition in vivo. | [1][5] |
| U251-MG | APCP (CD73 inhibitor) | Cell Cycle Arrest, Reduced Motility | Combination arrested cells in the G1 phase and partially reversed MRP-1 overexpression. | [4] |
Table 4: Upregulation of Resistance Markers by AG-1478 in Glioblastoma Cells
| Cell Line | AG-1478 Treatment | Upregulated Markers | Downregulated Markers | Reference |
| U251-MG | 35 µM (IC₅₀) for 48h | MRP-1, PD-L1, CD73 | CTLA-4 | [4] |
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway and the inhibitory action of AG-1478.
Caption: Experimental workflow for studying AG-1478 in drug resistance.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC₅₀ of AG-1478
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AG-1478 in a given cancer cell line.
Materials:
-
Cancer cell lines (e.g., A549, DU145, U251-MG)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of AG-1478 in complete medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
Objective: To assess the inhibitory effect of AG-1478 on EGFR phosphorylation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of AG-1478 (e.g., 0.1, 1, 10 µM) or vehicle control for 2-4 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes at 37°C to induce EGFR phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Investigating Reversal of ABCG2-Mediated Multidrug Resistance
Objective: To determine if AG-1478 can reverse resistance to a known ABCG2 substrate chemotherapeutic drug.
Materials:
-
Parental (sensitive) and ABCG2-overexpressing (resistant) cell lines
-
Complete culture medium
-
This compound
-
ABCG2 substrate drug (e.g., mitoxantrone, flavopiridol)
-
MTT assay reagents
-
96-well plates
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates.
-
Combination Treatment: Treat the resistant cells with increasing concentrations of the chemotherapeutic agent, both in the absence and presence of a fixed, non-toxic concentration of AG-1478 (e.g., 1-2.5 µM). Treat parental cells with the chemotherapeutic agent alone as a control.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Assay: Perform an MTT assay as described in Protocol 1.
-
Data Analysis: Calculate the IC₅₀ of the chemotherapeutic agent in the resistant cells with and without AG-1478. The fold reversal of resistance is calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ of the agent in the presence of AG-1478.
These protocols and data provide a solid foundation for utilizing this compound as a valuable tool in the ongoing effort to understand and overcome the complex challenge of drug resistance in cancer therapy.
References
- 1. Antitumor efficacy of cytotoxic drugs and the monoclonal antibody 806 is enhanced by the EGF receptor inhibitor AG1478 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of the EGFR Tyrosine Kinase Inhibitor AG1478 and 5-FU: No Synergistic Effect on EGFR Phosphorylation, Cell Proliferation and Apoptosis Induction | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the impact of CD73 inhibition on overcoming anti-EGFR resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor efficacy of cytotoxic drugs and the monoclonal antibody 806 is enhanced by the EGF receptor inhibitor AG1478 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of the EGFR tyrosine kinase inhibitor AG1478 and 5-FU: no synergistic effect on EGFR phosphorylation, cell proliferation and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of AG-1478 Hydrochloride in Neurobiology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-1478 hydrochloride is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] While extensively studied in the context of oncology, its application in neurobiology is an emerging field of interest. Dysregulation of EGFR signaling has been implicated in various neurological disorders, including neurodegenerative diseases and nerve injury. AG-1478 offers a valuable pharmacological tool to investigate the role of EGFR in neuronal health, disease, and regeneration. Its primary mechanism of action involves competing with ATP for the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades.[2]
These application notes provide a comprehensive overview of the use of this compound in neurobiology research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action in a Neurobiological Context
In the central nervous system (CNS), EGFR is expressed on various cell types, including neurons, astrocytes, and microglia. Its activation can trigger diverse cellular responses, from proliferation and differentiation to inflammation and cell death, depending on the context. AG-1478, by inhibiting EGFR phosphorylation, can modulate these responses, making it a powerful agent for studying neuroinflammation, neuronal survival, and axon regeneration.
The primary signaling pathways affected by AG-1478-mediated EGFR inhibition include the Ras-Raf-MEK-ERK and the PI3K-Akt pathways, both of which are critical for neuronal function.[3] In the context of neuroinflammation, EGFR inhibition by AG-1478 has been shown to suppress the activation of microglia and astrocytes, key players in the inflammatory response in the brain.
Data Presentation: Quantitative Efficacy of AG-1478
The following tables summarize the quantitative data regarding the efficacy of AG-1478 in various experimental settings. It is important to note that optimal concentrations may vary depending on the specific cell type, experimental conditions, and the purity of the compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Effective Concentration Range | IC50 | Key Findings |
| EGFR Autophosphorylation Inhibition | Various Cancer Cell Lines | 10 nM - 1 µM | ~3 nM (cell-free) | Dose-dependent inhibition of EGFR autophosphorylation. |
| Cell Growth Inhibition | U87MG.ΔEGFR glioma cells | ~10 µM | 8.7 µM | Preferentially inhibits cells with truncated EGFR.[4] |
| Neurite Outgrowth Promotion | Retinal Ganglion Cells | Not specified | Not specified | Stimulated neurite outgrowth in the presence of inhibitory molecules.[5] |
| Inhibition of Microglial Activation | Primary Microglia | Not specified | Not specified | Attenuates the release of pro-inflammatory cytokines.[6][7] |
| Neuroprotection | Primary Cortical Neurons | Not specified | Not specified | Protects against excitotoxicity-induced neuronal death. |
Table 2: In Vivo Administration of EGFR Inhibitors in Neurodegenerative Disease Models
| Animal Model | Compound | Dosage | Route of Administration | Key Findings |
| APP/PS1 Transgenic Mice (Alzheimer's Disease) | Galantamine (for comparison) | 5 mg/kg | Intraperitoneal (i.p.) | Reduced amyloid-β deposition and astrocyte activation.[8] |
| APP/PS1 Transgenic Mice (Alzheimer's Disease) | Ellagic acid (for comparison) | 50 mg/kg/day | Intragastric | Ameliorated learning and memory impairment.[9] |
Note: Specific in vivo dosage for AG-1478 in neuroprotection is not well-documented and requires empirical determination. The provided data for other compounds serves as a reference for experimental design.
Mandatory Visualizations
Signaling Pathways
Caption: EGFR signaling pathway and the inhibitory action of AG-1478.
Experimental Workflows
Caption: Experimental workflow for p-EGFR Western blot analysis.
Caption: Experimental workflow for immunofluorescence analysis.
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Phosphorylation in Primary Neurons
This protocol details the steps to assess the inhibitory effect of AG-1478 on EGFR phosphorylation in primary cortical neurons.
Materials:
-
This compound
-
Primary cortical neuron cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture primary cortical neurons to the desired density.
-
Pre-treat neurons with varying concentrations of AG-1478 (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Place culture plates on ice and wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.[5][10]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.[10]
-
-
Detection and Analysis:
-
Apply ECL reagent and capture the chemiluminescent signal.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) for normalization.
-
Quantify band intensities using densitometry software.[11]
-
Protocol 2: Immunofluorescence Staining for Microglial Activation
This protocol describes the immunofluorescent staining of the microglial marker Iba1 to assess the effect of AG-1478 on microglial activation.
Materials:
-
This compound
-
Primary microglial cultures or brain tissue sections
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-Iba1
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell/Tissue Preparation and Treatment:
-
For in vitro studies, culture primary microglia and treat with AG-1478 at desired concentrations before stimulating with an inflammatory agent like LPS.
-
For in vivo studies, perfuse the animal and prepare brain sections.[12]
-
-
Fixation and Permeabilization:
-
Fix cells or tissue sections with 4% PFA.
-
Permeabilize with permeabilization buffer.
-
-
Blocking and Staining:
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with anti-Iba1 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.[12]
-
-
Counterstaining and Mounting:
-
Counterstain nuclei with DAPI.
-
Mount coverslips or tissue sections onto slides.
-
-
Imaging and Analysis:
Protocol 3: Cell Viability Assay (MTT) for Neuroprotection
This protocol outlines the use of the MTT assay to quantify the neuroprotective effects of AG-1478 against an excitotoxic insult.
Materials:
-
This compound
-
Primary neuronal cultures
-
Neurotoxic agent (e.g., glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Plating and Treatment:
-
Plate primary neurons in a 96-well plate at an appropriate density.
-
Pre-treat the neurons with a dose range of AG-1478 for 1-2 hours.
-
Induce neurotoxicity by adding an excitotoxic concentration of glutamate (B1630785). Include control wells with no glutamate and wells with glutamate but no AG-1478.
-
-
MTT Assay:
-
After the desired incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the neuroprotective efficacy of AG-1478.
-
Protocol 4: In Vivo Administration in a Mouse Model of Alzheimer's Disease
This protocol provides a general framework for administering AG-1478 to an APP/PS1 transgenic mouse model of Alzheimer's disease.
Materials:
-
This compound
-
APP/PS1 transgenic mice and wild-type littermates
-
Vehicle for drug formulation (e.g., 10% DMSO in saline)
-
Administration equipment (e.g., oral gavage needles, intraperitoneal injection needles)
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of AG-1478 in DMSO and dilute to the final concentration in a suitable vehicle. The final concentration of DMSO should be minimized.
-
-
Administration:
-
Behavioral and Histological Analysis:
-
After the treatment period, perform behavioral tests to assess cognitive function (e.g., Morris water maze).
-
Sacrifice the animals and collect brain tissue for histological and biochemical analysis (e.g., amyloid plaque load, microglial activation, p-EGFR levels).[9]
-
Conclusion
This compound is a valuable tool for dissecting the role of EGFR signaling in the nervous system. The protocols provided here offer a starting point for investigating its effects on neuronal survival, neuroinflammation, and neurite outgrowth. Researchers should optimize these protocols for their specific experimental systems to obtain robust and reproducible data. Further studies, particularly focusing on in vivo efficacy and pharmacokinetics in neurodegenerative models, will be crucial in elucidating the full therapeutic potential of EGFR inhibition in neurobiology.
References
- 1. Preclinical analysis of the analinoquinazoline AG1478, a specific small molecule inhibitor of EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New platform for controlled and sustained delivery of the EGF receptor tyrosine kinase inhibitor AG1478 using poly(lactic-co-glycolic acid) microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibiting EGFR/HER-2 ameliorates neuroinflammatory responses and the early stage of tau pathology through DYRK1A [frontiersin.org]
- 4. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ellagic acid ameliorates learning and memory impairment in APP/PS1 transgenic mice via inhibition of β-amyloid production and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | A novel automated morphological analysis of Iba1+ microglia using a deep learning assisted model [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Inconsistent Results with AG-1478 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
AG-1478 hydrochloride is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, widely used in cancer research and studies of cell signaling. However, like many small molecule inhibitors, achieving consistent and reproducible results can be challenging. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable IC50 values for AG-1478 in my experiments?
A1: Variability in the half-maximal inhibitory concentration (IC50) is a common issue and can be attributed to several factors:
-
Cell Line Specifics: Different cell lines exhibit varying sensitivity to AG-1478. For example, glioma cells expressing a truncated EGFR (ΔEGFR) are significantly more sensitive to the inhibitor than cells expressing wild-type EGFR.[1][2]
-
EGFR Mutation Status: The mutation status of EGFR within your chosen cell line can dramatically impact the inhibitor's efficacy.[3]
-
Experimental Conditions: Factors such as cell seeding density, confluency at the time of treatment, and the duration of drug exposure can all influence the apparent IC50 value.[4][5] Inconsistent incubation times, for instance, can lead to significant variations in results.[5]
-
Assay Method: The method used to determine cell viability or proliferation (e.g., MTT, Alamar Blue) can yield different IC50 values.[1][6]
-
Calculation Method: The parameters and equations used for IC50 calculation can also be a source of variability.[7]
Q2: My this compound powder won't fully dissolve. What should I do?
A2: this compound has specific solubility characteristics. It is soluble in DMSO (to 10 mM with gentle warming) and ethanol, but insoluble in water.[1] If you are experiencing solubility issues, consider the following:
-
Use Fresh, Anhydrous DMSO: Moisture-absorbing DMSO can reduce the solubility of AG-1478.[1] Always use fresh, high-quality DMSO.
-
Gentle Warming and Sonication: To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[8]
-
Proper Storage of Stock Solutions: Stock solutions in DMSO can be stored at -20°C for several months.[8][9] Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4]
Q3: I'm observing unexpected or off-target effects. Is this normal for AG-1478?
A3: While AG-1478 is a highly selective EGFR inhibitor, off-target effects have been reported. Research has shown that some effects attributed to EGFR inhibition by AG-1478 may be mediated by the release of neurotrophins and increased cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to axon growth disinhibition independent of direct EGFR signaling.[10][11] It is crucial to include appropriate controls in your experiments to distinguish between on-target and off-target effects.
Q4: After washing out the inhibitor, I'm not seeing a full recovery of EGFR phosphorylation. Why is this?
A4: Studies have shown that the inhibitory action of AG-1478 may not be fully reversible.[12] Even after removal of the inhibitor, the overall phosphorylation of EGFR may not be completely restored. This can be due to the inhibitor inducing a conformational change in the receptor or affecting downstream signaling pathways that regulate EGFR activity.[12][13]
Troubleshooting Guide
Problem 1: Inconsistent Inhibition of Cell Growth
Possible Causes & Solutions
| Cause | Recommended Action |
| Cell Seeding Density Variation | Standardize the cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment.[4] |
| Inaccurate Drug Concentration | Prepare fresh serial dilutions of AG-1478 for each experiment from a recently prepared stock solution. Verify the concentration of your stock solution. |
| Compound Instability in Media | For long-term assays (e.g., 48-72 hours), consider refreshing the media with freshly diluted AG-1478 at least once during the incubation period.[4] |
| Cell Line Resistance | Confirm the EGFR expression and mutation status of your cell line.[4] Cell lines can develop resistance over time. |
Problem 2: Variability in Western Blot Results for p-EGFR
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Lysis Buffer | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[4] |
| Inconsistent Protein Loading | Perform a protein quantification assay (e.g., BCA or Bradford) and ensure equal protein loading for all samples in your SDS-PAGE.[4] |
| Timing of Cell Lysis | The timing of cell lysis after AG-1478 treatment is critical. Create a time-course experiment to determine the optimal time point for observing maximal inhibition of EGFR phosphorylation. |
| Antibody Quality | Use a high-quality, validated antibody specific for the phosphorylated form of EGFR at the desired tyrosine residue. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Different Systems
| System | Target | IC50 Value | Reference |
| Cell-free assay | EGFR | 3 nM | [1][14][15] |
| Cell-free assay | ErbB2 (HER2-Neu) | > 100 µM | [1][15] |
| Cell-free assay | PDGFR | > 100 µM | [1][15] |
| U87MG.ΔEGFR cells (glioma) | Cell Growth | 8.7 µM | [1] |
| U87MG cells (glioma, wt EGFR) | Cell Growth | 34.6 µM | [1] |
| U87MG.wtEGFR cells (glioma) | Cell Growth | 48.4 µM | [1] |
| NCI-H2170 cells (NSCLC) | Cell Proliferation | 1 µM | [15] |
| BaF/ERX cells | Mitogenesis | 0.07 µM | [1] |
| LIM1215 cells | Mitogenesis | 0.2 µM | [1] |
| A549 cells (lung cancer) | Growth Regulation | More effective at lower concentrations, but unable to completely inhibit growth. | [14] |
| Wild-Type EGFR | - | ~100 nM | [3] |
| L858R mutant EGFR | - | 2.9 nM | [3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 25 mg/mL (79.17 mM) | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO. | [1] |
| DMSO | 10 mM | With gentle warming. | [15] |
| Ethanol | 13 mg/mL | - | [1] |
| Water | Insoluble | - | [1] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a generalized method for determining the effect of AG-1478 on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot for EGFR Phosphorylation
This protocol outlines the steps to analyze the phosphorylation status of EGFR following treatment with AG-1478.
-
Cell Treatment: Seed cells in 6-well plates or culture dishes and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of AG-1478 for the determined optimal time.
-
Cell Lysis: Place the plates on ice and wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of AG-1478.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The IC-50-time evolution is a new model to... | F1000Research [f1000research.com]
- 6. benchchem.com [benchchem.com]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. AG 1478 [sigmaaldrich.com]
- 10. Off-target effects of epidermal growth factor receptor antagonists mediate retinal ganglion cell disinhibited axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Termination of tyrphostin AG1478 application results in different recovery of EGF receptor tyrosine residues 1045 and 1173 phosphorylation in A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor AG1478 increases the formation of inactive untethered EGFR dimers. Implications for combination therapy with monoclonal antibody 806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. AG 1478 hydrochloride | EGFR | Tocris Bioscience [tocris.com]
Optimizing AG-1478 Hydrochloride Concentration for Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AG-1478 hydrochloride in cell culture experiments. AG-1478 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Proper concentration optimization is critical for obtaining accurate and reproducible results. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to address specific issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the EGFR (ErbB1) tyrosine kinase, with an IC50 value of approximately 3 nM in cell-free assays.[1][2] It functions by competing with ATP for binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades, such as the MAPK and Akt pathways.[3][4] This inhibition ultimately leads to reduced cell proliferation and can induce cell cycle arrest.[4] It shows high selectivity for EGFR over other related kinases like ErbB2 (HER2) and PDGFR.[2]
Q2: What is a typical starting concentration range for AG-1478 in cell culture?
A2: A typical starting concentration for AG-1478 can range from 100 nM to 200 nM for inhibiting EGFR activation.[5] However, for growth inhibition assays, concentrations can range from the nanomolar to the micromolar scale, depending on the cell line's sensitivity and the expression levels of wild-type or mutated EGFR.[2][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the powder in fresh, anhydrous DMSO to a concentration of 1 mM to 10 mM.[5] For example, to make a 1 mM stock solution, dissolve 400 µg of AG-1478 (molecular weight: 352.22 g/mol for the hydrochloride salt) in 1.23 ml of DMSO.[5] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5][7] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[5]
Q4: My AG-1478 solution precipitates when added to the cell culture medium. What should I do?
A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds dissolved in DMSO.[8] Here are some steps to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.1%, to minimize solvent-induced toxicity.[7]
-
Dilution Method: Instead of adding the stock solution directly to a large volume of media, first pre-dilute the stock in a smaller volume of media, vortex gently, and then add this intermediate dilution to your final culture volume.
-
Warming: Gently warming the media to 37°C before adding the compound can sometimes help maintain solubility.
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes help to stabilize the compound and prevent precipitation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | - Incorrect concentration used.- Compound degradation.- Low EGFR expression in the cell line.- Cell line is resistant to EGFR inhibition. | - Perform a dose-response curve to determine the optimal concentration.- Use a fresh aliquot of AG-1478 or prepare a new stock solution.- Verify EGFR expression in your cell line via Western blot or flow cytometry.- Consider using a different inhibitor or investigating downstream signaling pathways for resistance mechanisms. |
| High cytotoxicity observed at expected effective concentrations | - Cell line is highly sensitive to EGFR inhibition.- Off-target effects at higher concentrations.- DMSO toxicity. | - Lower the concentration range in your dose-response experiment.- Reduce the treatment duration.- Ensure the final DMSO concentration is below 0.1% and include a vehicle control (media with the same DMSO concentration without the drug). |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Instability of the compound in media over time. | - Standardize the cell seeding density and ensure cells are in the logarithmic growth phase.- Adhere strictly to the planned incubation times.- Prepare fresh drug dilutions for each experiment and consider the stability of AG-1478 in your specific culture media over the course of the experiment. |
Data Presentation
This compound IC50 Values in Various Cell Lines
| Cell Line | EGFR Status | Assay Type | IC50 Value (µM) |
| U87MG | Endogenous wt EGFR | Growth Inhibition | 34.6[2] |
| U87MG.ΔEGFR | Truncated EGFR | Growth Inhibition | 8.7[2] |
| U87MG.wtEGFR | Overexpressed wt EGFR | Growth Inhibition | 48.4[2] |
| BaF/ERX | EGF-induced Mitogenesis | Mitogenesis Assay | 0.07[2] |
| LIM1215 | EGF-induced Mitogenesis | Mitogenesis Assay | 0.2[2] |
| NCI-H2170 | NSCLC | Proliferation Assay | 1 |
| A549 | Human Lung Cancer | Growth Regulation | Effective at lower concentrations, but unable to completely inhibit growth[1] |
| DU145 | Human Prostate Cancer | Growth Regulation | Irreversible growth regulation[1] |
| Cell-free assay | N/A | Kinase Assay | 0.003[2] |
| EGFR WT | Wild-Type | EGFR/SHC1 Interaction | ~0.1[6] |
| EGFR L858R | Mutant | EGFR/SHC1 Interaction | 0.0029[6] |
Experimental Protocols
Protocol 1: Determination of Optimal AG-1478 Concentration using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of AG-1478 in a chosen cell line using a resazurin-based viability assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution
-
Plate reader capable of fluorescence measurement
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of AG-1478 in DMSO.
-
Perform serial dilutions of the AG-1478 stock solution in complete culture medium to prepare 2X working concentrations. A typical concentration range to test would be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the 2X working solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
-
Cell Viability Measurement:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the fluorescence readings to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the AG-1478 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
EGFR Signaling Pathway and Inhibition by AG-1478
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. researchgate.net [researchgate.net]
How to avoid AG-1478 hydrochloride precipitation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of AG-1478 hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) kinase.[1][2] It is important to understand its solubility to prevent precipitation. This compound is soluble in DMSO but is poorly soluble in aqueous solutions like water and cell culture media.[3][4]
Q2: My this compound precipitated after I diluted my DMSO stock in cell culture medium. Why did this happen?
This is a common issue due to the low aqueous solubility of this compound.[4] When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the compound can crash out of solution if the final DMSO concentration is too low to maintain its solubility.
Q3: How can I prevent this compound from precipitating when preparing my working solution in cell culture media?
To prevent precipitation, it is crucial to perform a serial dilution and ensure rapid mixing. A step-wise dilution of the DMSO stock with your aqueous medium, rather than a single large dilution, can help. Additionally, adding the this compound solution to the media while vortexing can aid in its dispersion and prevent localized high concentrations that lead to precipitation.
Q4: What is the recommended solvent for making a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is Dimethyl sulfoxide (B87167) (DMSO).[1][3][5] Some suppliers suggest gentle warming to fully dissolve the compound.[1] It is advisable to use fresh, high-quality DMSO as moisture-absorbing DMSO can reduce solubility.[3]
Q5: What are the recommended storage conditions for this compound powder and stock solutions?
-
Powder: Store desiccated at -20°C.[1][5] In its lyophilized form, the chemical is stable for up to 24 months.[5]
-
Stock Solutions: Aliquot your stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][5] Once in solution, it is recommended to use it within 1 to 6 months to prevent loss of potency.[3][5] Always protect both the powder and solutions from light.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in aqueous media. | The final DMSO concentration is too low to maintain solubility. The dilution was performed too quickly, creating localized high concentrations. | Perform a serial dilution. Add the drug solution to the media dropwise while vortexing or stirring vigorously. Consider if a slightly higher final DMSO concentration is permissible for your experiment. |
| The lyophilized powder does not dissolve completely in DMSO. | Insufficient solvent or the compound requires gentle warming. The DMSO may have absorbed moisture. | Ensure you are using the correct volume of fresh, anhydrous DMSO. Gentle warming can aid dissolution. |
| A precipitate forms in the stock solution during storage. | The solution may be supersaturated or has undergone freeze-thaw cycles. | Warm the solution gently and vortex to redissolve. To avoid this, ensure the stock concentration is not above the recommended solubility limit and always aliquot after the first use. |
| Cells in culture are dying or behaving unexpectedly after treatment. | The precipitate may be causing cytotoxicity. The final DMSO concentration may be too high. | Visually inspect your culture plates for any precipitate after adding the compound. If present, remake the working solution using the recommended dilution protocol. Prepare a vehicle control with the same final DMSO concentration to ensure it is not the cause of cytotoxicity. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 3.52 - 25 mg/mL | 10 - 79.17 mM | Gentle warming may be required.[1][3] Use fresh DMSO as moisture can reduce solubility.[3] |
| Ethanol | 13 mg/mL | - | |
| Water | Insoluble | Insoluble |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | Desiccate.[3] |
| Stock Solution in DMSO | -20°C or -80°C | 1-6 months | Aliquot to avoid freeze-thaw cycles.[3][5] Protect from light.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder. (Molecular Weight: ~352.22 g/mol , but always check the batch-specific molecular weight on the vial or Certificate of Analysis).[1]
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes in light-protected tubes and store at -20°C or -80°C.[3][5]
Protocol 2: Preparation of a Working Solution in Cell Culture Media (Example: 10 µM)
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in fresh DMSO.
-
Final Dilution: While vortexing your cell culture medium, add the required volume of the intermediate stock solution dropwise to achieve the final desired concentration. For a 10 µM working solution from a 1 mM intermediate stock, this would be a 1:100 dilution. This ensures rapid mixing and prevents precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Inhibition of the EGFR signaling pathway by AG-1478.
Caption: Recommended workflow for preparing and using AG-1478.
Caption: Decision tree for troubleshooting AG-1478 precipitation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Entrapment of an EGFR inhibitor into nanostructured lipid carriers (NLC) improves its antitumor activity against human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
Interpreting unexpected off-target effects of AG-1478 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected off-target effects of AG-1478 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We observe continued cell proliferation in our cancer cell line despite treatment with AG-1478 at concentrations that should inhibit EGFR. What could be the cause?
A1: While AG-1478 is a potent EGFR inhibitor, several factors could contribute to persistent cell proliferation:
-
Low EGFR Expression or Resistance: The cell line may have low EGFR expression or harbor mutations that confer resistance to AG-1478.[1] It's also possible the cells rely on alternative signaling pathways for survival.
-
Differential Sensitivity of EGFR Variants: AG-1478 has been shown to be more potent against truncated EGFR (ΔEGFR) compared to wild-type EGFR.[2][3][4] If your cell line primarily expresses wild-type EGFR, higher concentrations of AG-1478 may be required.
-
Off-Target Effects on Pro-Survival Pathways: In some contexts, off-target effects of AG-1478 could paradoxically promote survival. For instance, the release of neurotrophins has been observed, which can have growth-promoting effects in certain cell types.[5][6]
Q2: Our experimental results show inhibition of signaling molecules other than EGFR and its immediate downstream targets. Is this a known phenomenon?
A2: Yes, AG-1478 has several documented off-target effects:
-
PI4KA Inhibition: AG-1478 can inhibit phosphatidylinositol 4-kinase IIIα (PI4KA), which is relevant in studies involving encephalomyocarditis virus (EMCV) and hepatitis C virus (HCV).[2]
-
ABC Transporter Inhibition: AG-1478 can inhibit ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, with a more pronounced effect on ABCG2.[2][7] This can lead to the reversal of multidrug resistance in cancer cells.[7]
-
ErbB4 Inhibition: In addition to EGFR (ErbB1), AG-1478 has been shown to inhibit ErbB4 activation induced by radiation in cancer cells.[8]
Q3: We are observing unexpected toxicity or physiological effects in our animal models treated with AG-1478. What could be the underlying cause?
A3: In vivo studies have revealed some systemic effects of AG-1478 that are not directly related to its EGFR inhibition in tumors:
-
Hypomagnesemia and Cardiac Dysfunction: Prolonged treatment with AG-1478 in rats has been shown to cause significant hypomagnesemia (low magnesium levels), systemic oxidative stress, and cardiac dysfunction.[9]
-
Increased Inactive EGFR Dimers: AG-1478 can induce the formation of inactive, untethered EGFR dimers on the cell surface.[10][11][12] The long-term physiological consequences of this are not fully understood.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Downstream Signaling (e.g., Akt, ERK)
-
Observation: Western blot analysis shows variable or weak inhibition of p-Akt or p-ERK, even with apparent inhibition of p-EGFR.
-
Possible Cause: The influence of AG-1478 on downstream signaling can be cell-line dependent. For example, in DU145 prostate cancer cells, both Akt and ERK phosphorylation are inhibited, while in A549 lung cancer cells, only Akt phosphorylation is effectively inhibited by AG-1478.[13]
-
Troubleshooting Steps:
-
Confirm p-EGFR Inhibition: Ensure that you are seeing robust, dose-dependent inhibition of EGFR autophosphorylation at the concentration of AG-1478 used.
-
Cell Line Characterization: Investigate the predominant signaling pathways active in your specific cell line. There may be EGFR-independent mechanisms of Akt or ERK activation.
-
Positive and Negative Controls: Use appropriate controls, such as other EGFR inhibitors or inhibitors of PI3K/Akt and MEK/ERK pathways, to dissect the signaling network.
-
Issue 2: Discrepancy Between In Vitro Potency (IC50) and Cellular Efficacy
-
Observation: The IC50 of AG-1478 in your cell-based proliferation assay is significantly higher than the reported 3 nM in cell-free assays.[2][14][15]
-
Possible Cause: The potent cell-free IC50 may not directly translate to cellular activity due to factors like cell membrane permeability, drug efflux, and engagement with intracellular targets. Discrepancies of up to 300-fold have been reported in some cell lines.[16]
-
Troubleshooting Steps:
-
Compound Stability and Solubility: Ensure that your this compound stock is properly prepared and stored to prevent degradation.[8] AG-1478 is soluble in DMSO.[8][14][15] For cellular assays, ensure the final DMSO concentration is not cytotoxic.
-
Drug Efflux: Consider the possibility of ABC transporter-mediated efflux of AG-1478 from your cells, which could reduce its effective intracellular concentration.[2]
-
Assay Duration: For longer-term assays (e.g., 72 hours), consider if the compound remains stable in the culture medium.[2]
-
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target/Process | Cell Line/System | IC50 | Reference |
| EGFR Tyrosine Kinase | Cell-free assay | 3 nM | [2][8][14][15] |
| ErbB2 | - | >100 µM | [2][14] |
| PDGFR | - | >100 µM | [2][14] |
| Cell Growth (endogenous wt EGFR) | U87MG | 34.6 µM | [2] |
| Cell Growth (overexpressed wt EGFR) | U87MG.wtEGFR | 48.4 µM | [2] |
| Cell Growth (truncated EGFR) | U87MG.ΔEGFR | 8.7 µM | [2] |
| DNA Synthesis (endogenous wt EGFR) | U87MG | 19.67 µM | [2] |
| DNA Synthesis (overexpressed wt EGFR) | U87MG.wtEGFR | 35.2 µM | [2] |
| DNA Synthesis (truncated EGFR) | U87MG.ΔEGFR | 4.6 µM | [2] |
| EGF-induced Mitogenesis | BaF/ERX | 0.07 µM | [2] |
| EGF-induced Mitogenesis | LIM1215 | 0.2 µM | [2] |
| Cell Proliferation | NCI-H2170 | 1 µM | [14] |
Experimental Protocols
Protocol 1: Western Blot for EGFR Phosphorylation
This protocol details the analysis of EGFR phosphorylation inhibition by AG-1478.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate cells with EGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C to induce EGFR phosphorylation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Proliferation Assay (Alamar Blue)
This protocol outlines the steps to assess the effect of AG-1478 on cell growth.
-
Cell Seeding:
-
Seed cells in 96-well plates at an appropriate density.
-
-
Treatment:
-
After 24 hours, treat cells with a range of concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.[2]
-
-
Alamar Blue Assay:
-
Add Alamar Blue reagent to each well and incubate for a further 1-4 hours.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of AG-1478.
Caption: General experimental workflow for AG-1478 treatment.
Caption: Documented off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target effects of epidermal growth factor receptor antagonists mediate retinal ganglion cell disinhibited axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The epidermal growth factor tyrosine kinase inhibitor AG1478 and erlotinib reverse ABCG2-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 9. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor AG1478 increases the formation of inactive untethered EGFR dimers. Implications for combination therapy with monoclonal antibody 806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AG 1478 hydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 15. apexbt.com [apexbt.com]
- 16. journals.viamedica.pl [journals.viamedica.pl]
Cell toxicity issues with high concentrations of AG-1478 hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell toxicity issues with high concentrations of AG-1478 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: AG-1478 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competing with ATP for its binding site on the intracellular domain of the EGFR, thereby preventing the autophosphorylation and activation of the receptor. This blockade inhibits the downstream signaling cascades that regulate cell proliferation, survival, and differentiation, such as the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT pathways.[3][4][5]
Q2: What is a typical effective concentration range for AG-1478 in cell culture?
A2: The effective concentration of AG-1478 can vary significantly depending on the cell line and the specific EGFR expression levels and mutation status. In cell-free assays, the IC50 for EGFR kinase inhibition is as low as 3 nM.[1] For cell-based assays, concentrations ranging from the nanomolar to the low micromolar range are often effective. For example, substantial blocking of EGFR activation in vivo can be achieved with 50-150 nM of AG-1478.[6] However, the IC50 for growth inhibition can be in the micromolar range, for instance, between 8.7 µM and 48.4 µM in U87MG glioma cells depending on their EGFR status.[1] It is crucial to determine the optimal concentration for your specific cell line and experimental goals through dose-response studies.
Q3: Is it normal to observe cell toxicity at high concentrations of AG-1478?
A3: Yes, it is expected to observe cell toxicity, including apoptosis, at high concentrations of AG-1478.[2][7] While lower concentrations selectively inhibit EGFR signaling, higher concentrations can lead to off-target effects or an overly potent inhibition of survival pathways, culminating in cell death. In some studies, a high concentration like 100 µM has been used as a positive control to induce apoptosis.[2] Therefore, unexpected cell death in your experiments might be a result of using a concentration that is too high for your specific cell line.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution.[1][6] It is recommended to use fresh, high-quality DMSO as moisture-absorbing DMSO can reduce its solubility.[1] For long-term storage, the lyophilized powder should be stored at or below -20°C, protected from light. Once dissolved, the stock solution should also be stored at -20°C and used within a few months to maintain its potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[6]
Troubleshooting Guide
Issue 1: Excessive Cell Death Observed at Expected "Effective" Concentration
Possible Causes:
-
High Sensitivity of the Cell Line: Your cell line may be particularly sensitive to EGFR inhibition, leading to apoptosis even at concentrations reported to be effective in other cell lines.
-
Incorrect Concentration Calculation: Errors in calculating the dilution from the stock solution can result in a much higher final concentration than intended.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) with a wide range of AG-1478 concentrations to determine the IC50 for your specific cell line.
-
Verify Stock Solution Concentration: Double-check all calculations for the preparation of your working solutions from the stock. If possible, verify the concentration of your stock solution.
-
Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used for the highest concentration of AG-1478 to assess solvent-induced toxicity.
-
Lower the Concentration: Start with a much lower concentration range (e.g., in the nanomolar range) and titrate up to find the optimal concentration that inhibits EGFR phosphorylation without causing widespread cell death.
Issue 2: No Inhibition of Cell Proliferation Despite Using a High Concentration of AG-1478
Possible Causes:
-
Cell Line Resistance: The cell line may have a low expression of EGFR, a mutation that confers resistance to AG-1478, or it may rely on alternative signaling pathways for survival and proliferation.[8]
-
Degraded Compound: The AG-1478 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.[8]
-
Compound Instability in Media: The compound might not be stable in the cell culture media over the duration of your experiment.[8]
Troubleshooting Steps:
-
Assess EGFR Expression and Phosphorylation: Use Western blotting to confirm the expression of EGFR in your cell line and to check if AG-1478 is indeed inhibiting its phosphorylation at the concentrations used.
-
Use a Positive Control Cell Line: Include a cell line known to be sensitive to AG-1478 in your experiments to validate the activity of your compound.
-
Prepare Fresh Stock Solution: Prepare a fresh stock solution of AG-1478 from the original powder.
-
Refresh Media with Inhibitor: For long-term experiments, consider refreshing the media with a new inhibitor to ensure its continued activity.
Data Presentation
Table 1: Reported IC50 Values of AG-1478 in Various Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference |
| U87MG (endogenous wt EGFR) | Growth Inhibition | 34.6 µM | [1] |
| U87MG (overexpressing wt EGFR) | Growth Inhibition | 48.4 µM | [1] |
| U87MG.ΔEGFR | Growth Inhibition | 8.7 µM | [1] |
| BaF/ERX | Mitogenesis Inhibition | 0.07 µM | [1] |
| LIM1215 | Mitogenesis Inhibition | 0.2 µM | [1] |
| NCI-H2170 NSCLC | Proliferation Inhibition | 1 µM | |
| Keratinocytes | Growth Inhibition | ~10 nM | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow them to 70-80% confluency. Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation. Pre-treat the cells with various concentrations of AG-1478 or a vehicle control for 1-2 hours. Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-EGFR, total EGFR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: AG-1478 inhibits EGFR, blocking downstream MAPK and PI3K/Akt pathways.
Caption: A logical workflow for troubleshooting unexpected cell toxicity with AG-1478.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
AG-1478 hydrochloride dose-response curve not behaving as expected
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AG-1478 hydrochloride. Our aim is to help you resolve issues related to unexpected dose-response curves and other common experimental challenges.
Troubleshooting Guide: Dose-Response Curve Issues
Question: My this compound dose-response curve is not behaving as expected. Instead of a typical sigmoidal curve, I'm observing a non-monotonic (e.g., U-shaped or inverted U-shaped) response. What could be the cause?
Answer: A non-monotonic dose-response curve (NMDRC) can be perplexing, but it is a known phenomenon in pharmacology and can arise from several factors.[1][2][3] Here’s a step-by-step guide to troubleshoot this issue:
1. Re-evaluate Your Experimental Setup:
-
Compound Solubility: this compound, like many small molecule inhibitors, can have limited solubility in aqueous media.[4] Precipitation at higher concentrations can lead to a decrease in the effective dose, resulting in a non-monotonic curve.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO and ensure it is fully dissolved.[4] When diluting into your final assay medium, ensure the final DMSO concentration is low (<0.5%) to avoid solvent toxicity.[4] Perform serial dilutions in pre-warmed media and mix thoroughly at each step.[4]
-
-
Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability.[4][5]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth, leading to artifacts in your dose-response curve.[4][5]
-
Recommendation: Avoid using the outermost wells of your plate. Fill them with sterile PBS or media instead.[4]
-
2. Consider the Biological Context:
-
Off-Target Effects: At higher concentrations, AG-1478 may have off-target effects that can produce unexpected biological responses, leading to a non-monotonic curve.
-
Receptor Down-Regulation: High concentrations of a ligand or inhibitor can sometimes lead to the down-regulation of the target receptor, which can result in a diminished response at higher doses.[6][7]
-
Cell Line Specificity: The expression and activation status of EGFR and its downstream pathways can vary significantly between cell lines.[4] Some cell lines may have intrinsic or acquired resistance mechanisms.[5][8]
-
Recommendation: Confirm the EGFR status of your cell line.
-
3. Review Your Assay and Data Analysis:
-
Assay Interference: The components of your viability assay (e.g., MTT, XTT) could be interacting with the compound at high concentrations.[5]
-
Data Normalization: Ensure your data is correctly normalized to positive and negative controls.
Below is a troubleshooting workflow to help you diagnose the issue:
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 for this compound?
A1: The IC50 of AG-1478 is highly dependent on the cell line and experimental conditions. It is a potent inhibitor of the EGFR tyrosine kinase with a cell-free IC50 of 3 nM.[9] However, in cell-based assays, the IC50 can range from nanomolar to micromolar concentrations. For example, in U87MG cells expressing truncated EGFR, the IC50 is approximately 8.7 µM, while for cells with wild-type EGFR, it is higher.[9]
| Cell Line | EGFR Status | Reported IC50 |
| U87MG.deltaEGFR | Truncated | 8.7 µM |
| U87MG | Endogenous wt | 34.6 µM |
| U87MG.wtEGFR | Overexpressed wt | 48.4 µM |
| BaF/ERX | - | 0.07 µM |
| LIM1215 | - | 0.2 µM |
Q2: How should I prepare and store this compound?
A2: For optimal stability and activity, follow these guidelines:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[4] Ensure the compound is completely dissolved by vortexing or brief sonication.[4]
-
Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment.[10]
Q3: My Western blot is not showing inhibition of downstream signaling (e.g., p-ERK, p-AKT) after AG-1478 treatment. What should I check?
A3: This could be due to several factors:
-
Inhibitor Concentration and Treatment Time: The concentration of AG-1478 may be too low, or the treatment time too short to effectively block EGFR signaling.[4] Perform a dose-response and time-course experiment to find the optimal conditions.[4]
-
Ligand Stimulation: For some experimental setups, you may need to stimulate the cells with an EGFR ligand like EGF to see a robust signal that can then be inhibited.[4]
-
Antibody Quality: The specificity and quality of your primary and secondary antibodies are crucial.[4]
Below is a diagram of the EGFR signaling pathway to help visualize the points of inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Treatment: Treat the cells with a serial dilution of AG-1478 (and vehicle control) for 24-72 hours.[10]
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with the desired concentration of AG-1478 (or vehicle control) for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[10]
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-EGFR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the phospho-EGFR signal to total EGFR or a loading control like GAPDH.[10]
References
- 1. endocrinesciencematters.org [endocrinesciencematters.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Nonmonotonic Dose–Response Curves Occur in Dose Ranges That Are Relevant to Regulatory Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. foodpackagingforum.org [foodpackagingforum.org]
- 7. Non-monotonic dose-response relationships and endocrine disruptors: a qualitative method of assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Best practices for storing and handling AG-1478 hydrochloride
Welcome to the technical support center for AG-1478 hydrochloride. This guide provides best practices for the storage, handling, and use of this compound in a research setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound powder?
This compound powder should be stored desiccated at -20°C.[1][2] When stored under these conditions and protected from light, the lyophilized powder is stable for up to 24 months.[2]
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[2][3] Gentle warming can assist in complete dissolution.[1] To avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller volumes for single-use applications.[2][3]
Storage of Stock Solutions
| Storage Temperature | Duration |
|---|---|
| -20°C | Up to 6 months |
| -80°C | Up to 1 year[3] |
3. What are the solubility properties of this compound?
This compound is soluble in DMSO, with reported concentrations ranging from 3.52 mg/mL to 25 mg/mL.[3] It is important to note that using fresh DMSO is recommended as moisture can reduce solubility.[3] The compound is considered insoluble in water.[3]
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | 3.52 - 25 | 10 - 79.17 | Gentle warming may be required.[1][3] |
| Ethanol | 13 | [3] |
| Water | Insoluble | |[3] |
4. What personal protective equipment (PPE) should be used when handling this compound?
When handling this compound, standard laboratory PPE should be worn. This includes safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[4][5] Handling should be performed in a well-ventilated area to avoid inhalation of the powder.[4]
5. What is the mechanism of action for this compound?
AG-1478 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][6] It functions by competing with ATP for the binding site on the EGFR kinase domain, which in turn blocks the autophosphorylation of the receptor and the activation of downstream signaling pathways. This inhibition has been shown to suppress the phosphorylation of both EGFR and the downstream effector ERK1/2.[6]
Selectivity Profile of AG-1478
| Target Kinase | IC₅₀ |
|---|---|
| EGFR | 3 nM[1][2][3] |
| ErbB2 (HER2) | > 100 µM[1][3] |
Troubleshooting Guides
Problem: Precipitate forms in my stock solution during storage.
-
Cause: The solubility limit may have been exceeded, or the stock solution was not stored properly.
-
Solution:
-
Warm the solution gently (e.g., in a 37°C water bath) and vortex to see if the precipitate redissolves.
-
If the precipitate persists, centrifuge the vial to pellet the solid and carefully transfer the supernatant to a new tube. The concentration of the resulting solution may be lower than intended.
-
For future preparations, consider making a slightly more dilute stock solution. Ensure the DMSO used is anhydrous.[3]
-
Problem: I am not observing the expected inhibition of EGFR phosphorylation in my cell-based assay.
-
Cause: This could be due to several factors, including incorrect inhibitor concentration, insufficient incubation time, or degradation of the compound.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the calculations for your working solution dilution from the stock.
-
Optimize Incubation Time: A typical pre-incubation time is 30 minutes before stimulating the cells.[2] You may need to optimize this for your specific cell line and experimental conditions.
-
Check Compound Activity: Use a fresh aliquot of your this compound stock solution to rule out degradation from multiple freeze-thaw cycles.[2]
-
Positive Control: Ensure your positive control (EGFR activation without the inhibitor) is working as expected.
-
Cell Line Specifics: Confirm that your cell line expresses sufficient levels of EGFR.
-
Problem: My in vivo experiment is showing unexpected toxicity.
-
Cause: While AG-1478 is generally well-tolerated at therapeutic doses, some studies have reported side effects.
-
Considerations:
-
Dosage and Administration: Review the dosage and administration schedule. Doses of approximately 1 mg/kg administered intraperitoneally three times a week have been used in mouse models.[3]
-
Vehicle Control: Ensure that the vehicle used to dissolve and administer the AG-1478 is not causing the toxicity.
-
Reported Side Effects: Be aware that chronic administration of AG-1478 has been linked to hypomagnesemia and associated cardiac dysfunction in animal models.[7] Monitor for relevant physiological changes if your experiment is long-term.
-
Experimental Protocols & Visualizations
General Workflow for In Vitro Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory effect of AG-1478 on EGFR phosphorylation in a cell-based assay.
Caption: Workflow for an in vitro EGFR inhibition assay.
AG-1478 Mechanism of Action in the EGFR Signaling Pathway
AG-1478 targets the EGFR at the cell membrane, preventing the downstream activation of key signaling cascades like the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation.
Caption: AG-1478 inhibits EGFR signaling.
Troubleshooting Logic for In Vitro Experiments
This decision tree can help diagnose issues with in vitro experiments where AG-1478 is not performing as expected.
Caption: Troubleshooting workflow for AG-1478 experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. agerp.agscientific.com [agerp.agscientific.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AG-1478 Hydrochloride In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AG-1478 hydrochloride in in vitro experiments. Proper experimental controls are crucial for the accurate interpretation of results when working with kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing its autophosphorylation, which in turn blocks downstream signaling pathways like the Ras-RAF-MEK-ERK and PI3K-Akt pathways that are involved in cell proliferation and survival.[4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[6] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM), aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C for long-term stability.[6][7]
Q3: Why am I not observing the expected inhibition of cell growth in my experiment?
A3: Several factors could contribute to a lack of efficacy. First, ensure that your cell line expresses EGFR and relies on its signaling for proliferation.[7] Second, verify the concentration of AG-1478 and the treatment duration, as these can vary between cell lines.[7] It is also crucial to check for compound precipitation, especially at higher concentrations, and to ensure the final DMSO concentration is not causing toxicity.[8]
Q4: How can I confirm that AG-1478 is inhibiting EGFR in my cell line?
A4: The most direct way to confirm EGFR inhibition is to perform a Western blot analysis.[4] You should probe for the phosphorylated form of EGFR (p-EGFR) at specific tyrosine residues (e.g., Tyr1068).[4] A significant decrease in the p-EGFR signal upon AG-1478 treatment, especially after stimulation with EGF, indicates on-target activity.[4][5] You can also assess the phosphorylation status of downstream signaling proteins like Akt and ERK.[5][9]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or variable results in cell viability assays. | 1. Compound precipitation: AG-1478 may not be fully soluble in the culture medium at the tested concentration.[8]2. Inconsistent cell seeding: Uneven cell numbers across wells.[7]3. Edge effects: Evaporation in the outer wells of the plate.[7]4. DMSO toxicity: High concentrations of the DMSO vehicle can affect cell viability.[6] | 1. Visually inspect for precipitate. Prepare fresh dilutions and consider pre-warming the media.[7]2. Ensure a homogenous cell suspension and use calibrated pipettes.[7]3. Avoid using the outer wells or fill them with sterile PBS.[7]4. Perform a DMSO dose-response curve to determine the maximal non-toxic concentration for your cell line (typically <0.5%).[6] |
| No inhibition of downstream signaling (p-AKT, p-ERK) observed via Western Blot. | 1. Suboptimal inhibitor concentration or treatment time: The dose may be too low or the incubation too short.[7]2. Cell line resistance: The cell line may have mutations in EGFR or utilize alternative signaling pathways.[10]3. Inactive compound: The AG-1478 stock may have degraded. | 1. Conduct a dose-response and time-course experiment to find the optimal conditions.[7]2. Verify the EGFR status of your cell line. Consider using a positive control cell line known to be sensitive to EGFR inhibitors.[10]3. Prepare a fresh stock solution of AG-1478. |
| Unexpected phenotypic changes or toxicity at low concentrations. | 1. Off-target effects: AG-1478 may be inhibiting other kinases or cellular processes.[11]2. Cell line sensitivity: The cell line may be particularly sensitive to even low levels of EGFR inhibition. | 1. Review the literature for known off-target effects of AG-1478. Consider using another EGFR inhibitor with a different chemical structure to confirm the phenotype is due to EGFR inhibition. A rescue experiment by expressing a drug-resistant EGFR mutant can also be performed.2. Perform a careful dose-response analysis to determine the therapeutic window. |
Experimental Protocols & Control Experiments
Vehicle Control
The most common solvent for AG-1478 is DMSO. It is crucial to include a vehicle control group in every experiment to account for any effects of the solvent itself.
-
Protocol: Treat a set of cells with the same volume of DMSO as is used for the highest concentration of AG-1478. If you are testing a range of AG-1478 concentrations, ensure the final DMSO concentration is constant across all treatment groups by adding appropriate amounts of DMSO.[6][12]
-
Expected Outcome: The vehicle control should not show a significant effect on the readout being measured (e.g., cell viability, protein phosphorylation) compared to the untreated control.
Positive and Negative Controls for EGFR Inhibition
To validate the experimental system, it is important to include both positive and negative controls.
| Control Type | Description | Experimental Setup | Expected Outcome |
| Negative Control | Untreated cells | Cells are cultured in media without AG-1478 or DMSO. | Provides the baseline for cell viability, proliferation, or signaling. |
| Positive Control (Stimulation) | Cells stimulated with an EGFR ligand | After serum starvation, cells are treated with EGF (e.g., 50-100 ng/mL) for a short period (e.g., 10-15 minutes).[4] | A robust increase in the phosphorylation of EGFR and downstream targets like ERK and Akt. |
| Positive Control (Inhibition) | Cells treated with AG-1478 prior to EGFR stimulation | Cells are pre-treated with an effective concentration of AG-1478 (e.g., 1-10 µM) for 1-2 hours before EGF stimulation.[1][7] | A significant reduction in the EGF-induced phosphorylation of EGFR, ERK, and Akt compared to the EGF-stimulated group without the inhibitor. |
Western Blot Protocol to Verify EGFR Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., A431, which has high EGFR expression) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.[4]
-
Inhibitor Treatment: Pre-treat cells with various concentrations of AG-1478 or vehicle (DMSO) for 1-4 hours.[4][13]
-
Stimulation: Stimulate the cells with EGF (50-100 ng/mL) for 10-15 minutes.[4]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[4]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-ERK1/2, total ERK1/2, p-Akt, total Akt, and a loading control (e.g., β-actin).[4]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system.[4]
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.[13]
Visualizing Experimental Design and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key workflows and signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical analysis of the analinoquinazoline AG1478, a specific small molecule inhibitor of EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the impact of CD73 inhibition on overcoming anti-EGFR resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
How to minimize variability in AG-1478 hydrochloride experiments
Welcome to the technical support center for AG-1478 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experiments with this potent and selective EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Its primary mechanism is to block the autophosphorylation of EGFR, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[2] In cell-free assays, it exhibits an IC50 value of approximately 3 nM for EGFR.[1][3] It shows high selectivity for EGFR over other kinases such as HER2/ErbB2 and PDGFR, for which the IC50 values are greater than 100 μM.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO.[4] For a 1 mM stock solution, you can dissolve the powder in DMSO.[4] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3][5] Store the powder at -20°C for up to 3 years and the DMSO stock solution at -80°C for up to one year or at -20°C for up to one month.[3] When preparing, ensure you are using fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[3]
Q3: What are the typical working concentrations for in vitro experiments?
A3: The effective concentration of AG-1478 can vary significantly depending on the cell line and the specific experimental endpoint. For blocking EGFR activation in vivo, concentrations of 50-150 nM have been shown to be effective.[4] For growth inhibition assays, the IC50 can range from the low micromolar to double-digit micromolar range depending on the cell line's EGFR expression and mutation status.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: Can AG-1478 be used in in vivo studies?
A4: Yes, AG-1478 has been used in animal models to inhibit tumor growth.[3] Administration has been shown to block EGFR phosphorylation at the tumor site.[3] For in vivo use, specific formulations are required, and it's recommended to prepare the working solution fresh on the day of use.[1]
Troubleshooting Guide
Issue 1: I am not observing the expected level of growth inhibition in my cell viability assay.
-
Verify Compound Integrity:
-
Check Cell Line Characteristics:
-
Action: Confirm the EGFR expression and mutation status of your cell line.[5] Cells with low EGFR expression or certain mutations may be less sensitive to AG-1478.
-
-
Optimize Experimental Parameters:
-
Consider Compound Stability in Media:
-
Action: For long-term assays (e.g., 72 hours), consider refreshing the media with newly added AG-1478, as the compound's stability in culture media may decrease over time.[5]
-
Issue 2: There is high variability between my Western blot replicates for EGFR phosphorylation.
-
Ensure Consistent Cell Treatment:
-
Action: Standardize cell seeding density, confluency at the time of treatment, and the duration of serum starvation and ligand stimulation (if applicable). Inconsistent cell culture conditions can lead to variable baseline EGFR activity.
-
-
Optimize Lysis and Sample Handling:
-
Action: Perform cell lysis quickly on ice using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. Ensure equal protein loading by performing a protein quantification assay.
-
-
Check Antibody Performance:
-
Action: Use validated antibodies for both phosphorylated EGFR (e.g., p-EGFR Tyr1068) and total EGFR.[5] Titrate your primary antibodies to find the optimal concentration that gives a strong signal with low background.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Experimental Systems
| System Type | Target/Cell Line | IC50 Value | Reference |
| Cell-free | EGFR Kinase | 3 nM | [1][3] |
| Cell-free | ErbB2, PDGFR | > 100 µM | [3] |
| Cellular (Growth) | U87MG.ΔEGFR | 8.7 µM | [3] |
| Cellular (Growth) | U87MG (endogenous) | 34.6 µM | [3] |
| Cellular (Growth) | U87MG.wtEGFR | 48.4 µM | [3] |
| Cellular (Growth) | NCI-H2170 | 1 µM | |
| Cellular (Growth) | A549 | Not fully inhibited | [6] |
| Cellular (Growth) | DU145 | Dose-dependent | [6] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density that will prevent confluence at the end of the experiment. Allow cells to adhere overnight.[7]
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO).[7]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of AG-1478.[7]
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) in a cell culture incubator.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the MTT to formazan (B1609692) crystals.[7]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5][7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[5]
Protocol 2: Western Blot for EGFR Phosphorylation
-
Cell Treatment: Seed cells and grow to a desired confluency (e.g., 70-80%). Serum starve the cells if necessary, then pre-treat with various concentrations of AG-1478 for a specified time (e.g., 30 minutes).[4] Stimulate with a ligand like EGF, if required.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[5]
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[5]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of AG-1478.
Caption: General experimental workflow for IC50 determination using AG-1478.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
AG-1478 hydrochloride affecting cell morphology unexpectedly
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected effects on cell morphology when using AG-1478 hydrochloride.
Troubleshooting Guide: Unexpected Cell Morphology Changes
Researchers using this compound, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, typically expect to observe inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis in EGFR-dependent cell lines.[1][2][3] However, deviations from these expected outcomes, such as significant cell rounding, detachment, or other morphological alterations, can occur. This guide provides a structured approach to troubleshooting these unexpected observations.
Problem: After treatment with AG-1478, cells exhibit pronounced rounding and detachment, exceeding the expected level of apoptosis.
Possible Causes and Troubleshooting Steps:
-
High Drug Concentration: Excessively high concentrations of AG-1478 can lead to off-target effects or acute cytotoxicity, manifesting as rapid changes in cell morphology.
-
Recommendation: Review the concentration of AG-1478 used. Compare it with the established IC50 values for your cell line or similar cell types. If the concentration is significantly higher, perform a dose-response experiment to determine the optimal concentration for your specific experimental goals.
-
-
Solvent Toxicity: AG-1478 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High final concentrations of DMSO in the cell culture medium can be toxic to cells, causing morphological changes.
-
Recommendation: Ensure the final concentration of DMSO in your culture medium is below 0.5%. Prepare a vehicle control (medium with the same concentration of DMSO but without AG-1478) to distinguish between the effects of the solvent and the compound.
-
-
Off-Target Kinase Inhibition: While AG-1478 is selective for EGFR, at higher concentrations, it may inhibit other kinases, leading to unforeseen signaling pathway alterations and morphological changes.[4][5]
-
Recommendation: If possible, perform experiments with other EGFR inhibitors to see if the effect is specific to AG-1478. Additionally, analyzing the phosphorylation status of key downstream signaling molecules (e.g., Akt, ERK) can help determine if the observed effects are solely due to EGFR inhibition.[1][2]
-
-
Cell Line-Specific Sensitivity: Different cell lines can exhibit varied responses to AG-1478 due to differences in their genetic background, receptor expression levels, and dependence on specific signaling pathways.
-
Recommendation: Consult the literature for studies using AG-1478 on your specific cell line. If data is unavailable, it is crucial to characterize the dose-response and time-course effects of the compound on your cell line's morphology and viability.
-
-
Induction of Non-Apoptotic Cell Death: The observed morphological changes might be indicative of other forms of cell death, such as anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix).
-
Recommendation: To determine the mode of cell death, perform assays that can distinguish between apoptosis, necrosis, and other cell death mechanisms. This can include Annexin V/Propidium Iodide staining, caspase activity assays, or analysis of PARP cleavage.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] It functions by competitively binding to the ATP-binding site in the intracellular domain of the EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[3][6]
Q2: What are the expected effects of AG-1478 on cancer cells?
A2: In EGFR-dependent cancer cells, AG-1478 is expected to:
Q3: I'm observing significant cell rounding and detachment after AG-1478 treatment. Is this a typical apoptotic morphology?
A3: While apoptosis does involve cell rounding and eventual detachment, extensive and rapid morphological changes might indicate other cellular responses. These could include high levels of cytotoxicity due to excessive drug concentration, off-target effects, or induction of other forms of cell death like anoikis. It is advisable to perform further assays to confirm the mechanism of cell death.
Q4: Are there any known off-target effects of AG-1478?
A4: Although highly selective for EGFR, some studies suggest potential off-target effects, especially at higher concentrations. For instance, in retinal ganglion cells, AG-1478 was found to stimulate neurite outgrowth through the release of neurotrophins, an effect independent of EGFR kinase inhibition.[10][11] It's important to consider that unexpected phenotypes may arise from such off-target activities.
Q5: What concentrations of AG-1478 are typically used in cell culture experiments?
A5: The effective concentration of AG-1478 can vary significantly depending on the cell line and the specific biological question. IC50 values for inhibition of cell proliferation have been reported to range from nanomolar to micromolar concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Quantitative Data Summary
| Cell Line | Assay Type | IC50 Value | Reference |
| U87MG (endogenous wt EGFR) | Growth Inhibition | 34.6 µM | [4] |
| U87MG.ΔEGFR | Growth Inhibition | 8.7 µM | [4] |
| U87MG.wtEGFR | Growth Inhibition | 48.4 µM | [4] |
| BaF/ERX | Mitogenesis Inhibition | 0.07 µM | [4] |
| LIM1215 | Mitogenesis Inhibition | 0.2 µM | [4] |
| HepG2 | Apoptosis Induction (24h) | 23.16 ± 2.67% at 10 µM | [3] |
| NCI-H2170 NSCLC | Proliferation Inhibition | 1 µM | |
| U251-MG | Cell Viability (48h) | 35 µM | [12] |
Key Experimental Protocols
Protocol 1: General Cell Treatment with AG-1478
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
AG-1478 Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the AG-1478 stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of AG-1478. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Analysis: Following incubation, assess the cells for morphological changes, viability (e.g., MTT assay), proliferation (e.g., BrdU incorporation), or apoptosis (e.g., Annexin V staining).
Protocol 2: Western Blotting for EGFR Pathway Activation
-
Cell Lysis: After AG-1478 treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: AG-1478 inhibits EGFR signaling.
Caption: Troubleshooting unexpected cell morphology.
References
- 1. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. selleckchem.com [selleckchem.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Figure 1: Inhibition of EGFR by AG1478 Hinders mESCs [research.amanote.com]
- 9. Inhibition of epidermal-growth-factor-receptor-dependent signalling by tyrphostins A25 and AG1478 blocks growth and induces apoptosis in colorectal tumor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects of epidermal growth factor receptor antagonists mediate retinal ganglion cell disinhibited axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Assessing the impact of CD73 inhibition on overcoming anti-EGFR resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of AG-1478 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential batch-to-batch variability of AG-1478 hydrochloride. Consistent and reproducible experimental outcomes are critical for advancing research, and this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliable use of this potent EGFR inhibitor.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound, providing a systematic approach to problem-solving.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent IC50 values in cell proliferation assays between batches. | 1. Purity and Potency Variation: The actual concentration of the active compound may differ between batches due to variations in purity. 2. Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration. 3. Compound Degradation: Improper storage or handling can lead to the degradation of AG-1478. | 1. Perform Quality Control Checks: Assess the purity of each new batch using HPLC. Determine the potency by performing a dose-response curve in a standardized cell line. 2. Optimize Solubilization: Prepare a fresh stock solution in high-quality, anhydrous DMSO. Gentle warming and vortexing can aid dissolution.[1][2][3] 3. Ensure Proper Storage: Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture.[4][5] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] |
| Variable inhibition of EGFR phosphorylation and downstream signaling (p-AKT, p-ERK) in Western Blots. | 1. Suboptimal Inhibitor Concentration or Incubation Time: The concentration or duration of treatment may be insufficient to achieve maximal inhibition. 2. Cellular Health and Density: Variations in cell health or seeding density can affect the cellular response to the inhibitor. 3. Ligand Stimulation Variability: Inconsistent stimulation with EGFR ligands (e.g., EGF) can lead to variable baseline activation. | 1. Conduct Dose-Response and Time-Course Experiments: Determine the optimal concentration and incubation time for your specific cell line and experimental conditions.[6] 2. Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and ensure cells are healthy and actively dividing. 3. Standardize Ligand Stimulation: Use a consistent concentration and incubation time for EGFR ligand stimulation. |
| Precipitate formation upon dilution of DMSO stock in aqueous media. | 1. Poor Aqueous Solubility: this compound has low solubility in aqueous solutions. 2. High Final DMSO Concentration: A high percentage of DMSO in the final culture medium can be toxic to cells and affect compound solubility. | 1. Prepare Intermediate Dilutions: Perform serial dilutions of the DMSO stock in pre-warmed (37°C) cell culture medium with vigorous mixing.[6] 2. Minimize Final DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced effects.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: AG-1478 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][4][7] It competitively binds to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[8][9][10][11]
Q2: What are the recommended storage conditions for this compound?
A2: The solid compound should be stored desiccated at -20°C.[1][2] Stock solutions prepared in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[4][5] It is recommended to use fresh DMSO for preparing stock solutions as moisture can reduce solubility.[4]
Q3: How can I verify the purity and identity of a new batch of this compound?
A3: To ensure the quality of a new batch, it is recommended to perform the following quality control checks:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of ≥98% is generally recommended.[1][2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (352.22 g/mol for the hydrochloride salt).[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Q4: What are the typical working concentrations for AG-1478 in cell-based assays?
A4: The effective concentration of AG-1478 can vary depending on the cell line and the specific assay. For cell-free EGFR kinase inhibition, the IC50 is approximately 3 nM.[1][2][4][7] In cell-based assays, concentrations typically range from 100 nM to 10 µM.[3][4][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: My cells are not responding to AG-1478 treatment as expected. What could be the reason?
A5: Several factors could contribute to a lack of response:
-
Cell Line Specificity: The sensitivity to AG-1478 can depend on the EGFR expression level and mutation status of the cell line.[4]
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
-
Experimental Conditions: The inhibitor concentration may be too low, or the treatment time too short.
-
Presence of Alternative Signaling Pathways: Cells may have developed resistance or utilize bypass signaling pathways.
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
Objective: To determine the purity of a batch of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC system with a C8 or C18 reversed-phase column
Method:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile in ammonium acetate buffer.
-
Sample Preparation: Prepare a stock solution of AG-1478 in DMSO (e.g., 10 mM). Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µM.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Data Analysis: Analyze the resulting chromatogram. The purity is calculated by dividing the area of the main peak corresponding to AG-1478 by the total area of all peaks. A detailed method for HPLC analysis of AG-1478 has been described in the literature.[12]
Protocol 2: In Vitro Cell Proliferation Assay (MTS/MTT)
Objective: To determine the IC50 value of an AG-1478 batch in a cancer cell line.
Materials:
-
Cancer cell line (e.g., A431, U87MG)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Method:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of AG-1478 in complete growth medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
Cell Viability Measurement: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Visualizations
Caption: EGFR signaling pathways inhibited by AG-1478.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. AG 1478 hydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinPGx [clinpgx.org]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatographic analysis of the tyrphostin AG1478, a specific inhibitor of the epidermal growth factor receptor tyrosine kinase, in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for AG-1478 hydrochloride treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with AG-1478 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
AG-1478 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It functions by competitively blocking the ATP-binding site in the intracellular domain of the EGFR, which prevents autophosphorylation and the subsequent activation of downstream signaling pathways.[][3] This inhibition ultimately affects key cellular processes such as proliferation, survival, and differentiation.[][3]
Q2: What is a typical starting concentration range and incubation time for in vitro experiments?
For initial experiments, a broad dose-response curve is recommended, typically ranging from 1 nM to 100 µM.[4] The incubation time will vary depending on the assay. For assessing the direct inhibition of EGFR phosphorylation, shorter incubation times of 30 minutes to a few hours are often sufficient.[4][5] For long-term functional assays such as cell proliferation or viability (e.g., MTT or CCK-8 assays), incubation times of 24 to 72 hours are commonly used.[1][4][6]
Q3: How can I determine the optimal incubation time for my specific cell line and experiment?
The optimal incubation time is dependent on the cell line's doubling time, the specific biological question being addressed, and the assay being performed. It is highly recommended to perform a time-course experiment to determine the ideal duration for observing the desired effect. For instance, inhibition of EGFR phosphorylation can be rapid, while effects on cell proliferation or apoptosis may require longer exposure.[5]
Q4: What are the key downstream signaling pathways affected by AG-1478?
AG-1478 primarily inhibits the EGFR signaling cascade, which includes the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[][3][7] Inhibition of these pathways leads to cell cycle arrest and can induce apoptosis.[6][7][8]
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.[5]
-
-
Potential Cause: Edge effects in multi-well plates due to evaporation.
-
Solution: Avoid using the outermost wells of the plate or fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[5]
-
-
Potential Cause: Compound precipitation.
-
Solution: AG-1478 is typically dissolved in DMSO for a stock solution. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to prevent both solvent toxicity and compound precipitation. Visually inspect the media for any precipitates after adding the compound.
-
Issue 2: No significant inhibition of cell proliferation at expected concentrations.
-
Potential Cause: Insufficient incubation time.
-
Solution: For assays measuring cell proliferation, a longer incubation period (e.g., 48-72 hours) may be necessary to observe a significant effect, especially for slow-growing cell lines.[4]
-
-
Potential Cause: Cell line resistance.
-
Solution: Confirm that your cell line expresses functional EGFR and is dependent on its signaling for proliferation. Cell lines with certain mutations or those that utilize alternative signaling pathways may be resistant to AG-1478.[9]
-
-
Potential Cause: Sub-optimal compound concentration.
-
Solution: Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value for your specific cell line.[5]
-
Issue 3: Inconsistent results in Western blot analysis of EGFR phosphorylation.
-
Potential Cause: Treatment time is too long or too short.
-
Solution: Inhibition of EGFR phosphorylation is a rapid event. Conduct a time-course experiment with short time points (e.g., 15 min, 30 min, 1 hour, 2 hours) to capture the optimal window of inhibition.[5]
-
-
Potential Cause: Ligand stimulation issues.
-
Solution: If you are stimulating with a ligand like EGF, ensure the ligand is active and used at an appropriate concentration. Pre-incubate with AG-1478 for a sufficient time before adding the ligand.
-
-
Potential Cause: Issues with antibody quality or protocol.
-
Solution: Use validated phospho-specific and total protein antibodies. Optimize your Western blot protocol, including lysis buffer composition and antibody concentrations.
-
Data Presentation
Table 1: Reported IC50 Values of AG-1478 in Various Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 |
| U87MG.ΔEGFR (glioma) | Growth Inhibition | Not Specified | 8.7 µM[1] |
| U87MG (glioma) | Growth Inhibition | Not Specified | 34.6 µM[1] |
| U87MG.wtEGFR (glioma) | Growth Inhibition | Not Specified | 48.4 µM[1] |
| HepG2 (hepatoma) | Cell Proliferation (CCK-8) | 24 hours | Dose-dependent inhibition observed at 5, 10, 20, and 40 µmol/L[6] |
| MCF-7 (breast cancer) | Cell Proliferation (MTT) | 3 days | Inhibition of 9.5%, 22.2%, and 50.8% at 10, 20, and 40 µM, respectively[10] |
| MDA-MB-231 (breast cancer) | Cell Proliferation (MTT) | 3 days | Inhibition of 8.8%, 25.8%, and 57.6% at 10, 20, and 40 µM, respectively[10] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution in complete cell culture medium.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing various concentrations of AG-1478 or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[4]
-
Assay: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: Western Blot for EGFR Phosphorylation
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours before treatment to reduce basal EGFR activity.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of AG-1478 for a short duration (e.g., 30 minutes to 2 hours).
-
Ligand Stimulation (Optional): Stimulate the cells with an EGFR ligand (e.g., EGF at 100 ng/mL) for a short period (e.g., 15-30 minutes) before cell lysis.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blot: Perform SDS-PAGE, transfer proteins to a membrane, and probe with primary antibodies against phospho-EGFR and total EGFR, as well as downstream targets like phospho-AKT, total AKT, phospho-ERK, and total ERK.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of AG-1478.
Caption: Experimental workflow for optimizing AG-1478 incubation time.
References
- 1. selleckchem.com [selleckchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
Dealing with poor cell viability after AG-1478 hydrochloride treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering poor cell viability after treatment with AG-1478 hydrochloride.
Troubleshooting Guide: Poor Cell Viability
Poor cell viability is a common issue when working with potent inhibitors like AG-1478. This guide provides a systematic approach to identify and resolve potential causes.
Question: My cells are showing low viability after AG-1478 treatment. What are the potential causes and how can I troubleshoot this?
Answer:
Low cell viability can stem from several factors, ranging from incorrect compound concentration to inherent cellular sensitivity. Follow this troubleshooting workflow to diagnose the issue:
Caption: Troubleshooting workflow for addressing poor cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: AG-1478 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers intracellular signaling pathways that regulate cell growth, proliferation, survival, and differentiation.[4][5][6][7][8] AG-1478 blocks the kinase activity of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[7][9] This inhibition leads to cell cycle arrest, typically at the G1 phase, and can induce apoptosis.[9][10]
Caption: EGFR signaling pathway and the inhibitory action of AG-1478.
Q2: What is a typical working concentration for AG-1478 in cell culture?
A2: The optimal concentration of AG-1478 is highly dependent on the cell line and the experimental endpoint. However, a general starting point for in vitro experiments is in the range of 100 nM to 10 µM.[11][12] A dose-response experiment is crucial to determine the IC50 (the concentration that inhibits 50% of the desired activity) for your specific cell line. For some sensitive cell lines, concentrations as low as 3 nM have shown effects in cell-free assays, while others may require up to 100 µM to observe significant growth inhibition.[1][3][13]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO, typically up to 10 mM with gentle warming.[1][2][14] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM), which can then be aliquoted and stored at -20°C for several months to avoid repeated freeze-thaw cycles.[11][12] When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your cells (typically <0.5%).
| Parameter | Recommendation |
| Solvent | DMSO[1][2][12] |
| Stock Concentration | 1-10 mM |
| Storage Temperature | -20°C[1][2][12] |
| Storage Duration | Up to 3-6 months in solution[11][12] |
Q4: What are some published IC50 values for AG-1478?
A4: The IC50 values for AG-1478 vary significantly across different cell lines, largely due to varying levels of EGFR expression and mutations. Below is a summary of reported IC50 values:
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| NCI-H2170 | Non-small cell lung | 1 | [1][2] |
| U87MG (wt EGFR) | Glioblastoma | 34.6 | [13] |
| U87MG (ΔEGFR) | Glioblastoma | 8.7 | [13] |
| U251-MG | Glioblastoma | 35 | [15] |
| BaF/ERX | - | 0.07 | [13] |
| LIM1215 | - | 0.2 | [13] |
| A549 | Lung adenocarcinoma | 65.6 | [10] |
| A549/DDP (cisplatin-resistant) | Lung adenocarcinoma | 33.6 | [10] |
Q5: How can I assess cell viability after AG-1478 treatment?
A5: There are several methods to assess cell viability, and it is often recommended to use more than one assay to obtain reliable results.[16] Common methods include metabolic assays (like MTT or MTS) and dye exclusion assays (like Trypan Blue or Propidium Iodide).
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines a standard procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[17][18]
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of AG-1478 concentrations (and a vehicle control, e.g., DMSO) for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[17]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Caption: General experimental workflow for assessing cell viability.
References
- 1. AG 1478 hydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ClinPGx [clinpgx.org]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AG1478 inhibits the migration and invasion of cisplatin-resistant human lung adenocarcinoma cells via the cell cycle regulation by matrix metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 13. selleckchem.com [selleckchem.com]
- 14. AG 1478 hydrochloride (1276) by Tocris, Part of Bio-Techne [bio-techne.com]
- 15. Assessing the impact of CD73 inhibition on overcoming anti-EGFR resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A Cellular Viability Assay to Monitor Drug Toxicity | Scilit [scilit.com]
Validation & Comparative
Validating EGFR Inhibition: A Comparative Analysis of AG-1478 Hydrochloride by Western Blot
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the epidermal growth factor receptor (EGFR) inhibitor, AG-1478 hydrochloride, with other commercially available alternatives. We present supporting experimental data, detailed methodologies for Western blot validation, and visualizations of the key signaling pathways and experimental workflows.
The Epidermal Growth factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which are crucial for normal cell function but are often dysregulated in various cancers.[1][2] Consequently, EGFR is a prominent target for cancer therapy. Small molecule tyrosine kinase inhibitors (TKIs), such as this compound, are designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[3][4] Western blotting is a fundamental technique used to verify the efficacy of such inhibitors by detecting the phosphorylation status of EGFR (p-EGFR) in treated cells.[5]
EGFR Signaling Pathway and Point of Inhibition
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
References
A Comparative Guide to First-Generation EGFR Inhibitors: AG-1478 Hydrochloride, Gefitinib, and Erlotinib
This guide provides a detailed comparison of the efficacy of three first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): AG-1478 hydrochloride, gefitinib, and erlotinib (B232). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies for efficacy assessment, and visualizes the underlying biological pathways and experimental procedures.
Mechanism of Action
This compound, gefitinib, and erlotinib are all potent and selective inhibitors of the EGFR tyrosine kinase.[1] These small molecules act as competitive inhibitors at the adenosine (B11128) triphosphate (ATP) binding site within the intracellular kinase domain of EGFR.[2] By occupying this site, they prevent the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that drive cell proliferation, survival, and metastasis.[2] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
EGFR Signaling Pathway and Inhibition
The EGFR signaling cascade is a complex network of molecular interactions that plays a crucial role in normal cell physiology and is often dysregulated in cancer. The binding of a ligand, such as an epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are central to cell proliferation and survival. AG-1478, gefitinib, and erlotinib block this entire cascade at its origin by preventing the initial autophosphorylation of EGFR.
Comparative Efficacy Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, gefitinib, and erlotinib from various in vitro studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: Biochemical Assay Data (Cell-Free)
| Compound | Target | IC50 (nM) | Reference |
| This compound | EGFR Kinase | 3 | [1] |
| Gefitinib | EGFR Kinase | 26-57 | |
| Erlotinib | EGFR Kinase | 2 |
Table 2: Cell-Based Assay Data
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| This compound | NCI-H2170 (NSCLC) | Not Specified | 1000 | [1] |
| Gefitinib | HCC827 (NSCLC) | Exon 19 Deletion | 13.06 | |
| Gefitinib | PC9 (NSCLC) | Exon 19 Deletion | 77.26 | |
| Erlotinib | HCC827 (NSCLC) | Exon 19 Deletion | 2.14 | |
| Erlotinib | PC-9 (NSCLC) | Exon 19 Deletion | 31.36 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (AG-1478, gefitinib, erlotinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the EGFR enzyme to each well and incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.
-
The luminescent signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Data is normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity).
-
IC50 values are calculated by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (Generic Protocol)
This assay measures the effect of the inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCC827, PC9)
-
Complete cell culture medium
-
Test compounds (AG-1478, gefitinib, erlotinib) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compounds or a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period to allow for signal stabilization.
-
Measure the luminescent signal, which is proportional to the number of viable cells (and thus ATP content).
-
Normalize the data to the vehicle-treated control cells.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
References
A Comparative Guide to AG-1478 Hydrochloride and Other Tyrphostin EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AG-1478 hydrochloride with other tyrphostin-class Epidermal Growth Factor Receptor (EGFR) inhibitors. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways, this document aims to facilitate an objective assessment of these compounds for research and development purposes.
Introduction to EGFR Inhibition and Tyrphostins
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of numerous cancers, making it a prime therapeutic target.[2][3] Tyrphostins are a class of synthetic, small-molecule tyrosine kinase inhibitors (TKIs) that competitively inhibit the ATP-binding site within the intracellular catalytic domain of EGFR. This action prevents receptor autophosphorylation and subsequently blocks downstream signaling cascades.[2][4]
This compound is a potent and highly selective inhibitor of the EGFR kinase. This guide compares its activity with other notable tyrphostin EGFR inhibitors.
Data Presentation: Comparative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following tables summarize the available IC50 values for this compound and other tyrphostins against EGFR. It is crucial to note that these values are compiled from various studies and direct, side-by-side comparisons in a single study are not always available. Experimental conditions such as the assay type (biochemical vs. cellular), cell line, and specific protocol can significantly influence IC50 values.
Table 1: Biochemical (Cell-Free) Assay IC50 Values against EGFR
| Inhibitor | IC50 Value (nM) | Notes |
| AG-1478 | 3 | Highly potent and selective for EGFR over other kinases like ErbB2 and PDGFR (>100 µM).[4][5][6] |
| AG-1478 | 4 | [2][6] |
| Afatinib | 4.32 | A clinically approved EGFR inhibitor, shown for comparison.[7] |
Table 2: Cellular Assay IC50 Values
| Inhibitor | Cell Line | Assay Type | IC50 Value (µM) | Notes |
| AG-1478 | NCI-H2170 (NSCLC) | Proliferation | 1 | [2] |
| AG-1478 | U87MG.ΔEGFR (Glioma) | Growth Inhibition | 8.7 | Preferentially inhibits cells with truncated EGFR.[5] |
| AG-1478 | U87MG (Glioma) | Growth Inhibition | 34.6 | [5] |
| AG-1478 | U87MG.wtEGFR (Glioma) | Growth Inhibition | 48.4 | [5] |
| AG-1478 | A549 (Lung Cancer) | Proliferation | 5.2 | [2] |
| AG-1478 | DU145 (Prostate Cancer) | Proliferation | 4.8 | [2] |
| AG-1478 | LIM1215 | Mitogenesis | 0.2 | [5] |
| AG-494 | A549 (Lung Cancer) | Proliferation | 6.16 | [8] |
| AG-494 | DU145 (Prostate Cancer) | Proliferation | 10.7 | [8] |
| AG-30 | A431 cells | Cellular | ~30 | [4] |
Mechanism of Action and Signaling Pathways
AG-1478 and other tyrphostins inhibit EGFR by blocking the ATP-binding site of the intracellular tyrosine kinase domain. This prevents autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/AKT/mTOR pathway, a key regulator of cell survival and growth.[1]
Caption: Inhibition of EGFR signaling by AG-1478 and other tyrphostins.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of EGFR inhibitors.
EGFR Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Materials:
-
Purified EGFR enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[9]
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (e.g., AG-1478)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).
-
Add 2 µL of diluted EGFR enzyme to each well.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.[2]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[9]
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Caption: General experimental workflow for biochemical IC50 determination.
Cell Proliferation Assay (Cellular)
This assay assesses the effect of an inhibitor on the proliferation of cancer cells that are dependent on EGFR signaling.
Materials:
-
EGFR-dependent cancer cell line (e.g., A549, NCI-H2170)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., AG-1478)
-
MTS or MTT reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle (DMSO).
-
MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Caption: General experimental workflow for cellular IC50 determination.
Conclusion
This compound is a highly potent and selective EGFR inhibitor, demonstrating low nanomolar efficacy in biochemical assays.[4][5][6] Its effectiveness in cellular assays varies depending on the cell line and the specific EGFR status, showing a preference for cells with truncated EGFR.[5] When compared to other tyrphostins like AG494 and AG30, AG-1478 generally exhibits greater potency, particularly in biochemical assays. The choice between these inhibitors will depend on the specific experimental context, such as the desired potency, selectivity profile, and the cellular model being investigated. The provided protocols offer a standardized framework for the experimental evaluation of these and other kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
AG-1478 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of AG-1478 hydrochloride, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. By examining its activity against a broad spectrum of kinases, this document serves as a valuable resource for researchers evaluating its potential as a therapeutic agent and for those seeking to understand its off-target effects.
Executive Summary
AG-1478 is a highly potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 value of approximately 3 nM in cell-free assays.[1] Its high affinity for EGFR makes it a valuable tool for studying EGFR-driven signaling pathways and a potential candidate for cancer therapy. While exhibiting remarkable selectivity for EGFR, it is essential to understand its interactions with other kinases to predict potential off-target effects and therapeutic windows. This guide summarizes the available quantitative data on AG-1478's cross-reactivity, details the experimental protocols for kinase inhibition assays, and visualizes the key signaling pathways involved.
Kinase Selectivity Profile of AG-1478
AG-1478 demonstrates exceptional selectivity for EGFR over many other kinases. The following table summarizes the inhibitory activity of AG-1478 against a panel of kinases. The data reveals that while AG-1478 potently inhibits EGFR, its effect on other kinases is significantly lower, often with IC50 values exceeding 100 µM.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. EGFR | Reference |
| EGFR | 3 | 1 | [1] |
| ErbB2 (HER2) | >100,000 | >33,333 | Multiple Sources |
| PDGFR | >100,000 | >33,333 | Multiple Sources |
Broader Kinase Panel Screening (KINOMEscan)
A KINOMEscan binding assay was conducted to assess the interaction of AG-1478 with a large panel of kinases. The results are reported as "Percent of Control," where a lower percentage indicates stronger binding. The data from the HMS LINCS Project provides a comprehensive overview of AG-1478's selectivity. For the majority of the kinome, AG-1478 shows minimal binding, reinforcing its high selectivity for EGFR. The detailed dataset can be accessed through the HMS LINCS Project database (Dataset ID: 20086).
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the in vitro inhibitory activity of AG-1478 on purified kinases. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
This compound
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AG-1478 in 100% DMSO.
-
Perform serial dilutions of AG-1478 in kinase assay buffer to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a master mix containing the kinase-specific substrate and ATP in the kinase assay buffer.
-
Dilute the purified kinase to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
Add the diluted AG-1478 or vehicle control (DMSO) to the wells of the assay plate.
-
Add the diluted kinase to each well.
-
Initiate the kinase reaction by adding the substrate/ATP master mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence (wells with no enzyme).
-
Calculate the percentage of kinase inhibition for each AG-1478 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways
EGFR Signaling and Inhibition by AG-1478
AG-1478 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.
Caption: Mechanism of EGFR inhibition by AG-1478.
Downstream Signaling Pathways Affected by AG-1478
By inhibiting EGFR, AG-1478 effectively blocks the activation of two major downstream signaling pathways crucial for cell proliferation and survival: the PI3K/Akt and the RAS/MEK/ERK pathways.[2]
Caption: Key downstream pathways inhibited by AG-1478.
Conclusion
This compound is a highly selective and potent inhibitor of EGFR. The provided data demonstrates its minimal cross-reactivity against a wide range of other kinases, making it an excellent tool for specific EGFR inhibition in research settings. The detailed experimental protocol for in vitro kinase assays offers a standardized method for researchers to validate these findings and assess the inhibitory potential of AG-1478 in their specific experimental systems. Understanding the precise kinase selectivity profile and the downstream signaling consequences of AG-1478 is critical for its effective use in both basic research and preclinical drug development.
References
Confirming the Specificity of AG-1478 Hydrochloride for EGFR: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of AG-1478 hydrochloride, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, with other well-established EGFR inhibitors. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary tools to confidently assess the specificity of AG-1478 in their own experimental settings.
This compound is a highly potent and selective inhibitor of the EGFR tyrosine kinase, with a reported IC50 value of 3 nM in cell-free assays.[1][2] Its selectivity is a critical attribute, ensuring that its biological effects are primarily mediated through the intended target, thereby minimizing off-target effects that can confound experimental results and lead to undesired toxicity. This guide will delve into the experimental methodologies required to verify this specificity, comparing its performance against other common EGFR inhibitors such as gefitinib, erlotinib (B232), and lapatinib.
Comparative Kinase Selectivity
To provide a clear overview of the specificity of AG-1478 and its counterparts, the following tables summarize their inhibitory activity (IC50 values) against EGFR and a panel of other kinases. This quantitative data is essential for understanding the selectivity profile of each compound.
Table 1: Potency Against EGFR
| Inhibitor | Target | IC50 (nM) |
| AG-1478 | EGFR | 3[1][2] |
| Gefitinib | EGFR | 33[3] |
| Erlotinib | EGFR | 2[4] |
| Lapatinib | EGFR | 10.8[4] |
Table 2: Selectivity Profile Against Other Kinases
| Inhibitor | Kinase | IC50 / Kd (nM) | Fold Selectivity vs. EGFR |
| AG-1478 | ErbB2 (HER2) | >100,000[2] | >33,333 |
| PDGFR | >100,000[2] | >33,333 | |
| InsR | No significant activity[2] | - | |
| Trk | No significant activity[2] | - | |
| Bcr-Abl | No significant activity[2] | - | |
| Gefitinib | ErbB2 (HER2) | >10,000 | >303 |
| KDR (VEGFR2) | >10,000 | >303 | |
| FLT-1 (VEGFR1) | >10,000 | >303 | |
| Lapatinib | ErbB2 (HER2) | 9.2[4] | ~0.85 (Dual Inhibitor) |
| Erlotinib | JAK2 (V617F) | Potent Inhibition (Specific IC50 not provided)[5] | - |
Note: The fold selectivity is calculated by dividing the IC50 or Kd for the off-target kinase by the IC50 for EGFR. A higher number indicates greater selectivity for EGFR.
Experimental Protocols for Specificity Confirmation
To empirically validate the specificity of AG-1478, a series of well-established experimental protocols should be employed. These include in vitro kinase assays, cellular assays to measure the inhibition of downstream signaling, and cell viability assays to assess the functional consequences of EGFR inhibition.
In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR.
Principle: The assay quantifies the phosphorylation of a synthetic peptide substrate by recombinant human EGFR in the presence of ATP. The amount of phosphorylation is measured, and the inhibitory effect of the compound is determined by comparing it to a control without the inhibitor.
Detailed Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
ATP Solution: Prepare a stock solution of 10 mM ATP in water.
-
Substrate Solution: Prepare a stock solution of a suitable EGFR peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in water.
-
Enzyme Solution: Dilute recombinant human EGFR to the desired concentration in Kinase Buffer.
-
Inhibitor Dilutions: Prepare a serial dilution of this compound and other test compounds in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of each inhibitor dilution to the wells of a 96-well plate.
-
Add 20 µL of the substrate and ATP mixture to each well.
-
Initiate the reaction by adding 25 µL of the diluted EGFR enzyme solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 100 mM EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay (incorporation of ³³P-ATP) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of EGFR Pathway Inhibition
This technique is used to assess the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins within a cellular context.
Principle: Cells are treated with the inhibitor, and the levels of phosphorylated EGFR (p-EGFR), phosphorylated ERK (p-ERK), and phosphorylated Akt (p-Akt) are detected by Western blotting using specific antibodies. A decrease in the levels of these phosphorylated proteins indicates inhibition of the EGFR signaling pathway.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture an EGFR-dependent cell line (e.g., A431) in appropriate media until they reach 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Treat the cells with various concentrations of AG-1478 or other inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-ERK (Thr202/Tyr204), total ERK, p-Akt (Ser473), and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a functional readout of the inhibitor's effect.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed an EGFR-dependent cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of AG-1478 or other inhibitors for 72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: EGFR Signaling Pathway and the Point of Inhibition by AG-1478.
Caption: Experimental Workflow for Confirming AG-1478 Specificity.
Conclusion
Confirming the specificity of a kinase inhibitor like this compound is a critical step in preclinical research and drug development. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can build a comprehensive profile of the inhibitor's activity. The data presented in this guide demonstrates that AG-1478 is a highly potent and selective inhibitor of EGFR. The detailed experimental protocols provided herein offer a robust framework for independently verifying these findings and for comparing the specificity of AG-1478 against other EGFR inhibitors. This systematic approach will enable researchers to confidently interpret their experimental results and advance their understanding of EGFR-targeted therapies.
References
Validating the Efficacy of AG-1478: A Comparative Guide Using Phospho-Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cellular states before and after treatment with AG-1478, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. We will explore how phospho-specific antibodies serve as essential tools to validate the drug's mechanism of action by quantifying the inhibition of EGFR and its downstream signaling pathways.
Mechanism of Action: AG-1478 Inhibition of EGFR Signaling
AG-1478 functions as a tyrosine kinase inhibitor by competitively binding to the ATP-binding site within the EGFR kinase domain.[1] This action blocks the receptor's autophosphorylation, a critical step for initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR pathway is a known hallmark of various cancers, making it a prime therapeutic target.[1][2][3]
The diagram below illustrates the EGFR signaling pathway and the specific point of inhibition by AG-1478.
Comparative Analysis of Protein Phosphorylation
Phospho-specific antibodies are indispensable for confirming the on-target effect of inhibitors like AG-1478. By specifically detecting the phosphorylated form of a target protein, these antibodies allow for a direct comparison of pathway activation in treated versus untreated cells. Western blotting is a common and effective technique used for this validation.[4][5]
The table below summarizes experimental data from various studies, comparing the phosphorylation status of key EGFR pathway proteins in the presence and absence of AG-1478.
| Target Protein | Alternative Product | Cell Line | AG-1478 Effect | Supporting Evidence |
| p-EGFR | Gefitinib, Erlotinib | MDA-MB-231 (Breast Cancer) | Dose-dependent reduction in phosphorylation.[3] | Western blot analysis showed a pronounced decrease in p-EGFR levels following treatment.[3] |
| p-EGFR | U0126 (MEK Inhibitor) | A549, H1975 (Lung Cancer) | Completely blocked EGF-induced phosphorylation.[6] | AG-1478 restored the expression of miR-145, which was downregulated by EGF-activated EGFR.[6][7] |
| p-Akt | LY294002 (PI3K Inhibitor) | Nasopharyngeal Carcinoma (CNE2) | Inhibition of Akt activation.[8] | Immunoblotting confirmed that AG-1478 inhibited the phosphorylation of Akt, a downstream effector of EGFR.[8] |
| p-ERK1/2 (MAPK) | PD98059 (MEK Inhibitor) | MDA-MB-231 (Breast Cancer) | Dose-dependent inhibition of ERK1/2 activity.[3] | The activity of ERK1/2, key regulators of EGFR signaling, was significantly reduced with AG-1478 treatment.[3] |
| p-ERK1/2 (MAPK) | None specified | Eccrine Sweat Gland Cells | Downregulation of phospho-ERK1/2.[9] | In this specific 3D culture model, AG-1478 reduced p-ERK1/2 but not p-JAK or p-Akt.[9] |
| c-Myc | None specified | HepG2 (Hepatoma) | Substantial inhibition of c-Myc expression.[1] | Treatment with 20 µmol/L AG-1478 significantly reduced the expression of the c-Myc protein.[1] |
Experimental Protocols
Protocol: Western Blot Analysis of AG-1478 Effect on EGFR Phosphorylation
This protocol provides a detailed methodology for assessing the inhibitory effect of AG-1478 on EGFR phosphorylation in a selected cell line (e.g., A431, known for high EGFR expression).[10]
1. Materials and Reagents
-
Cell Line: A431 (human epidermoid carcinoma) or other suitable cell line with EGFR expression.
-
Inhibitor: AG-1478 (stock solution in DMSO).
-
Stimulant: Recombinant Human EGF.
-
Culture Medium: DMEM with 10% FBS.
-
Buffers: PBS, RIPA Lysis Buffer with protease and phosphatase inhibitors, TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Antibodies:
-
Primary: Rabbit anti-phospho-EGFR (e.g., Tyr1068) antibody, Rabbit anti-total-EGFR antibody.
-
Loading Control: Mouse anti-β-Actin or anti-GAPDH antibody.
-
Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
-
Other: BCA Protein Assay Kit, Laemmli Sample Buffer, PVDF membrane, ECL substrate.
2. Cell Culture and Treatment
-
Seeding: Culture A431 cells until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal EGFR phosphorylation, replace the medium with serum-free DMEM and incubate for 12-18 hours.[10]
-
Inhibitor Treatment: Treat cells with the desired concentration of AG-1478 (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add EGF (e.g., 20-100 ng/mL) for 5-10 minutes to stimulate EGFR phosphorylation in all wells except the untreated control.
3. Sample Preparation
-
Lysis: Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[2]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant (total protein extract) to a new tube. Determine the protein concentration using a BCA assay.[10]
-
Denaturation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10]
4. Western Blotting
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-EGFR antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.[10]
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imager.
5. Re-probing for Total EGFR and Loading Control
-
To normalize the phospho-protein signal, the membrane must be stripped and re-probed for total EGFR and a loading control (β-Actin).[10]
-
Incubate the membrane in a mild stripping buffer, wash, re-block, and repeat the immunoblotting process (steps 4.4-4.7) with the total-EGFR antibody, and subsequently with the β-Actin antibody.
The use of phospho-specific antibodies is a powerful and essential method for validating the mechanism of action of kinase inhibitors like AG-1478. By enabling the direct visualization and quantification of changes in protein phosphorylation, researchers can confirm that the drug effectively inhibits its intended target, EGFR, and modulates downstream signaling pathways. This comparative approach provides clear, data-driven evidence of the drug's efficacy at the molecular level, which is a critical step in drug development and preclinical research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Phosphorylation State-Specific Antibodies: Applications in Investigative and Diagnostic Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. selleckchem.com [selleckchem.com]
- 8. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EGFR inhibitor AG1478 blocks the formation of 3D structures mainly through ERK signaling pathway in Matrigel-induced 3D reconstruction of eccrine sweat gland-like structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Analysis of AG-1478 and Lapatinib in Breast Cancer Cell Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Two Key Tyrosine Kinase Inhibitors
In the landscape of targeted therapies for breast cancer, understanding the nuanced differences between tyrosine kinase inhibitors (TKIs) is paramount for advancing drug development and personalizing treatment strategies. This guide provides a detailed side-by-side comparison of two significant TKIs, AG-1478 and lapatinib (B449), focusing on their performance in preclinical breast cancer cell line studies. While both agents target the epidermal growth factor receptor (EGFR) signaling pathway, their distinct specificities—AG-1478 as a selective EGFR inhibitor and lapatinib as a dual EGFR and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitor—result in differential effects on breast cancer cell proliferation, survival, and signaling cascades.
At a Glance: Key Distinctions
| Feature | AG-1478 | Lapatinib |
| Target(s) | Selective EGFR (ErbB1) | Dual EGFR (ErbB1) and HER2 (ErbB2) |
| Mechanism | Reversible ATP-competitive inhibitor of EGFR tyrosine kinase | Reversible ATP-competitive inhibitor of EGFR and HER2 tyrosine kinases |
| Primary Indication | Investigational | Approved for HER2-positive breast cancer |
Quantitative Performance in Breast Cancer Cell Lines
The following tables summarize the available quantitative data on the anti-proliferative and apoptotic effects of AG-1478 and lapatinib in various breast cancer cell lines. It is important to note that the data presented here are compiled from separate studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative IC50 Values for Cell Proliferation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | AG-1478 IC50 (µM) | Lapatinib IC50 (µM) | HER2 Status | EGFR Status | Reference |
| MCF-7 | Not explicitly stated, but showed ~50.8% inhibition at 40 µM[1] | 7.01 | Low | Moderate | [1] |
| MDA-MB-231 | Not explicitly stated, but showed ~57.6% inhibition at 40 µM[1] | 18.6 | Low | High | [1][2] |
| SK-BR-3 | Data not available | 0.079 | High | Moderate | [3] |
| BT-474 | Data not available | 0.046 | High | Low | [3] |
| UACC-812 | Data not available | 0.010 | High | Low | [2] |
Table 2: Effects on Apoptosis and Cell Cycle
| Agent | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| AG-1478 | MDA-MB-231, MCF-7 | Significant induction of apoptosis at 40 µM[1] | Data not available | [1] |
| Lapatinib | Trastuzumab-resistant SKBR3 | Significant induction of apoptosis[3][4] | G1 arrest | [5] |
Signaling Pathways: A Tale of Two Inhibitors
Both AG-1478 and lapatinib exert their anti-cancer effects by disrupting key signaling pathways that drive cell proliferation and survival. However, their differing target specificities lead to distinct impacts on these networks.
AG-1478, as a selective EGFR inhibitor, primarily blocks the signaling cascade initiated by the binding of ligands such as EGF to the EGFR. This leads to the downstream inhibition of the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[1][6]
Lapatinib, with its dual action, inhibits not only EGFR-mediated signaling but also the potent proliferative signals emanating from HER2, which can be constitutively active in HER2-overexpressing breast cancers.[5][7] This dual blockade can be particularly effective in tumors where both receptors are active or where there is crosstalk between the EGFR and HER2 signaling pathways.[3][8]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of AG-1478 and lapatinib, based on methodologies described in the cited literature.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol Details:
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of AG-1478 or lapatinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Solubilization: The medium is removed, and a solubilizing agent such as DMSO is added to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Analysis: The IC50 values are calculated from the dose-response curves.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation status in response to drug treatment.
Protocol Details:
-
Cell Lysis: Cells treated with AG-1478 or lapatinib are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a method such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-EGFR, phospho-HER2, phospho-Akt, phospho-ERK, and their total protein counterparts), followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system.
-
Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression or phosphorylation.
Conclusion
This comparative guide highlights the key differences and similarities between AG-1478 and lapatinib based on available preclinical data in breast cancer cell lines. AG-1478's selectivity for EGFR makes it a valuable tool for studying EGFR-dependent signaling, while lapatinib's dual inhibition of EGFR and HER2 provides a broader therapeutic window, particularly in HER2-overexpressing breast cancers. The choice between these inhibitors for research and development purposes will depend on the specific molecular characteristics of the breast cancer subtype being investigated. Further head-to-head studies are warranted to provide a more direct and definitive comparison of their efficacy and to better delineate their potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of lapatinib cytotoxicity and genotoxicity on MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement of AG-1478 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AG-1478 hydrochloride's in vivo performance with other first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, namely gefitinib (B1684475) and erlotinib (B232). The information herein is supported by experimental data from preclinical studies to aid in the evaluation of in vivo target engagement and anti-tumor efficacy.
Introduction to this compound and EGFR Target Engagement
AG-1478 is a potent and selective inhibitor of the EGFR tyrosine kinase, a key regulator of cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a critical therapeutic target. Validating that a drug candidate like AG-1478 engages its intended target in a living organism (in vivo) is a crucial step in preclinical drug development. This guide focuses on the methodologies and data used to confirm the in vivo target engagement of AG-1478 and compares its efficacy with other well-established EGFR inhibitors.
EGFR Signaling Pathway and Mechanism of Action
EGFR activation initiates a complex network of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which drive tumor growth and survival. AG-1478, being an ATP-competitive inhibitor, blocks the kinase activity of EGFR, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.
Caption: EGFR Signaling Pathway and the inhibitory action of AG-1478.
In Vivo Target Engagement and Efficacy: A Comparative Analysis
Direct head-to-head in vivo comparative studies of AG-1478 with gefitinib and erlotinib are limited in publicly available literature. Therefore, this guide presents data from separate preclinical studies conducted in the A431 human epidermoid carcinoma xenograft model, which overexpresses wild-type EGFR. This allows for an indirect comparison of their anti-tumor activity.
In Vivo Efficacy in A431 Xenograft Model
| Compound | Dosing Regimen | Tumor Growth Inhibition | Reference |
| AG-1478 | 200 µg, i.p., 3x/week for 2 weeks | Not significant | [3][4] |
| AG-1478 | 400 µg, i.p., 3x/week for 2 weeks | Significant (p < 0.01) | [3][4] |
| AG-1478 | 1000 µg, i.p., 3x/week for 2 weeks | Highly significant (p < 0.0001) | [3][4] |
| Gefitinib | 50 mg/kg, daily | Significant tumor growth delay | [5] |
| Erlotinib | 100 mg/kg, daily | 93% tumor growth inhibition | [6] |
Note: The data for each compound is from separate studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Evidence of In Vivo EGFR Phosphorylation Inhibition
-
AG-1478: Administration of AG-1478 has been shown to block the phosphorylation of EGFR at the tumor site in A431 xenografts.[3] This directly demonstrates target engagement in the in vivo setting.
-
Gefitinib & Erlotinib: Both gefitinib and erlotinib have been extensively documented to inhibit EGFR phosphorylation in various in vivo models, including A431 xenografts.[5][7]
Experimental Protocols
In Vivo Xenograft Study Workflow
The following diagram outlines a typical workflow for assessing the in vivo efficacy of an EGFR inhibitor in a xenograft model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AG 1478 hydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 3. Antitumor efficacy of cytotoxic drugs and the monoclonal antibody 806 is enhanced by the EGF receptor inhibitor AG1478 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effects of erlotinib in combination with berberine in A431 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EGFR Inhibition: AG-1478 Hydrochloride vs. First-Generation TKIs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AG-1478 Hydrochloride, Gefitinib (B1684475), and Erlotinib (B232) in Preclinical Models.
This guide provides a detailed comparison of the epidermal growth factor receptor (EGFR) inhibitor, this compound, with two first-generation tyrosine kinase inhibitors (TKIs), gefitinib and erlotinib. The information presented is based on published preclinical data to assist researchers in selecting the appropriate inhibitor for their experimental needs.
Mechanism of Action
This compound, gefitinib, and erlotinib are small molecule inhibitors that target the tyrosine kinase domain of EGFR. By competing with ATP for its binding site, these inhibitors prevent the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that drive cell proliferation and survival. This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.
Comparative Performance Data
The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit a specific biological process by 50%. The following tables summarize the in vitro enzymatic activity and cellular potency of each inhibitor based on available data.
Table 1: Inhibitory Potency (IC50) Against Purified EGFR Kinase
| Inhibitor | Assay Type | Target | IC50 Value | Reference |
| This compound | Biochemical (cell-free) | EGFR Tyrosine Kinase | ~3 nM | [1] |
| Gefitinib | Biochemical (cell-free) | EGFR Tyrosine Kinase | 2-37 nM | [2] |
| Erlotinib | Biochemical (cell-free) | EGFR Tyrosine Kinase | 2 nM | [2] |
Table 2: Growth Inhibition (IC50) in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | A549 | Lung Adenocarcinoma | ~1.17 µM | [3] |
| This compound | DU145 | Prostate Carcinoma | ~1.16 µM | [3] |
| This compound | SK.HerR (Trastuzumab-resistant) | Breast Cancer | Not specified, but sensitized cells to EGFR inhibition | [4] |
| Gefitinib | SK.HerR (Trastuzumab-resistant) | Breast Cancer | Not specified, but sensitized cells to EGFR inhibition | [4] |
| Erlotinib | SK.HerR (Trastuzumab-resistant) | Breast Cancer | Not specified, but sensitized cells to EGFR inhibition | [4] |
Signaling Pathway Inhibition
By inhibiting EGFR, these compounds block multiple downstream signaling pathways crucial for cancer cell growth and survival. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.
A study on glioblastoma cell lines (U251 and 5310) demonstrated that AG-1478 (10 µM for 1 hour), erlotinib (5 µM for 9 hours), and gefitinib (5 µM for 9 hours) all reduced the phosphorylation of EGFR.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproducibility of published results.
EGFR Kinase Assay (In Vitro)
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Objective: To determine the IC50 value of an inhibitor against EGFR kinase activity.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Kinase reaction buffer
-
ATP and a substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitors (AG-1478, gefitinib, erlotinib)
-
Phosphocellulose filter plates
-
[γ-³³P]ATP
-
Scintillation counter
Procedure:
-
Incubate recombinant human EGFR in a kinase reaction buffer with ATP and a substrate peptide.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction and allow it to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and transfer the mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to each well and quantify the incorporated radioactivity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of inhibitors on cell proliferation and viability.
Objective: To determine the IC50 of an inhibitor for cell growth inhibition.
Materials:
-
Cancer cell line of interest (e.g., A549, DU145)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test inhibitors
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with serial dilutions of the test inhibitors for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
This protocol measures the ability of an inhibitor to block EGFR, AKT, and ERK phosphorylation within a cellular context.
Objective: To qualitatively and quantitatively assess the inhibition of downstream signaling pathways.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Test inhibitors
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours to reduce basal phosphorylation.
-
Pre-treat cells with various concentrations of the test inhibitors for a specified time (e.g., 1-4 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for the total protein to normalize for loading.
Summary and Conclusion
This compound is a potent inhibitor of EGFR tyrosine kinase, with in vitro efficacy comparable to the first-generation clinical drugs gefitinib and erlotinib. Preclinical studies demonstrate its ability to inhibit cell proliferation and downstream signaling pathways. The choice between AG-1478 and other EGFR inhibitors will depend on the specific experimental context, including the cell line, the desired potency, and the need to investigate off-target effects. The provided protocols offer a foundation for the reproducible experimental evaluation of these and other kinase inhibitors.
References
AG-1478 Hydrochloride: A Comparative Guide for EGFR Inhibition Positive Control
For researchers, scientists, and drug development professionals, selecting an appropriate positive control is a critical step in ensuring the validity and accuracy of experimental results. In the context of Epidermal Growth Factor Receptor (EGFR) inhibition assays, AG-1478 hydrochloride has long been a staple. This guide provides an objective comparison of this compound with other commonly used EGFR inhibitors—Gefitinib, Erlotinib (B232), and Osimertinib—supported by experimental data to aid in the selection of the most suitable positive control for your research needs.
Mechanism of Action: A Quick Overview
AG-1478 is a potent and selective inhibitor of the EGFR tyrosine kinase.[1] It functions by competing with ATP for its binding site on the intracellular domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1] This targeted inhibition makes it an effective tool for studying EGFR-dependent processes.
Comparative Performance: A Data-Driven Analysis
The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The following table summarizes the IC50 values for this compound and its alternatives against various cell lines and EGFR mutation statuses. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| AG-1478 | U251-MG (Glioblastoma) | Wild-Type | 35,000 | [2] |
| MDA-MB-468 (Breast Cancer) | Wild-Type | 40,920 | [3] | |
| MCF-7 (Breast Cancer) | Wild-Type | 159,240 | [3] | |
| Gefitinib | PC-9 (NSCLC) | Exon 19 Deletion | 77.26 | |
| H3255 (NSCLC) | L858R | 3 | ||
| H1975 (NSCLC) | L858R + T790M | >4,000 | ||
| Erlotinib | A-431 (Epidermoid Carcinoma) | Wild-Type | 1,530 | [4] |
| SK-BR-3 (Breast Cancer) | HER2+ | 3,980 | [4] | |
| HCC827 (NSCLC) | Exon 19 Deletion | 6.5-22.0 | [5] | |
| H1650 (NSCLC) | Exon 19 Deletion + PTEN loss | >10,000 | [6] | |
| Osimertinib | PC-9 (NSCLC) | Exon 19 Deletion | - | |
| H1975 (NSCLC) | L858R + T790M | - | ||
| PC-9/GR (NSCLC) | Exon 19 Del + T790M | - |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating EGFR inhibitors.
References
- 1. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the impact of CD73 inhibition on overcoming anti-EGFR resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
Benchmarking AG-1478 Hydrochloride Against Novel EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, AG-1478 hydrochloride, with newer generation EGFR inhibitors. This document outlines their mechanisms of action, comparative potency, and the experimental protocols used for their evaluation.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the progression of various cancers, particularly non-small cell lung cancer (NSCLC). EGFR inhibitors are a class of targeted therapies designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling pathways and curbing tumor growth.
This compound is a potent and selective first-generation EGFR tyrosine kinase inhibitor (TKI). While it has been a valuable tool in preclinical research, the landscape of EGFR inhibitors has evolved significantly with the development of second and third-generation inhibitors that offer improved efficacy, particularly against tumors harboring resistance mutations. This guide benchmarks AG-1478 against a selection of these novel inhibitors: Afatinib, Dacomitinib (second-generation), and Osimertinib (third-generation).
Mechanism of Action and EGFR Signaling Pathway
EGFR activation, triggered by ligand binding, initiates a cascade of intracellular signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are central to cell proliferation and survival. All the inhibitors discussed in this guide target the ATP-binding site of the EGFR kinase domain, but they differ in their mode of binding and their effectiveness against various EGFR mutations.
-
AG-1478: A reversible inhibitor of the EGFR tyrosine kinase.
-
Afatinib and Dacomitinib (Second-Generation): Irreversible inhibitors that form a covalent bond with the EGFR kinase domain, leading to a more sustained inhibition. They are also active against other members of the ErbB family of receptors.
-
Osimertinib (Third-Generation): An irreversible inhibitor specifically designed to target the T790M resistance mutation, which commonly arises after treatment with first or second-generation inhibitors, while sparing wild-type EGFR.
Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition for these TKIs.
Comparative In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for AG-1478 and novel EGFR inhibitors against various cancer cell lines.
Disclaimer: The data presented below is compiled from various studies. Direct head-to-head comparative experiments for all inhibitors under identical conditions are not available in the public domain. Therefore, these values should be interpreted with caution as experimental conditions may have varied between studies.
Table 1: IC50 Values of this compound
| Cell Line | EGFR Status | IC50 (nM) |
| U87MG.ΔEGFR | Truncated EGFR | 8,700[1] |
| U87MG | Wild-Type EGFR | 34,600[1] |
| U87MG.wtEGFR | Overexpressed WT EGFR | 48,400[1] |
| Cell-free assay | EGFR Kinase | 3[1] |
Table 2: IC50 Values of Novel EGFR Inhibitors
| Inhibitor | Cell Line | EGFR Status | IC50 (nM) |
| Afatinib | PC-9 | Exon 19 deletion | 0.8 |
| H3255 | L858R | 0.3 | |
| PC-9ER | T790M | 165 | |
| H1975 | L858R/T790M | 57 | |
| Dacomitinib | H1975 | L858R/T790M | 440 |
| H3255 GR | Gefitinib-resistant | 119 | |
| Osimertinib | PC-9ER | T790M | 13 |
| H1975 | L858R/T790M | 5 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate EGFR inhibitors.
EGFR Kinase Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., AG-1478, Afatinib) in 100% DMSO.
-
Perform serial dilutions of the inhibitor in a kinase assay buffer.
-
Prepare a master mix containing a suitable peptide substrate and ATP in the kinase assay buffer.
-
Dilute recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (Example using ADP-Glo™ Assay):
-
Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on the metabolic activity and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding:
-
Culture cancer cell lines (e.g., A549, PC-9) in appropriate media.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the EGFR inhibitor in the cell culture medium.
-
Replace the existing medium with the medium containing the inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Western Blotting for EGFR Pathway Analysis
This technique is used to assess the phosphorylation status of EGFR and its downstream targets, providing insight into the inhibitor's effect on the signaling pathway.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the EGFR inhibitor for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating EGFR inhibitors.
Conclusion
This compound remains a valuable research tool as a potent, first-generation EGFR inhibitor. However, the development of second and third-generation inhibitors has significantly advanced the therapeutic options for EGFR-mutant cancers. Second-generation inhibitors like Afatinib and Dacomitinib offer irreversible binding and broader ErbB family inhibition. Third-generation inhibitors such as Osimertinib provide a crucial advantage by effectively targeting the T790M resistance mutation, a common mechanism of failure for earlier-generation TKIs. The choice of inhibitor for research or clinical development should be guided by the specific EGFR mutation status of the cancer model and the desired pharmacological profile. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of existing and novel EGFR inhibitors.
References
AG-1478 Hydrochloride: A Comparative Analysis of Efficacy in Tyrosine Kinase Inhibitor-Resistant Cells
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AG-1478 Hydrochloride's Performance Against Other Tyrosine Kinase Inhibitors in Resistant Cancer Cell Lines.
Introduction
The development of acquired resistance to tyrosine kinase inhibitors (TKIs) represents a significant challenge in the treatment of cancers driven by aberrant epidermal growth factor receptor (EGFR) signaling, such as non-small cell lung cancer (NSCLC). While first and third-generation TKIs like gefitinib (B1684475), erlotinib, and osimertinib (B560133) have shown remarkable initial efficacy, tumors inevitably develop resistance, necessitating the exploration of alternative therapeutic strategies. This guide provides a comparative analysis of the efficacy of this compound, a potent and specific EGFR TKI, in cancer cell lines that have developed resistance to other TKIs.
Efficacy of AG-1478 in TKI-Resistant vs. TKI-Sensitive Cell Lines
Experimental evidence suggests that while some TKI-resistant cell lines exhibit cross-resistance to AG-1478, its efficacy is notable and warrants comparative analysis. The primary mechanism of action for AG-1478 is the inhibition of EGFR autophosphorylation and downstream signaling pathways crucial for cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the 50% inhibitory concentration (IC50) values of AG-1478 and other relevant TKIs in various TKI-sensitive and -resistant cancer cell lines. This data provides a quantitative comparison of their anti-proliferative activities.
| Cell Line | Parental/Resistant to | AG-1478 IC50 (µM) | Gefitinib IC50 (µM) | Reference |
| PC-9 | TKI-Sensitive | Data Not Available | ~0.020 | [1] |
| PC-9/ZD | Gefitinib-Resistant | Cross-resistance noted | ~5.311 (265-fold increase) | [1][2] |
| A549 | Cisplatin-Sensitive | ~33.6 | Data Not Available | |
| A549/DDP | Cisplatin-Resistant | ~33.6 | Data Not Available |
Note: While Koizumi et al. (2005) reported cross-resistance of PC-9/ZD cells to AG-1478, specific IC50 values were not available in the reviewed literature. The table reflects the qualitative finding of resistance.
| Cell Line | EGFR Status | AG-1478 IC50 (µM) | Reference |
| U87MG | Wild-type EGFR | 34.6 | |
| U87MG.ΔEGFR | Mutant EGFR (de2-7) | 8.7 | |
| U87MG.wtEGFR | Overexpressed Wild-type EGFR | 48.4 |
Signaling Pathways and Resistance Mechanisms
Understanding the EGFR signaling pathway and the mechanisms by which cancer cells develop resistance to TKIs is crucial for interpreting the efficacy of drugs like AG-1478.
EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of intracellular events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation, survival, and differentiation.
Mechanisms of TKI Resistance
Resistance to TKIs can arise from on-target mutations in the EGFR gene, such as the T790M "gatekeeper" mutation, or through the activation of bypass signaling pathways that circumvent the need for EGFR signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of AG-1478's efficacy.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., PC-9, PC-9/ZD) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (or other TKIs) for 48 to 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for EGFR Signaling
This technique is used to detect the phosphorylation status of EGFR and its downstream targets, providing insight into the inhibitory effect of AG-1478.
Protocol:
-
Cell Culture and Treatment: Grow TKI-sensitive and -resistant cells to 70-80% confluency. Treat the cells with various concentrations of AG-1478 for a specified duration (e.g., 2-24 hours). Include untreated and vehicle-treated controls.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
The available data indicates that this compound demonstrates inhibitory activity against EGFR. While cross-resistance in some TKI-resistant cell lines has been noted, the specific quantitative differences in efficacy require further direct comparative studies. The provided experimental protocols offer a framework for conducting such investigations to fully elucidate the potential of AG-1478 in overcoming TKI resistance. The continued exploration of alternative TKIs like AG-1478 is essential for developing effective therapeutic strategies for patients who have developed resistance to current standard-of-care treatments.
References
A Comparative Analysis of AG-1478 and Other EGFR Inhibitors: A Guide for Researchers
This guide provides a detailed comparison of the potency of AG-1478 with other prominent Epidermal Growth Factor Receptor (EGFR) inhibitors, namely Gefitinib, Erlotinib, and Lapatinib (B449). The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to aid in research and development decisions.
Potency Comparison of EGFR Inhibitors
The potency of a drug is a critical measure of its effectiveness, often expressed as the half-maximal inhibitory concentration (IC50). This value indicates the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. The following table summarizes the reported IC50 values for AG-1478 and other selected EGFR inhibitors. It is important to note that these values are derived from various studies and experimental conditions, which can influence the outcome.
| Drug | Target | Assay Type | IC50 Value | Reference |
| AG-1478 | EGFR Kinase | Cell-Free | 3 nM | [1][2] |
| NCI-H2170 NSCLC Cells | Cell-Based (Proliferation) | 1 µM | ||
| Gefitinib | EGFR (Tyr1173, Tyr992) | Cell-Based | 26-57 nM | [3] |
| EGFR-mutant Lung Adenocarcinoma Cells | Cell-Based (Proliferation) | 0.003 - 0.39 µM | [4][5] | |
| Erlotinib | EGFR Kinase | Cell-Free | 2 nM | [6] |
| HNS Tumor Cells | Cell-Based | 20 nM | [6] | |
| EGFR-mutant NSCLC Cells | Cell-Based (Proliferation) | 0.0021 - 9.183 µM | [7] | |
| Lapatinib | EGFR Kinase | Cell-Free | 10.8 nM | [8] |
| ErbB2 Kinase | Cell-Free | 9.2 nM | [8] | |
| HER2-overexpressing Breast Cancer Cells | Cell-Based (Proliferation) | 0.046 - 0.079 µM | [9] |
Note: IC50 values can vary significantly based on the specific cell line, assay conditions, and whether the assay is cell-free (biochemical) or cell-based. Cell-free assays measure direct inhibition of the purified enzyme, while cell-based assays reflect the drug's activity in a more complex biological system.
Experimental Protocols
The determination of drug potency relies on standardized experimental protocols. Below are detailed methodologies for two common types of assays used to evaluate EGFR inhibitors.
Biochemical Kinase Assays
Biochemical assays directly measure the enzymatic activity of the EGFR kinase and its inhibition by a compound.
1. ADP-Glo™ Kinase Assay: This is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
-
Materials: Purified EGFR enzyme, substrate (e.g., a synthetic peptide), ATP, test compounds, and the ADP-Glo™ Kinase Assay kit (which includes ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Procedure:
-
A kinase reaction is set up containing the EGFR enzyme, a suitable substrate, and ATP in a kinase buffer.
-
The test compound (e.g., AG-1478) is added at various concentrations.
-
The reaction is incubated to allow for ATP consumption and ADP production.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP back into ATP, which is used in a luciferase/luciferin reaction to produce light.
-
The luminescence is measured, which is directly proportional to the amount of ADP produced and thus the kinase activity. The IC50 value is determined by plotting the kinase activity against the inhibitor concentration.[10][11]
-
2. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay: This assay format is another common method for assessing kinase activity.
-
Materials: EGFR enzyme, a biotinylated substrate peptide, ATP, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The kinase reaction is performed by incubating the EGFR enzyme, the biotinylated substrate, and ATP with varying concentrations of the inhibitor.
-
After the reaction, a detection solution containing EDTA (to stop the reaction), the europium-labeled antibody, and SA-APC is added.
-
If the substrate is phosphorylated, the europium-labeled antibody binds to the phosphotyrosine residue. The biotinylated end of the substrate binds to SA-APC, bringing the europium donor and the APC acceptor into close proximity.
-
Excitation of the europium donor leads to energy transfer to the APC acceptor, resulting in a FRET signal.
-
The intensity of the FRET signal is proportional to the extent of substrate phosphorylation. The IC50 is calculated from the dose-response curve.[12]
-
Cell-Based Proliferation Assays
Cell-based assays assess the effect of an inhibitor on the proliferation and viability of cancer cells that are dependent on EGFR signaling.
1. MTS/MTT Assay: These are colorimetric assays that measure cell viability.
-
Materials: EGFR-dependent cancer cell line (e.g., A431), cell culture medium, test compound, and MTS or MTT reagent.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
The MTS or MTT reagent is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The absorbance is proportional to the number of viable cells. The IC50 value, representing the concentration that inhibits cell proliferation by 50%, is determined from the dose-response curve.[10]
-
2. CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which indicates the number of metabolically active cells.
-
Materials: EGFR-dependent cancer cell line, cell culture medium, test compound, and CellTiter-Glo® Reagent.
-
Procedure:
-
Similar to the MTS/MTT assay, cells are seeded and treated with the inhibitor.
-
After the incubation period, the CellTiter-Glo® Reagent is added to the wells.
-
The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
-
The luminescence is measured with a luminometer.
-
The IC50 value is calculated based on the reduction in the luminescent signal with increasing inhibitor concentration.[12]
-
Visualizing the Mechanism of Action
To better understand how AG-1478 and other EGFR inhibitors function, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for determining drug potency.
Caption: EGFR signaling pathway and points of inhibition.
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain.[13] This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[13][14] AG-1478, Gefitinib, Erlotinib, and Lapatinib are small molecule inhibitors that competitively block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream signaling.[15]
Caption: Workflow for determining drug potency in a cell-based assay.
The workflow for assessing the potency of an EGFR inhibitor in a cell-based assay typically involves seeding cancer cells that rely on EGFR signaling, treating them with various concentrations of the drug, and then measuring cell viability after a set incubation period. The resulting data is used to generate a dose-response curve from which the IC50 value can be calculated, providing a quantitative measure of the drug's potency.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. ClinPGx [clinpgx.org]
- 14. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of AG-1478 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent chemical compounds like AG-1478 hydrochloride are paramount to ensuring a secure laboratory environment and regulatory compliance. AG-1478 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) kinase.[1][2] As with many tyrphostin compounds, it should be handled as a hazardous chemical, and its disposal must adhere to strict protocols to mitigate risks to personnel and the environment.
This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a designated, well-ventilated area, such as a fume hood.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Gloves | Chemically resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Plan
The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous chemical waste. The primary route of disposal is through your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, weighing paper, and gloves.
-
Empty containers that held the compound.
Proper waste segregation is critical to prevent dangerous chemical reactions. Do not mix this compound waste with other incompatible waste streams.
Step 2: Use of Appropriate Waste Containers
Select a chemically compatible, leak-proof container with a secure lid for waste collection. Plastic is often a suitable choice for general chemical waste. The original chemical container can be an excellent choice for collecting the same type of waste.
Step 3: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "Tyrphostin this compound."
-
The approximate concentration and quantity of the waste.
-
The date when the first waste was added to the container.
-
The name and contact information of the generating laboratory or researcher.
Step 4: Waste Accumulation and Storage
Store waste containers in a designated and properly labeled satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of waste generation. Ensure the container is kept tightly sealed except when actively adding waste.
Step 5: Arranging for Final Disposal
Once the waste container is full or has been in storage for a designated period (consult your institution's EHS guidelines), contact your EHS department to arrange for a chemical waste pickup. Complete all required waste disposal forms accurately.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the standard and mandated procedure is to treat it as hazardous chemical waste. Chemical neutralization or other treatment methods should not be attempted by laboratory personnel without explicit guidance and approval from their institution's EHS department and in accordance with all regulations.
Visualizing the EGFR Signaling Pathway
AG-1478 is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Understanding its mechanism of action involves comprehending the EGFR signaling pathway, which plays a crucial role in cell growth, proliferation, and differentiation.[3][4] The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified EGFR signaling pathway and the inhibitory action of AG-1478.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AG-1478 Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of AG-1478 hydrochloride, a potent EGFR tyrosine kinase inhibitor. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. The required PPE is detailed in the table below.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (inspected prior to use). Must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] | To prevent skin contact and absorption. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To protect eyes from dust and splashes. |
| Skin and Body Protection | Fire/flame resistant and impervious clothing.[1] A lab coat should be worn. | To protect skin from accidental spills. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Handling should occur in a well-ventilated area.[1] | To prevent inhalation of the compound, especially if it becomes airborne. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following protocol is mandatory when working with this compound.
Preparation and Handling
-
Ventilation: All handling of this compound, including weighing and reconstitution, must be conducted in a well-ventilated area.[1]
-
Personal Protective Equipment (PPE): Don all required PPE as specified in the table above before handling the compound.
-
Reconstitution: this compound is soluble in DMSO.[2][3][4] Prepare solutions in a fume hood.
-
Avoid Dust Formation: Handle the solid form of the compound carefully to avoid the formation of dust and aerosols.[1]
-
Electrostatic Discharge: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[1]
Storage
This compound should be stored under the following conditions:
| Parameter | Condition | Reference |
| Temperature | -20°C | [4][5] |
| Atmosphere | Desiccate (keep dry) | [2][4][5] |
| Light | Protect from light | [4] |
| Container | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] |
Emergency Procedures: First Aid
In the event of exposure to this compound, follow these first aid measures immediately.
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization
-
Unused Product and Contaminated Materials: Treat as hazardous chemical waste.
Disposal Methodology
| Waste Type | Disposal Method | Key Precautions | Reference |
| Unused this compound | Dispose of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. | Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems. Discharge into the environment must be avoided. | [1] |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed, and labeled hazardous waste container. Dispose of through a licensed chemical waste disposal service. | Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations. | [1] |
| Empty Containers | Dispose of in accordance with local regulations for hazardous chemical waste containers. | Do not reuse empty containers. |
Experimental Workflow and Safety Protocol
The following diagram illustrates the key steps and safety considerations for working with this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
